Amoxycillin (sodium)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDFCISJXIVBV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amoxicillin Sodium: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties of amoxicillin sodium and the analytical techniques employed for its structure elucidation. The information is curated for professionals in pharmaceutical research and development, offering a core understanding of this vital antibiotic compound.
Chemical Properties of Amoxicillin Sodium
Amoxicillin sodium is a semi-synthetic antibiotic, the sodium salt form of amoxicillin, which belongs to the aminopenicillin class of beta-lactam antibiotics.[1][2] Its chemical and physical properties are crucial for its formulation, stability, and therapeutic efficacy.
General and Physicochemical Properties
A summary of the key chemical and physical properties of amoxicillin sodium is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₃NaO₅S | [1][2][3][4] |
| Molecular Weight | 387.39 g/mol | [1][2][3][4] |
| CAS Number | 34642-77-8 | [1][2][3] |
| Appearance | White or almost white crystalline powder | [2] |
| Hygroscopicity | Very hygroscopic | [5] |
| pKa | Carboxylic Acid (COOH): ~2.4 - 2.7, Amino Group (NH₂): ~7.22 - 7.4, Phenolic Hydroxyl (OH): ~9.48 - 9.6 | [6] |
Solubility
Amoxicillin sodium exhibits varying solubility in different solvents, a critical factor for its formulation and administration.
| Solvent | Solubility | Reference |
| Water | ≥56.4 mg/mL; Very soluble | [3][7] |
| Dimethyl Sulfoxide (DMSO) | ≥74.6 mg/mL | [3] |
| Ethanol | Insoluble; Sparingly soluble in anhydrous ethanol | [3][7] |
| Acetone | Very slightly soluble | [7] |
Stability
The stability of amoxicillin sodium is a significant concern in its storage and clinical use. It is susceptible to degradation under various conditions.
-
Solid State Stability : Amoxicillin trihydrate is the most stable solid form compared to the sodium salt and the free base.[5] The sodium salt is particularly sensitive to temperature and humidity.[5] Studies on the solid-state degradation of amoxicillin sodium salt indicate a sequential reaction consisting of two pseudo-first-order processes.
-
Solution Stability : Amoxicillin sodium is unstable in aqueous solutions.[8] Its degradation is faster at higher concentrations and is catalyzed by carbohydrates like dextrose, dextran, or sorbitol.[5] The optimal stability in solution is observed in a citrate buffer at pH 5.8-6.5.[5]
-
Temperature Effects : In solution, the stability of amoxicillin sodium decreases as the temperature increases.[9] Interestingly, freezing solutions of amoxicillin sodium can markedly reduce its stability, with maximum degradation rates occurring between -6.5°C and -8.9°C in normal saline and glucose solutions, respectively.[10] For long-term storage of admixtures, temperatures should be below -30°C.[8]
Structure Elucidation
The definitive structure of amoxicillin sodium has been established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework and connectivity of the atoms.
References
- 1. Amoxicillin Sodium | C16H18N3NaO5S | CID 23663126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. apexbt.com [apexbt.com]
- 4. Amoxycillin (sodium) | C16H18N3NaO5S | CID 23702546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usp-pqm.org [usp-pqm.org]
- 6. researchgate.net [researchgate.net]
- 7. Amoxicillin sodium | 34642-77-8 [chemicalbook.com]
- 8. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. | Semantic Scholar [semanticscholar.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoxicillin Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amoxicillin sodium, a widely used semi-synthetic antibiotic. It covers its core chemical and physical properties, mechanism of action, synthesis, and analytical methodologies, tailored for a scientific audience.
Core Properties of Amoxicillin Sodium
Amoxicillin sodium is the monosodium salt of amoxicillin, a broad-spectrum β-lactam antibiotic.[1][2] It is frequently used in clinical settings to treat a variety of bacterial infections.[3]
Physicochemical Data
The fundamental physicochemical properties of Amoxicillin sodium are summarized below.
| Property | Value | Reference |
| CAS Number | 34642-77-8 | [4][5][6] |
| Molecular Formula | C₁₆H₁₈N₃NaO₅S | [4][5] |
| Molecular Weight | 387.39 g/mol | [4][5][6] |
| Appearance | White powder | [7] |
| Solubility | Very soluble in water; sparingly soluble in anhydrous ethanol; very slightly soluble in acetone. Soluble in DMSO. | [2][8][9] |
| Storage Conditions | 2-8°C | [4] |
Mechanism of Action
Amoxicillin sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[10][11] This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death.[10][12]
The key steps in its mechanism of action are:
-
Target Binding : Amoxicillin, like other β-lactam antibiotics, targets and binds to Penicillin-Binding Proteins (PBPs).[4][10] These enzymes are located on the inner membrane of the bacterial cell wall.[1]
-
Inhibition of Transpeptidation : The binding of amoxicillin to PBPs inactivates these enzymes, specifically inhibiting the transpeptidase activity required for the final step of peptidoglycan synthesis.[12]
-
Cell Wall Disruption : This inhibition prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[1][10]
-
Cell Lysis : The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][10]
Experimental Protocols
This section details methodologies for the synthesis and analysis of Amoxicillin sodium, crucial for research and quality control.
Synthesis of Amoxicillin Sodium
Amoxicillin sodium is typically prepared from Amoxicillin trihydrate. The following protocol is based on a common method involving a salt-forming agent.
Objective: To synthesize sterile Amoxicillin sodium from Amoxicillin trihydrate.
Materials:
-
Amoxicillin trihydrate
-
Methyl acetate
-
Methanol
-
Triethylamine
-
Sodium 2-ethylhexanoate
-
Sterile filtration system (0.22 µm)
Protocol:
-
Solution A Preparation: Dissolve Amoxicillin trihydrate (e.g., 50 g) in a solvent mixture of methyl acetate (92 mL), triethylamine (34 g), and methanol (52 mL).[2] Stir until a clear solution is obtained.
-
Sterile Filtration of Solution A: Pass the resulting solution through a sterile filtration system.[13]
-
Solution B Preparation: Dissolve the salt-forming agent, sodium 2-ethylhexanoate (e.g., 34 g), in a solvent mixture of methyl acetate (92 mL) and methanol (52 mL).[2]
-
Sterile Filtration of Solution B: Pass the sodium 2-ethylhexanoate solution through a sterile filtration system.[2][13]
-
Reaction: Slowly add the filtered Solution B to the filtered Solution A while maintaining the reaction temperature between 0-5°C.[2]
-
Crystallization: After a reaction time of approximately 80 minutes, add additional methyl acetate (e.g., 10 mL) to promote the precipitation of the product.[2][13]
-
Isolation and Drying: Collect the precipitate by filtration, wash it with methyl acetate, and dry the final product at a temperature below 50°C to yield sterile Amoxicillin sodium.[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the assay and quality control of Amoxicillin sodium, ensuring its potency and purity. The following is a representative RP-HPLC method.
Objective: To quantify Amoxicillin in a sample using a validated RP-HPLC method.
Instrumentation & Conditions:
| Parameter | Specification | Reference |
| Chromatography System | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection | [4] |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [4] |
| Mobile Phase | Acetonitrile : 0.1 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.0) (3:97 v/v) | [5] |
| Flow Rate | 1.0 mL/minute | [5] |
| Detection Wavelength | 230 nm | [5] |
| Injection Volume | 10 µL | [5] |
| Column Temperature | Ambient | [11] |
Reagent and Sample Preparation:
-
Diluent/Buffer Preparation: Prepare a 6.8 g/L solution of monobasic potassium phosphate in water. Adjust the pH to 5.0 with a 45% (w/w) potassium hydroxide solution.[5]
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[4]
-
Standard Solution Preparation: Accurately weigh and dissolve USP Amoxicillin Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 1.2 mg/mL). Use this solution within 6 hours.[13]
-
Sample Solution Preparation: Prepare a sample solution of Amoxicillin sodium in the diluent to achieve a theoretical concentration similar to the standard solution. Pass the solution through a filter (e.g., 1 µm or finer) before injection. Use this solution within 6 hours.[13]
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor). The relative standard deviation for replicate injections should be NMT 1.5%.[13]
-
Inject the sample solution.
-
Identify the amoxicillin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of Amoxicillin in the sample by comparing the peak area of the sample to the peak area of the standard.
References
- 1. FIA- spectrophotometric method for the determination of amoxicillin in pharmaceuticals; application of AES, GAPI, and AGREE greenness assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. High-performance liquid chromatographic method for potency determination of amoxicillin in commercial preparations and for stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. usp-pqm.org [usp-pqm.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. usp.org [usp.org]
Amoxicillin Sodium vs. Amoxicillin Trihydrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the solubility and stability profiles of two common forms of the antibiotic amoxicillin: amoxicillin sodium and amoxicillin trihydrate. Understanding these fundamental physicochemical properties is critical for formulation development, ensuring optimal drug delivery, and maintaining therapeutic efficacy.
Core Physicochemical Properties: A Comparative Overview
Amoxicillin can be utilized in its trihydrate crystalline form or as an amorphous sodium salt. The choice between these forms has significant implications for the drug product's characteristics, primarily driven by their differences in solubility and stability. Amoxicillin trihydrate is a non-hygroscopic, crystalline solid, which contributes to its enhanced stability in the solid state.[1] In contrast, amoxicillin sodium is an amorphous and very hygroscopic powder, rendering it more susceptible to degradation but also imparting significantly higher aqueous solubility.[1]
Solubility Profile
The solubility of an active pharmaceutical ingredient is a key determinant of its dissolution rate and bioavailability. Amoxicillin sodium and amoxicillin trihydrate exhibit markedly different solubility characteristics.
Data Presentation: Quantitative Solubility Data
| Solvent | Amoxicillin Sodium | Amoxicillin Trihydrate | Temperature (°C) |
| Water | ~78 mg/mL | 4.0 mg/mL | 25 |
| ~1-10 mg/mL (pH dependent) | Not Specified | ||
| <5 g/L | Not Specified | ||
| Methanol | Insoluble | 7.5 mg/mL | 25 |
| Slightly soluble | Not Specified | ||
| Ethanol (absolute) | Insoluble | 3.4 mg/mL | 25 |
| Very slightly soluble | Not Specified | ||
| Dimethyl Sulfoxide (DMSO) | ~78 mg/mL | ~25 mg/mL | 25 |
| Dimethylformamide | Not Specified | ~5 mg/mL | Not Specified |
| Phosphate Buffer (pH 7.2) | Not Specified | ~1 mg/mL | Not Specified |
Note: Solubility data is compiled from various sources and conditions may vary slightly.
The aqueous solubility of amoxicillin trihydrate is notably pH-dependent, exhibiting a U-shaped profile with a minimum solubility in the pH range of 3 to 7.[2]
Experimental Protocol: Solubility Determination (Saturation Method)
A common method for determining the equilibrium solubility of a compound involves the following steps:
-
Sample Preparation: An excess amount of the amoxicillin form (sodium or trihydrate) is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of amoxicillin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profile
The chemical stability of amoxicillin is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The stability of amoxicillin is influenced by its physical form (salt vs. hydrate), as well as environmental factors such as temperature, pH, and humidity.
Solid-State Stability
In the solid state, amoxicillin trihydrate is significantly more stable than amoxicillin sodium.[1] This enhanced stability is attributed to its crystalline structure.
-
Amoxicillin Trihydrate: The solid-state degradation of amoxicillin trihydrate has been described to follow the Prout-Tompkins model, which is often used to describe the decomposition of solids that proceeds via nucleation and growth of product phases.
-
Amoxicillin Sodium: The degradation of amorphous amoxicillin sodium in the solid state is more complex and has been reported to follow a sequential reaction consisting of pseudo-first-order processes.
Aqueous Solution Stability
The degradation of amoxicillin in aqueous solutions is primarily driven by the hydrolysis of the β-lactam ring. This degradation follows pseudo-first-order kinetics and is highly dependent on the pH of the solution.[3][4][5]
Key Factors Influencing Aqueous Stability:
-
pH: Amoxicillin exhibits maximum stability in the pH range of 5.8 to 6.5.[1] The degradation is subject to both specific-acid and specific-base catalysis, with inflection points in the log k-pH profile observed near the pKa values of the molecule.[3][4][5]
-
Temperature: As with most chemical reactions, the degradation rate of amoxicillin in solution increases with temperature.
-
Buffer Species: The degradation can be catalyzed by certain buffer species, such as phosphate and citrate ions.[1]
-
Concentration: At higher concentrations, amoxicillin can undergo autocatalytic reactions, leading to increased degradation rates.
Data Presentation: Aqueous Stability Data (Degradation Rate Constants)
A comprehensive study on the degradation kinetics of amoxicillin trihydrate in aqueous solution provided the following insights into the effect of pH and temperature on the pseudo-first-order rate constant (k).
| pH | Temperature (K) | Rate Constant (k) (s⁻¹) |
| 1.2 | 303.15 | 1.35 x 10⁻⁵ |
| 2.2 | 303.15 | 4.17 x 10⁻⁶ |
| 4.2 | 303.15 | 1.67 x 10⁻⁶ |
| 6.8 | 303.15 | 2.50 x 10⁻⁶ |
| 7.8 | 303.15 | 1.00 x 10⁻⁵ |
| 9.6 | 303.15 | 1.17 x 10⁻⁴ |
| 1.2 | 318.15 | 1.17 x 10⁻⁴ |
| 2.2 | 318.15 | 4.17 x 10⁻⁵ |
| 4.2 | 318.15 | 1.67 x 10⁻⁵ |
| 6.8 | 318.15 | 2.50 x 10⁻⁵ |
| 7.8 | 318.15 | 1.00 x 10⁻⁴ |
| 9.6 | 318.15 | 1.00 x 10⁻³ |
Data extracted from a study on amoxicillin trihydrate degradation.[3][4][5]
It is important to note that amoxicillin sodium in frozen aqueous solutions can exhibit accelerated degradation at temperatures between 0°C and -20°C.[6]
Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products.
1. HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 5.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where amoxicillin has significant absorbance (e.g., 230 nm).
-
Temperature: Controlled column temperature (e.g., 25°C).[7]
2. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the HPLC method, the drug substance is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Exposure of the solid drug to dry heat.
-
Photodegradation: Exposure of the drug solution to UV and/or visible light.
The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent amoxicillin peak.
Visualization of Key Processes
Diagrams of Experimental Workflows and Degradation Pathways
Caption: Workflow for Solubility Determination.
Caption: Stability-Indicating HPLC Method Workflow.
Caption: Simplified Amoxicillin Degradation Pathway.
Conclusion
The selection between amoxicillin sodium and amoxicillin trihydrate is a critical decision in the drug development process, with each form offering a distinct set of advantages and disadvantages related to its solubility and stability. Amoxicillin sodium, with its high aqueous solubility, is well-suited for parenteral formulations where rapid dissolution is required. However, its hygroscopicity and lower solid-state stability necessitate careful handling and formulation strategies to prevent degradation. Conversely, the superior solid-state stability of amoxicillin trihydrate makes it the preferred choice for oral solid dosage forms. Its lower aqueous solubility, however, can be a limiting factor for dissolution and may require formulation approaches to enhance bioavailability. A thorough understanding of these properties, supported by robust experimental data, is paramount for the successful development of safe, effective, and stable amoxicillin-based drug products.
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Kinetic studies of the degradation of an aminopenicillin antibiotic (amoxicillin trihydrate) in aqueous solution using heat conduction microcalorimetry | Semantic Scholar [semanticscholar.org]
- 6. Kinetics of amoxicillin and clavulanate degradation alone and in combination in aqueous solution under frozen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Amoxicillin Sodium Degradation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways and byproducts of amoxicillin sodium. Amoxicillin, a widely prescribed β-lactam antibiotic, is susceptible to degradation under various environmental conditions, impacting its efficacy and potentially leading to the formation of immunogenic or hazardous compounds. This document outlines the primary degradation routes, summarizes quantitative data from forced degradation studies, provides detailed experimental protocols for analysis, and visualizes key processes for enhanced understanding.
Core Degradation Pathways of Amoxicillin
The primary driver of amoxicillin degradation is the hydrolysis of its strained β-lactam ring, a reaction catalyzed by acidic, basic, or enzymatic conditions.[1] This initial cleavage leads to the formation of several key degradation products. The degradation pathways are significantly influenced by factors such as pH, temperature, and exposure to light.[2]
The principal degradation byproducts identified in multiple studies include:
-
Amoxicillin Penicilloic Acid (APA): Formed through the hydrolysis of the β-lactam ring, APA is a primary degradation product.[1][3]
-
Amoxicillin Diketopiperazine (DIKETO): This stable six-membered ring structure is formed via intramolecular cyclization of amoxicillin penicilloic acid.[1][4]
-
Amoxicillin Penilloic Acid: This byproduct can be formed through the decarboxylation of amoxicilloic acid.[3]
-
Amoxicillin-S-oxide: An oxidation product of amoxicillin.[5]
-
Phenol Hydroxypyrazine: Another identified degradation product.[5]
The following diagram illustrates the major degradation pathways of amoxicillin sodium.
References
- 1. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Amoxicillin Sodium: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro spectrum of activity of amoxicillin sodium against a range of clinically significant bacterial isolates. The data presented is curated from various scientific studies and surveillance programs, offering valuable insights for research and development professionals in the field of infectious diseases. This document details the susceptibility of key Gram-positive and Gram-negative pathogens, outlines the standardized experimental protocols for determining antimicrobial susceptibility, and explores the primary mechanisms of bacterial resistance to amoxicillin.
Spectrum of Activity: Quantitative Analysis
The in vitro efficacy of amoxicillin sodium is quantitatively summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Susceptibility percentages are also provided where available, indicating the proportion of isolates that are susceptible to amoxicillin based on established clinical breakpoints.
Gram-Positive Clinical Isolates
Amoxicillin generally demonstrates good activity against many Gram-positive organisms, particularly streptococci. However, resistance is prevalent among staphylococci, largely due to the production of β-lactamase enzymes.
| Bacterial Species | Number of Isolates | Amoxicillin MIC50 (µg/mL) | Amoxicillin MIC90 (µg/mL) | % Susceptible |
| Staphylococcus aureus | - | 0.50 | 8 | 64.1% |
| Streptococcus pneumoniae | 3714 | 0.03 (as amoxicillin/clavulanate) | 2 (as amoxicillin/clavulanate) | 98% (non-meningitis criteria) |
| Streptococcus pyogenes (Group A) | 1094 | - | - | 100% |
| Streptococcus agalactiae (Group B) | 204 | - | - | 100% |
| Enterococcus faecalis | 491 | - | - | 100% |
| Enterococcus faecium | 202 | - | - | 7% |
Gram-Negative Clinical Isolates
The activity of amoxicillin against Gram-negative bacteria is more variable and is significantly impacted by resistance mechanisms, most notably the production of β-lactamases. For many Gram-negative species, amoxicillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to enhance its effectiveness.
| Bacterial Species | Number of Isolates | Amoxicillin MIC50 (µg/mL) | Amoxicillin MIC90 (µg/mL) | % Resistant |
| Haemophilus influenzae | - | 0.5 (as amoxicillin/clavulanate) | 1 (as amoxicillin/clavulanate) | 24.2% (to ampicillin) |
| Moraxella catarrhalis | - | 0.12 (as amoxicillin/clavulanate) | 0.25 (as amoxicillin/clavulanate) | - |
| Escherichia coli | 133 | - | - | 57.9% |
| Salmonella spp. | 28 | - | - | 100% |
| Shigella spp. | 17 | - | - | 100% |
| Bacteroides fragilis group | 824 | - | - | High resistance to amoxicillin alone |
Experimental Protocols for Susceptibility Testing
The determination of amoxicillin's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines to ensure the reproducibility and accuracy of these tests. The two most common reference methods are broth microdilution and agar dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Solutions: A stock solution of amoxicillin sodium is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations. For fastidious organisms, supplemented media may be required.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared from a pure culture grown on an appropriate agar medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The prepared microtiter plates containing the serial dilutions of amoxicillin are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of amoxicillin that completely inhibits visible growth of the organism. This is assessed by visual inspection of the wells for turbidity.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.
Methodology:
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates, typically Mueller-Hinton Agar (MHA), are prepared, each containing a specific concentration of amoxicillin. This is achieved by adding the appropriate volume of the amoxicillin stock solution to molten agar before it solidifies.
-
Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of each bacterial suspension is then spotted onto the surface of the series of amoxicillin-containing agar plates, as well as a growth control plate (with no antibiotic).
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of amoxicillin that prevents the growth of the bacterial isolate.
Visualization of Key Processes
Mechanisms of Beta-Lactam Resistance
Bacteria have evolved several mechanisms to resist the action of β-lactam antibiotics like amoxicillin. These mechanisms can be broadly categorized as enzymatic degradation of the antibiotic, alteration of the drug target, and reduction of drug accumulation at the target site.
Caption: Primary mechanisms of bacterial resistance to amoxicillin.
Experimental Workflow for Antimicrobial Susceptibility Testing
The standardized workflow for determining the antimicrobial susceptibility of a clinical isolate is a critical process in clinical microbiology laboratories to guide appropriate antibiotic therapy.
Caption: Standard workflow for antimicrobial susceptibility testing.
Amoxicillin Sodium in Animal Models: A Pharmacokinetic and Bioavailability Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of amoxicillin sodium in various preclinical animal models. The data presented herein is crucial for the rational design of dosage regimens, the interpretation of efficacy and toxicity studies, and the successful translation of promising therapeutic candidates from the laboratory to clinical practice. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in pivotal studies, and visually represents experimental workflows to facilitate a deeper understanding of amoxicillin's behavior in vivo.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of amoxicillin sodium across different animal species, routes of administration, and dosage levels. These parameters provide a quantitative basis for comparing the absorption, distribution, metabolism, and excretion (ADME) profile of amoxicillin in these models.
Table 1: Pharmacokinetics of Amoxicillin in Rodents (Rats and Rabbits)
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Rat | Intravenous (Jugular) | 50 | - | - | - | - | - | [1] |
| Rat | Intraduodenal | - | - | - | - | - | 51 | [2][3][4] |
| Rabbit | Oral | 10 | 6.66 ± 1.18 | 0.5 | - | - | - | [5] |
| Rabbit | Intravenous | 10 | 7.18 ± 0.64 (at 5 min) | - | - | - | - | [5] |
| Rabbit | Rectal (PEG suppository) | 100 | - | - | - | - | 59 | [6] |
| Rabbit | Rectal (PEG suppository) | 200 | - | - | - | - | 77.3 | [6] |
| Rabbit | Rectal (SNA 15 suppository) | 100/200 | - | - | - | - | ~100 | [6] |
Table 2: Pharmacokinetics of Amoxicillin in Ruminants (Sheep and Goats)
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Sheep | Intravenous | 10 | - | - | 436.40 (µg·min/mL) | - | - | [7] |
| Sheep | Intramuscular | 10 | - | - | 414.88 (µg·min/mL) | - | 97.38 | [7] |
| Sheep | Intravenous | 10 | - | - | - | 0.77 | - | [8] |
| Sheep | Intramuscular | 10 | - | - | - | - | >90 | [9] |
| Goat | Intravenous | 10 | - | - | - | 1.12 | - | [8] |
| Goat | Intramuscular | 10 | - | - | - | - | >90 | [9] |
| Goat | Intravenous (with Clavulanic Acid) | 20 | - | - | - | 1.20 ± 0.16 | - | [10][11][12] |
| Goat | Oral (with Clavulanic Acid) | 20 | - | - | - | 2.15 ± 0.20 | 27 | [10][11][12] |
Table 3: Pharmacokinetics of Amoxicillin in Swine (Pigs)
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Pig | Intravenous | 8.6 | - | - | - | - | - | [13] |
| Pig | Intramuscular (conventional) | 14.7 | 5.1 | 2 | - | - | 83 | [13][14] |
| Pig | Intramuscular (long-acting) | 14.1 | - | 1.3 & 6.6 | - | - | 111 | [13] |
| Pig | Oral (fasted) | - | - | 1.9 | - | - | 33 | [13] |
| Pig | Oral (fed) | - | - | 3.6 | - | - | 28 | [13] |
| Pig | Intramuscular (with Colistin) | - | - | - | - | 6.38 | - | [15] |
| Pig | Oral (with Apramycin) | 16 | 3.2 ± 1.35 | 1.92 ± 0.58 | 8.98 ± 2.11 | 6.43 ± 4.85 | 22.62 (relative to IM) | [16] |
Table 4: Pharmacokinetics of Amoxicillin in Companion Animals (Dogs and Cats)
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Dog | Intravenous | 20 | - | - | - | - | - | [17] |
| Dog | Oral (suspension) | 20 | 20.7 ± 2.2 | 1.4 ± 0.5 | 80.6 ± 21.8 | - | 76.8 ± 16.7 | [17] |
| Dog | Oral (drops) | 20 | 18.1 ± 2.4 | 1.4 ± 0.6 | 71.8 ± 21.0 | - | 68.2 ± 25.8 | [17] |
| Dog | Oral (tablets) | 20 | 18.6 ± 5.3 | 2.0 ± 1.0 | 69.5 ± 22.5 | - | 64.2 ± 17.9 | [17] |
| Dog | Intravenous (with Clavulanic Acid) | 16.67 | - | - | - | - | - | [18] |
| Dog (Sick) | Intravenous (with Clavulanic Acid) | 16.67 | - | - | - | - | - | [18] |
| Dog | Subcutaneous (long-acting) | 15 | - | - | - | 7 | - | [19] |
| Cat | Intravenous | - | - | - | - | - | - | [20][21][22] |
| Cat | Oral | - | - | - | - | - | 33 | [20][21][22] |
| Cat | Subcutaneous | - | - | - | - | - | 69 | [20][21][22] |
| Cat | Intravenous (with Clavulanic Acid) | 10 | - | - | - | - | - | [23] |
| Cat | Oral (with Clavulanic Acid) | 10 | - | - | - | - | 75.57 | [23] |
Table 5: Pharmacokinetics of Amoxicillin in Poultry (Chickens)
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Chicken | Intravenous | 10 | - | - | - | 8.17 ± 0.31 | - | [24][25] |
| Chicken | Oral | 10 | 160.40 ± 4.67 | 1.00 ± 0.06 | - | 9.16 ± 0.60 | 63.00 ± 4.58 | [24][25] |
| Chicken | Intravenous | 10 | - | - | - | 1.07 | - | [26] |
| Chicken | Intramuscular | 10 | - | - | - | 1.09 | 77.21 | [26] |
| Chicken | Oral | 10 | - | - | - | 1.13 | 60.92 | [26] |
| Chicken | Intravenous | 20 | - | - | - | 9.78 ± 0.43 | - | [27] |
| Chicken | Oral | 20 | 12.54 ± 0.14 | 1.05 ± 0.04 | - | - | 67.33 | [27] |
Experimental Protocols
A thorough understanding of the experimental design is paramount for the accurate interpretation of pharmacokinetic data. This section details the methodologies employed in the cited studies.
Animal Subjects
-
Species and Strain: Studies utilized a variety of animal models including Sprague-Dawley rats[1], Desert sheep[9], Nubian goats[9], pigs[13][15], Beagle dogs[18], and broiler chickens[24][25][26].
-
Health Status: The majority of studies used clinically healthy animals. One study specifically investigated the pharmacokinetics in critically ill dogs to assess the impact of disease state[18].
-
Housing and Acclimatization: Animals were typically housed in controlled environments and allowed to acclimatize to laboratory conditions before the commencement of experiments.
Drug Administration and Dosage
-
Formulation: Amoxicillin was administered as amoxicillin sodium for intravenous injections and amoxicillin trihydrate for oral and intramuscular routes[13][17][28]. Some studies used commercially available formulations, including long-acting suspensions[13][28].
-
Dosage: Doses ranged from 8.6 mg/kg to 50 mg/kg, depending on the animal model and the objectives of the study[1][13].
-
Routes of Administration: The most common routes were intravenous (IV), intramuscular (IM), and oral (PO). Other routes investigated include intraduodenal in rats[2][3][4] and rectal in rabbits[6].
Sample Collection
-
Biological Matrix: Blood was the primary biological matrix collected, with plasma or serum being used for analysis.
-
Sampling Sites: Blood samples were typically collected from major veins, such as the jugular vein in rats and sheep[2][3][4][7] or via indwelling catheters.
-
Sampling Schedule: A serial blood sampling schedule was employed, with frequent collection at early time points to capture the absorption and distribution phases, followed by less frequent sampling during the elimination phase.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC was the most frequently used analytical method for the quantification of amoxicillin in plasma or serum[7][13][24][25][26].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, some studies utilized LC-MS/MS[23].
-
Microbiological Assay: In some instances, a microbiological assay was used to determine amoxicillin concentrations[5][17].
Pharmacokinetic Analysis
-
Compartmental Analysis: Pharmacokinetic parameters were often calculated using compartmental models, with one- or two-compartment models being the most common[7][9][10][11][12][24][25][26].
-
Non-Compartmental Analysis: Non-compartmental analysis was also employed to determine key parameters such as AUC and clearance[13].
-
Software: Specialized pharmacokinetic software was used for data analysis and model fitting.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental processes and conceptual frameworks described in the literature.
Caption: General experimental workflow for a typical pharmacokinetic study of amoxicillin in animal models.
Caption: Key factors influencing the oral bioavailability of amoxicillin in animal models.
Conclusion
The pharmacokinetic and bioavailability data for amoxicillin sodium in various animal models demonstrate considerable interspecies variation. Generally, amoxicillin exhibits rapid absorption and elimination. Oral bioavailability is variable and can be influenced by factors such as food and the specific formulation used. Intramuscular administration generally results in higher bioavailability compared to the oral route. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for designing and interpreting future preclinical studies on amoxicillin and other beta-lactam antibiotics. This comprehensive understanding is essential for the successful development of new therapeutic strategies and for optimizing the use of this important antibiotic in veterinary and human medicine.
References
- 1. Pharmacokinetic Modeling of Free Amoxicillin Concentrations in Rat Muscle Extracellular Fluids Determined by Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low bioavailability of amoxicillin in rats as a consequence of presystemic degradation in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. theprofesional.com [theprofesional.com]
- 6. Rectal bioavailability of amoxicillin sodium in rabbits: Effects of suppository base and drug dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luvas.edu.in [luvas.edu.in]
- 8. Comparative pharmacokinetics of amoxicillin administered intravenously to sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of amoxicillin trihydrate in Desert sheep and Nubian goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetics of amoxicillin/clavulanic acid combination after intravenous and oral administration in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioavailability of amoxycillin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsva.or.th [tsva.or.th]
- 15. Pharmacokinetics of a novel amoxicillin/colistin suspension after intramuscular administration in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and relative bioavailability of an oral amoxicillin-apramycin combination in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioavailability of different forms of amoxycillin administered orally to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics of Intravenous Amoxicillin Combined With Clavulanic Acid in Healthy and Critically Ill Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacokinetics of Amoxicillin in the Cat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of Amoxicillin in the Cat | SLU publication database (SLUpub) [publications.slu.se]
- 22. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 23. Pharmacokinetics of the amoxicillin-clavulanic acid combination after intravenous and oral administration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of amoxicillin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Comparative pharmacokinetics and bioavailability of amoxycillin in chickens after intravenous, intramuscular and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bu.edu.eg [bu.edu.eg]
- 28. Influence of the injection site on the pharmacokinetics of amoxicillin after intramuscular administration of a conventional and a long-acting formulation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Keystone Antibiotic: An In-depth Technical Guide to the Discovery and Synthesis of Amoxicillin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of amoxicillin sodium, a pivotal semi-synthetic penicillin antibiotic. It delves into the historical context of its development by Beecham Research Laboratories and elucidates the core chemical and enzymatic methodologies for its synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a vital resource for researchers, chemists, and professionals engaged in antibiotic drug development and manufacturing.
Introduction: A Legacy of Combating Bacterial Infections
The discovery of penicillin by Alexander Fleming in 1928 heralded a new era in medicine. However, the emergence of penicillin-resistant bacteria necessitated the development of new, more robust antibiotics. In the 1960s, scientists at Beecham Research Laboratories embarked on a mission to develop semi-synthetic penicillin derivatives with a broader spectrum of activity. This research culminated in the discovery of amoxicillin in 1958, which was subsequently introduced into medical use in 1972.[1] A significant advancement over its predecessor, ampicillin, amoxicillin demonstrated improved oral absorption.[2]
Amoxicillin is a beta-lactam antibiotic that functions by inhibiting the synthesis of bacterial cell walls.[2][3] Its sodium salt, amoxicillin sodium, is a formulation suitable for parenteral administration, crucial for treating severe infections. This guide will explore the key synthetic routes to amoxicillin sodium, providing detailed procedural insights and quantitative analysis.
The Discovery of Amoxicillin: A Beecham Breakthrough
The journey to amoxicillin was a strategic endeavor by Beecham Research Laboratories to enhance the efficacy of natural penicillins. By modifying the side chain of the 6-aminopenicillanic acid (6-APA) nucleus, researchers could create novel antibiotics with improved characteristics. Amoxicillin emerged as a promising candidate due to its enhanced activity against a range of Gram-positive and Gram-negative bacteria.[4] It was first made available in 1972 and has since become one of the most prescribed antibiotics globally.[2]
Synthesis of Amoxicillin Sodium: Chemical and Enzymatic Routes
The industrial production of amoxicillin sodium primarily involves the synthesis of amoxicillin, which is then converted to its sodium salt. Two main pathways are employed: traditional chemical synthesis and a more contemporary enzymatic approach.
Chemical Synthesis of Amoxicillin
Chemical synthesis methods for amoxicillin typically involve the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-(-)-α-amino-p-hydroxyphenylacetic acid.
This common chemical synthesis route involves the silylation of 6-APA to protect the carboxylic acid group, followed by acylation and subsequent deprotection.
Experimental Protocol: Anhydrous Acylation of 6-APA [5]
-
Silylation of 6-APA: Suspend 1 kg of 6-APA in 20 L of methylene chloride at 25 °C. Add 1.29 L of triethylamine (TEA) and stir for 30 minutes until the 6-APA is nearly dissolved. Cool the mixture to 0-5 °C and slowly add 1.17 L of trimethylchlorosilane (TMCS) over 5-10 minutes, maintaining the temperature. Allow the reaction to proceed for 60 minutes at 25 °C.[5][6]
-
Acylation: Cool the silylated 6-APA solution to 0-5 °C. Add 0.696 L of dimethylacetamide (DMA) and 1.49 kg of DMA·HCl solution. Immediately begin the acylation by adding 1.26 kg of D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride in three equal portions, ensuring the temperature remains below 10 °C. Age the mixture at 0-5 °C for 2 hours.[5][6]
-
Hydrolysis and Isolation: Hydrolyze the reaction mixture by adding it to a mixture of water and methylene chloride at 0-5 °C, maintaining a pH of 1.0-1.5 with 6 N HCl. Separate the aqueous phase and add saturated sodium chloride solution to precipitate amoxicillin hydrochloride.[5]
-
Conversion to Amoxicillin Trihydrate: Filter the amoxicillin hydrochloride and convert it to amoxicillin trihydrate by slurrying it in a mixture of 15% LA-1 in methyl isobutyl ketone (MIBK) and water at 25 °C. Filter, wash, and dry the resulting amoxicillin trihydrate crystals.[5][6]
Workflow for Chemical Synthesis of Amoxicillin
Caption: Chemical synthesis workflow of amoxicillin trihydrate.
Enzymatic Synthesis of Amoxicillin
The enzymatic synthesis of amoxicillin is considered a greener alternative to chemical methods, utilizing the enzyme Penicillin G Acylase (PGA). This process is kinetically controlled, where the formation of amoxicillin is favored over the hydrolysis of the activated side chain.[1]
Experimental Protocol: Enzymatic Synthesis of Amoxicillin [5][7]
-
Reaction Setup: In a temperature-controlled reactor set to 25 °C, prepare a solution of 6-aminopenicillanic acid (6-APA) in a phosphate buffer (e.g., 0.1 M, pH 6.5).
-
Substrate Addition: Add D-p-hydroxyphenylglycine methyl ester (D-HPGM) to the reactor to achieve a desired molar ratio to 6-APA (typically 2:1). Adjust the pH of the mixture to the optimal level for the enzyme (e.g., 6.5) using hydrochloric acid.
-
Enzyme Initiation: Introduce immobilized Penicillin G Acylase (e.g., from Escherichia coli) to the reaction mixture to begin the synthesis.
-
Reaction Monitoring and Termination: Continuously stir the mixture and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). Once the maximum yield is achieved, terminate the reaction by filtering off the immobilized enzyme for potential reuse.
-
Product Isolation: Adjust the pH of the filtrate to the isoelectric point of amoxicillin (around 4.7-5.2) to induce crystallization. Cool the solution to 0-5 °C and stir to promote crystal growth. Collect the precipitated amoxicillin trihydrate by filtration, wash with cold water and/or isopropanol, and dry under vacuum.[5]
Workflow for Enzymatic Synthesis of Amoxicillin
Caption: Enzymatic synthesis workflow of amoxicillin trihydrate.
Synthesis of Amoxicillin Sodium from Amoxicillin Trihydrate
Amoxicillin sodium is typically prepared from amoxicillin trihydrate. Several methods exist, often employing a sodium-containing salt-forming agent in an alcoholic solvent.
Experimental Protocol: Synthesis of Amoxicillin Sodium [7]
-
Dissolution of Amoxicillin Trihydrate: Dissolve amoxicillin trihydrate in a suitable solvent system. For example, add 150 kg of amoxicillin trihydrate to a solution of 59 kg of diisopropylamine in 440 kg of absolute ethanol, cooled to 5-10 °C. Stir until completely dissolved. The solution can be decolorized with activated carbon and sterile filtered.
-
Preparation of Salt-Forming Agent: In a separate vessel, dissolve a sodium salt-forming agent, such as 100 kg of sodium isooctanoate, in 510 kg of absolute ethanol at 30-35 °C. Stir to dissolve and sterile filter this solution.
-
Crystallization: Add the sodium isooctanoate solution dropwise to the amoxicillin trihydrate solution while maintaining the temperature at 0-5 °C. Stir and allow crystallization to proceed for approximately 5 hours.
-
Isolation and Drying: Filter the resulting amoxicillin sodium crystals. Wash the crystals twice with 400 L of absolute ethanol and dry under vacuum at 60 °C for 8 hours to obtain the final product.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of amoxicillin and amoxicillin sodium based on various reported procedures.
Table 1: Chemical Synthesis of Amoxicillin Trihydrate - Reactant Quantities
| Reactant | Quantity | Reference |
| 6-Aminopenicillanic Acid (6-APA) | 1 kg | [5][6] |
| Methylene Chloride | 20 L | [5][6] |
| Triethylamine (TEA) | 1.29 L | [5][6] |
| Trimethylchlorosilane (TMCS) | 1.17 L | [5][6] |
| Dimethylacetamide (DMA) | 0.696 L | [5][6] |
| DMA·HCl | 1.49 kg | [5][6] |
| D-(-)-2-p-hydroxyphenylglycine chloride hydrochloride | 1.26 kg | [5][6] |
| Yield | 77-82% | [6] |
Table 2: Enzymatic Synthesis of Amoxicillin - Reaction Conditions and Yield
| Parameter | Value | Reference |
| 6-APA Concentration | 100 mM | [8] |
| D-HPGM Concentration | 200 mM | [8] |
| Enzyme | Immobilized Penicillin G Acylase | [2][7] |
| Temperature | 25 °C | [7][9] |
| pH | 6.0 - 6.5 | [7][8] |
| Yield | ~71.5 - 76.5% | [2][8] |
Table 3: Synthesis of Amoxicillin Sodium - Reactant Quantities and Yield
| Reactant | Embodiment 1 | Embodiment 2 | Embodiment 3 | Reference |
| Amoxicillin Trihydrate | 150 kg | 150 kg | 150 kg | [7] |
| Absolute Ethanol (Dissolution) | 440 kg | 440 kg | 440 kg | [7] |
| Diisopropylamine | 59 kg | 100 kg | 150 kg | [7] |
| Sodium Isooctanoate | 100 kg | 80 kg | 50 kg | [7] |
| Absolute Ethanol (Salt Formation) | 510 kg | 510 kg | 510 kg | [7] |
| Yield | >90% (reported for similar processes) | >90% (reported for similar processes) | >90% (reported for similar processes) | [10] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Amoxicillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death.[3][11]
The key targets of amoxicillin are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains.[12][13] Amoxicillin, being a structural analog of the terminal D-alanyl-D-alanine residues of the peptidoglycan precursor, binds to the active site of PBPs and acylates them. This irreversible binding inactivates the PBPs, preventing the formation of the cross-links and ultimately weakening the cell wall.[11][12]
Signaling Pathway for Amoxicillin's Mechanism of Action
Caption: Mechanism of amoxicillin action on bacterial cell wall synthesis.
Conclusion
Amoxicillin sodium remains a cornerstone of antibacterial therapy, and a thorough understanding of its discovery and synthesis is crucial for the continued development of effective antibiotics. This guide has provided a detailed examination of the historical context, synthetic methodologies, and mechanism of action of this vital drug. The presented experimental protocols, quantitative data, and process visualizations offer a valuable resource for professionals in the pharmaceutical sciences, aiming to facilitate further research and optimization in the field of antibiotic production. The ongoing challenge of antibiotic resistance underscores the importance of continued innovation in the synthesis and development of new and improved antibacterial agents.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]
- 4. Amoxicillin synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Synthesis of Amoxicillin via a One-pot Enzymatic Hydrolysis and Condensation Cascade Process in the Presence of Organic Co-solvents | Semantic Scholar [semanticscholar.org]
- 10. CN102971328A - Improved process for preparing amoxicillin sodium - Google Patents [patents.google.com]
- 11. pexacy.com [pexacy.com]
- 12. google.com [google.com]
- 13. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
An In-depth Technical Guide on the Mode of Action of Amoxicillin Sodium on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying amoxicillin's mode of action, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent disruption of peptidoglycan synthesis, and the activation of autolytic enzymes. Quantitative data on amoxicillin's efficacy, detailed experimental protocols, and visual representations of the key pathways are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction
The bacterial cell wall is a vital structure that maintains cellular integrity and shape, protecting the bacterium from osmotic stress.[1] It is primarily composed of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), are crucial for catalyzing the final step of peptidoglycan synthesis—the formation of these peptide cross-links.[2] Amoxicillin sodium's efficacy stems from its ability to specifically target and inhibit these essential enzymes.[1][3]
Mechanism of Action
The bactericidal action of amoxicillin sodium is a multi-step process that begins with the inhibition of cell wall synthesis and culminates in cell lysis.
Targeting Penicillin-Binding Proteins (PBPs)
Amoxicillin's primary targets are the PBPs located in the bacterial cytoplasmic membrane.[1][4] Due to its structural similarity to the D-alanyl-D-alanine moiety of the peptidoglycan precursor, amoxicillin acts as a suicide inhibitor.[5] It acylates the serine residue at the active site of the PBP transpeptidase domain, forming a stable, covalent penicilloyl-enzyme intermediate.[6] This irreversible binding inactivates the enzyme, preventing it from carrying out the transpeptidation reaction necessary for cross-linking the peptidoglycan chains.[2][3]
Inhibition of Peptidoglycan Synthesis
The inactivation of PBPs by amoxicillin halts the cross-linking of the peptidoglycan sacculus.[1][7] This disruption of the final stage of cell wall biosynthesis leads to the accumulation of un-cross-linked peptidoglycan chains and the formation of a structurally weakened cell wall.[4][8] The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, particularly in growing and dividing bacteria.[8]
Activation of Autolytic Enzymes
The inhibition of peptidoglycan synthesis and the resulting structural defects in the cell wall are thought to trigger the activation of endogenous autolytic enzymes, such as murein hydrolases.[7] These enzymes normally play a role in cell wall remodeling during growth and division. However, their uncontrolled activation in the presence of amoxicillin leads to the progressive degradation of the existing peptidoglycan, further compromising the cell wall's integrity.[7] The combined effect of inhibited synthesis and enzymatic degradation of the cell wall results in bacterial cell lysis and death.[1][7]
Quantitative Data
The efficacy of amoxicillin varies between different bacterial species and is influenced by the presence of resistance mechanisms. The following tables summarize key quantitative data related to amoxicillin's activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Amoxicillin against Various Bacterial Species
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 - 0.03 | - | - | [9] |
| Streptococcus pneumoniae | Penicillin-Intermediate | 0.06 - 1 | - | - | [9] |
| Streptococcus pneumoniae | Penicillin-Resistant | 1 - 8 | - | - | [9] |
| Haemophilus influenzae | Clinical Isolates | 0.06/0.03 - 16/8a | 0.5/0.25a | - | [10] |
| Staphylococcus aureus | Clinical Isolates | 0.25 - 128 | 0.50 | 8 | [1] |
| Staphylococcus aureus | ATCC 6538 | 0.25 | - | - | [3] |
| Escherichia coli | - | MIC = 8b | - | - | [11] |
a Values for amoxicillin/clavulanate. b Breakpoint for resistance.
Table 2: 50% Inhibitory Concentrations (IC50) of Amoxicillin against Penicillin-Binding Proteins (PBPs)
| Bacterial Species | PBP | IC50 (µM) | Reference(s) |
| Escherichia coli | PBP1a | >1000 | [12] |
| Escherichia coli | PBP1b | >1000 | [12] |
| Escherichia coli | PBP2 | >1000 | [12] |
| Escherichia coli | PBP3 | 11 | [12] |
| Escherichia coli | PBP4 | 0.8 | [12] |
| Escherichia coli | PBP5/6 | 1.1 | [12] |
| Helicobacter pylori | PBP1 | >50x higher in resistant strain | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Assay
Protocol:
-
Preparation of Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin sodium in an appropriate solvent (e.g., sterile distilled water or PBS) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the amoxicillin stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of amoxicillin that completely inhibits visible growth of the organism.[14][15]
Penicillin-Binding Protein (PBP) Competition Assay
Method: Fluorescent Penicillin (Bocillin-FL) Competition Assay
Protocol:
-
Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-log phase. Harvest the cells by centrifugation and wash with PBS. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
Competition Reaction: In a microcentrifuge tube, incubate a fixed amount of the membrane preparation with varying concentrations of unlabeled amoxicillin for a specific time (e.g., 30 minutes) at room temperature to allow for binding to the PBPs.
-
Fluorescent Labeling: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin-FL, to the reaction mixture and incubate for a further period (e.g., 15-30 minutes). Bocillin-FL will bind to any PBPs not occupied by amoxicillin.
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands corresponding to each PBP is inversely proportional to the binding of amoxicillin.
-
IC50 Determination: Quantify the band intensities using densitometry software. The IC50 value, the concentration of amoxicillin that inhibits 50% of Bocillin-FL binding, can be calculated by plotting the percentage of inhibition against the logarithm of the amoxicillin concentration.[12][16]
Peptidoglycan Synthesis Inhibition Assay
Method: Whole-Cell Assay using Radiolabeled Precursor
Protocol:
-
Preparation of Permeabilized Cells: Grow bacterial cells to mid-log phase. Harvest and wash the cells. Permeabilize the cells by a freeze-thaw cycle in a suitable buffer to allow the entry of substrates.
-
Reaction Mixture: Prepare a reaction mixture containing the permeabilized cells, a buffer (e.g., Tris-HCl), MgCl2, ATP, and the radiolabeled peptidoglycan precursor, UDP-N-acetyl-D-[14C]glucosamine ([14C]UDP-GlcNAc).
-
Inhibition Assay: Add varying concentrations of amoxicillin to the reaction mixtures. Include a control without any antibiotic.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time to allow for peptidoglycan synthesis.
-
Precipitation and Washing: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid). Collect the precipitated peptidoglycan on a filter membrane by vacuum filtration. Wash the filter extensively to remove unincorporated radiolabeled substrate.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of incorporated radioactivity is directly proportional to the rate of peptidoglycan synthesis.
-
Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis for each amoxicillin concentration compared to the control.[17]
Autolysin Activity Assay
Method: Zymography
Protocol:
-
Preparation of Substrate-Containing Gel: Prepare a standard SDS-polyacrylamide gel and incorporate heat-killed bacterial cells (the substrate for autolysins) into the resolving gel matrix before polymerization.
-
Protein Extraction: Treat the bacterial culture with amoxicillin at its MIC for a specified time. Harvest the cells and extract proteins, including autolysins, using a buffer containing a detergent like SDS.
-
Electrophoresis: Load the protein extracts onto the substrate-containing gel and perform electrophoresis under denaturing conditions. This separates the proteins by size.
-
Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the separated enzymes to renature.
-
Incubation: Incubate the gel in a suitable buffer at an optimal temperature (e.g., 37°C) for several hours to overnight. During this time, the renatured autolysins will digest the bacterial cell substrate embedded in the gel.
-
Staining and Visualization: Stain the gel with a dye such as Methylene Blue. Zones of autolytic activity will appear as clear bands against a dark background, where the substrate has been degraded. The position of the clear band indicates the molecular weight of the autolysin.[7][9][18]
Visualizations
The following diagrams illustrate the key processes involved in amoxicillin's mode of action.
References
- 1. Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates [mdpi.com]
- 2. Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Analysis of Crude Autolytic Enzyme Extracts from Staphylococcus aureus [bio-protocol.org]
- 8. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of penicillin binding to penicillin-binding proteins of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of Specific Amino Acid Changes in Penicillin Binding Protein 1 to Amoxicillin Resistance in Clinical Helicobacter pylori isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Penicillin-Binding Protein Genes of Clinical Isolates of Streptococcus pneumoniae with Reduced Susceptibility to Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Amoxicillin Sodium Stock Solution for In Vitro Assays
Introduction
Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used in research to study bacterial infections and antimicrobial resistance.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, amoxicillin binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[1][4] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2][4] For reproducible and accurate in vitro experimental results, the correct preparation and storage of amoxicillin sodium stock solutions are critical, particularly given its inherent instability in aqueous solutions.[5][6] These notes provide detailed protocols for the preparation, storage, and application of amoxicillin sodium stock solutions for use in various research assays.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the solubility and stability of amoxicillin sodium.
Table 1: Solubility of Amoxicillin Sodium
| Solvent | Solubility | Reference |
| Water | 78 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | 78 mg/mL (use fresh, anhydrous) | [7] |
| Ethanol | Insoluble | [7] |
Note: Amoxicillin sodium is described as very soluble in water, while amoxicillin trihydrate is only slightly soluble.[8][9] Ensure you are using the correct form for your application.
Table 2: Stability and Storage Recommendations for Amoxicillin Sodium Solutions
| Solvent/Condition | Temperature | Stability Detail | Recommendations | Reference |
| Aqueous Solution (Water) | 19.5°C to 0°C | Unstable; degradation rate increases with temperature. | Prepare fresh for each experiment. | [6] |
| Normal Saline | 0°C | t90 (time to 90% potency) = 252 hours | For short-term storage, 0°C in saline is preferable to glucose solutions. | [5] |
| 5% Glucose Solution | 0°C | t90 = 12.5 hours | Avoid using glucose solutions as a solvent if storage is required. | [5] |
| Aqueous Solution (Frozen) | 0°C to -20°C | Markedly unstable; degradation can be faster than in a liquid state at 0°C. | Avoid storage in this temperature range. | [6][10] |
| Aqueous Solution (Frozen) | ≤ -30°C | t90 = 13 days | If freezing an aqueous solution is necessary, store below -30°C. | [6][10] |
| DMSO Solution | -20°C | Stable for up to 1 month. | Aliquot to prevent freeze-thaw cycles. | [7] |
| DMSO Solution | -80°C | Stable for 6 months to 1 year. | Preferred method for long-term storage. Aliquot to prevent freeze-thaw cycles. | [7][11] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Amoxicillin Sodium Stock Solution (for Immediate Use)
This protocol is suitable for experiments where the stock solution will be used on the same day it is prepared.
Materials:
-
Amoxicillin Sodium powder
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of amoxicillin sodium powder and place it into a sterile conical tube.
-
Dissolution: Add the required volume of sterile water or PBS to the tube to achieve the target concentration (e.g., 10 mg/mL).
-
Mixing: Close the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear.
-
Sterilization: To ensure sterility for cell culture or microbiology assays, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Usage: Use the freshly prepared solution immediately. Do not store aqueous solutions at 4°C or -20°C for extended periods due to significant degradation.[6][10]
Protocol 2: Preparation of DMSO Amoxicillin Sodium Stock Solution (for Long-Term Storage)
This protocol is recommended for creating a concentrated stock that can be stored for an extended period.
Materials:
-
Amoxicillin Sodium powder
-
Anhydrous (molecular biology grade) Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes
-
Analytical balance
-
Vortex mixer
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
Procedure:
-
Weighing: Accurately weigh the desired amount of amoxicillin sodium powder and place it into a sterile conical tube.
-
Dissolution: Add the required volume of anhydrous DMSO to achieve a high concentration (e.g., 50-78 mg/mL). Note: Moisture-absorbing DMSO can reduce solubility.[7]
-
Mixing: Vortex thoroughly until the powder is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[11]
-
Storage: Store the aliquots protected from light at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[7]
-
Usage: When needed, thaw a single aliquot. Further dilute the stock solution in the appropriate aqueous buffer or culture medium to the final working concentration immediately before use.
Protocol 3: Example Application - Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol describes how to use a prepared amoxicillin sodium stock solution to determine the MIC against a bacterial strain.
Materials:
-
Prepared Amoxicillin Sodium stock solution (from Protocol 1 or 2)
-
Sterile 96-well flat-bottom microtiter plate
-
Bacterial culture in the logarithmic growth phase
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Bacterial Inoculum Preparation: Dilute the log-phase bacterial culture in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL), following standard microbiology guidelines (e.g., CLSI).
-
Stock Dilution: Prepare an intermediate dilution of the amoxicillin stock solution in the growth medium. For example, if your highest desired concentration is 128 µg/mL, and the final volume in the well is 100 µL after adding bacteria, you would prepare a 256 µg/mL solution.
-
Serial Dilution:
-
Add 100 µL of sterile broth to wells 2 through 12 of a microtiter plate row.
-
Add 200 µL of the intermediate amoxicillin dilution (e.g., 256 µg/mL) to well 1.
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly. This creates a 2-fold serial dilution.
-
Repeat this transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of amoxicillin that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) with a plate reader.
Visualizations
Caption: Workflow for preparing amoxicillin sodium stock solutions.
References
- 1. pexacy.com [pexacy.com]
- 2. Instructive Mechanism Of Action Of Amoxicillin Explained [mvs-pharma.com]
- 3. Amoxicillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 5. The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. drugfuture.com [drugfuture.com]
- 10. academic.oup.com [academic.oup.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Quantification of Amoxicillin Sodium in Human Plasma using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin is a widely prescribed broad-spectrum β-lactam antibiotic used to treat a variety of bacterial infections.[1] Therapeutic drug monitoring (TDM) of amoxicillin is crucial, particularly in specific patient populations like neonates, to ensure optimal therapeutic outcomes and minimize potential toxicity.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and cost-effective analytical technique for the quantification of amoxicillin in biological matrices such as plasma.[2][3][4] This application note provides a detailed protocol for the determination of amoxicillin sodium in human plasma using a validated HPLC-UV method, including sample preparation, chromatographic conditions, and method validation parameters.
Principle
This method utilizes reversed-phase HPLC to separate amoxicillin from endogenous plasma components. The separation is achieved on a C18 analytical column with a mobile phase consisting of a phosphate buffer and an organic modifier.[3][5][6] Plasma samples are first deproteinized to remove interfering proteins.[1][2][4][7] The concentration of amoxicillin is then determined by UV detection at a wavelength where the drug exhibits maximum absorbance.[3][5][8][9]
Experimental Protocols
Materials and Reagents
-
Amoxicillin sodium reference standard
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade[1][5][6]
-
Orthophosphoric acid or Sodium hydroxide for pH adjustment[1]
-
Water, HPLC grade
-
Drug-free human plasma[1]
Equipment
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer[1]
-
Centrifuge[1]
-
Micropipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: A common mobile phase is a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile. For example, a mobile phase can be prepared with monobasic potassium phosphate buffer and methanol in a 95:5 (v/v) ratio.[5][6][8] The pH of the buffer is typically adjusted to around 5.0.[1][5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[6]
-
Standard Stock Solution: Accurately weigh and dissolve amoxicillin sodium reference standard in the mobile phase or a suitable solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with drug-free plasma to create calibration standards.[1]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in a suitable solvent.[3]
Sample Preparation (Protein Precipitation)
-
Pipette a small volume of plasma sample (e.g., 50 µL) into a microcentrifuge tube.[1]
-
Add a precipitating agent, such as methanol or acetonitrile. A common procedure involves adding 200 µL of methanol.[1]
-
If using an internal standard, add a fixed volume of the internal standard working solution.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the tubes at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
The supernatant can be directly injected into the HPLC system or further diluted with water if necessary.[1]
HPLC-UV Method Parameters
The following table summarizes typical chromatographic conditions for the analysis of amoxicillin in plasma.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Potassium Phosphate Buffer : Methanol (95:5, v/v), pH 5.0[1][5] |
| Flow Rate | 1.0 - 1.5 mL/min[5][6] |
| Injection Volume | 20 µL[1][5][8] |
| UV Detection Wavelength | 229 - 230 nm[2][3][4][5][8] |
| Column Temperature | Ambient (e.g., 25 °C)[5] |
| Run Time | Approximately 5-10 minutes[5][6] |
Method Validation
A summary of key validation parameters from various published methods is presented below.
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 100 µg/mL[1][2][4][11] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 85 - 115%[1] |
| Precision (%RSD) | < 15%[2][4][11] |
| Limit of Quantification (LOQ) | 0.08 - 0.5 µg/mL[1][12] |
| Retention Time | ~3.5 - 5.2 minutes[3][5] |
Data Presentation
The following tables provide a structured overview of quantitative data from different HPLC-UV methods for amoxicillin quantification in plasma.
Table 1: Chromatographic Conditions
| Reference | Column | Mobile Phase | Flow Rate (mL/min) | UV Wavelength (nm) |
| Method 1[5] | C18 (250 mm x 4.6 mm, 5µm) | KH₂PO₄ buffer : Methanol (95:5) | 1.5 | 230 |
| Method 2[1] | RP-18e (250 mm x 4.6 mm) | Gradient of KH₂PO₄ buffer (pH 5.0) and Methanol | 1.5 | 230 |
| Method 3[3] | C18 (Lichrosorb® 10mm) | Phosphate buffer (pH 4.8) : Acetonitrile (95:5) | 1.3 | 229 |
| Method 4[2][4] | Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm) | Gradient of Phosphate buffer (pH 3) and Acetonitrile | 0.5 | 229 |
Table 2: Method Validation Parameters
| Reference | Linearity Range (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Method 1[5] | 20 - 160 | Not Reported | Not Reported | < 2 |
| Method 2[1] | 0.5 - 20 | 0.5 | 85 - 115 | < 4.7 |
| Method 3[3] | 1 - 50 | 1 | 90 - 98.6 | Not Reported |
| Method 4[2][4][11] | 1 - 100 | 0.5 | Within ±15 | < 15 |
Visualizations
Caption: Workflow for amoxicillin quantification in plasma.
Caption: Key components of the HPLC-UV method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. rjmhs.ur.ac.rw [rjmhs.ur.ac.rw]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. agilent.com [agilent.com]
- 11. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
Application Note: Quantitative Analysis of Amoxicillin Sodium and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of amoxicillin sodium and its major metabolites, including amoxicilloic acid and amoxicillin piperazine-2,5-dione, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic, drug metabolism, and bioequivalence studies. This document outlines a comprehensive experimental workflow, from sample preparation to data acquisition, and presents the information in a clear and structured format for easy implementation in a laboratory setting.
Introduction
Amoxicillin is a widely used broad-spectrum β-lactam antibiotic effective against a variety of bacterial infections.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental for optimizing therapeutic regimens and ensuring drug safety and efficacy. The primary metabolic pathways of amoxicillin involve hydrolysis of the β-lactam ring to form amoxicilloic acid and intramolecular cyclization to yield amoxicillin piperazine-2,5-dione.[3] LC-MS/MS has become the gold standard for the bioanalysis of pharmaceuticals and their metabolites due to its high sensitivity, specificity, and speed.[4] This application note details a robust LC-MS/MS method for the simultaneous determination of amoxicillin and its key metabolites.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) method is recommended for efficient cleanup of plasma samples.[5][6]
Materials:
-
Human plasma
-
Internal Standard (IS) working solution (e.g., Gemifloxacin, 35 µg/mL)[5]
-
20% Orthophosphoric acid
-
Methanol
-
Methyl tertiary butyl ether
-
SPE cartridges (e.g., Oasis HLB, 30 mg/1 cc)
-
Mobile phase for elution
Protocol:
-
To 0.5 mL of human plasma, add 20 µL of the internal standard working solution.[5]
-
Add 0.5 mL of 20% orthophosphoric acid and vortex to mix.[5]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of methyl tertiary butyl ether.[5]
-
Elute the analytes (amoxicillin, its metabolites, and IS) with 1 mL of the mobile phase.[5]
-
Inject 5 µL of the eluant into the LC-MS/MS system.[5]
Liquid Chromatography
LC System: Agilent 1220 Infinity LC System or equivalent.[7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | COSMOSIL 5C18-PAQ (50 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.2% Formic acid in water : 0.2% Formic acid in methanol (20:80, v/v)[5] |
| Flow Rate | 0.6 mL/min[5] |
| Column Temperature | Ambient[5] |
| Injection Volume | 5 µL[5] |
| Run Time | 2 minutes[5] |
Mass Spectrometry
MS System: Sciex API 3000 triple quadrupole mass spectrometer or equivalent.[5]
MS/MS Parameters:
| Parameter | Amoxicillin | Amoxicilloic Acid | Amoxicillin piperazine-2,5-dione | Gemifloxacin (IS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+)[5] |
| Precursor Ion (m/z) | 366.2[5] | 384.1[3] | 366.1[3] | 390.0[5] |
| Product Ion (m/z) | 348.8[5] | 189.0[3] | 207.0[3] | 371.9[5] |
| Collision Energy (eV) | 16[5] | To be optimized | To be optimized | 30[5] |
| Dwell Time (ms) | 250[5] | 250 | 250 | 250[5] |
| Ion Spray Voltage (V) | 5500[5] | 5500 | 5500 | 5500[5] |
| Source Temperature (°C) | 450[5] | 450 | 450 | 450[5] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for amoxicillin. Data for metabolites should be validated similarly.
Table 1: Calibration Curve and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Amoxicillin | 100 - 15000[5] | 100[5] | >0.99[5] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%) |
| Amoxicillin | LLOQ | <3.53[5] | <5.63[5] | 94.1 - 108.5[6] |
| Low QC | 1.3 - 8.8[6] | 1.8 - 6.2[6] | 95.1 - 105.9[6] | |
| Mid QC | 1.3 - 8.8[6] | 1.8 - 6.2[6] | 95.1 - 105.9[6] | |
| High QC | 1.3 - 8.8[6] | 1.8 - 6.2[6] | 95.1 - 105.9[6] |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Amoxicillin | 66.3[6] |
| Gemifloxacin (IS) | 71.6[6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, ertapenem, fosfomycin and penicillin G in human plasma with liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wseas.com [wseas.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: In Vivo Efficacy of Amoxicillin Sodium in a Murine Pneumonia Model
These application notes provide a comprehensive overview of the in vivo efficacy of Amoxicillin sodium in a murine model of pneumonia, designed for researchers, scientists, and drug development professionals. The protocols and data presented are synthesized from multiple studies and are intended to serve as a guide for designing and interpreting similar experiments.
Introduction
Streptococcus pneumoniae is a leading cause of community-acquired pneumonia.[1][2] Murine models of pneumonia are crucial for evaluating the in vivo efficacy of antimicrobial agents like Amoxicillin sodium.[3][4] These models allow for the investigation of dose-response relationships, the impact of bacterial resistance, and the simulation of human pharmacokinetic profiles to predict clinical effectiveness.[1][2][5] This document outlines detailed protocols for establishing a murine pneumonia model and assessing the efficacy of Amoxicillin sodium, along with a summary of expected quantitative outcomes.
Experimental Protocols
A standardized protocol is essential for the reproducibility of in vivo studies.[6] The following sections detail the key steps in a typical murine pneumonia model for testing Amoxicillin sodium efficacy.
Animal Model and Preparation
-
Animal Strain: Female Swiss albino mice (6-7 weeks old, weighing 25-27 g) are commonly used.[1] C57BL/6JRj mice (8 weeks old) have also been utilized.[7]
-
Housing: Mice should be maintained in individually ventilated cages and handled in a laminar flow cabinet.[7] All procedures must comply with institutional and national animal welfare regulations.[6]
-
Induction of Leukopenia (optional but common): To create a more severe infection model and reduce the influence of the host immune response, mice can be rendered leukopenic. This is typically achieved by intraperitoneal injections of cyclophosphamide (150 mg/kg) daily, starting 4 days before the bacterial challenge.[1] This regimen can reduce circulating leukocyte counts to approximately 1,200/mm³ on the day of infection.[1]
Induction of Pneumonia
-
Bacterial Strain: Various strains of Streptococcus pneumoniae with differing susceptibilities to penicillin and amoxicillin are used.[3][4] The TIGR4 strain is a well-characterized option.[8]
-
Bacterial Culture: S. pneumoniae is grown in a suitable medium like Tryptic Soy Broth (TSB) at 37°C in a 5% CO₂ incubator to the logarithmic phase (OD₆₀₀ of 0.5).[8] The bacterial cells are then harvested by centrifugation and washed.[8]
-
Intratracheal Instillation:
-
Anesthetize the mice via intraperitoneal injection of 0.2 to 0.25 ml of 0.65% sodium pentobarbital.[1][9]
-
Cannulate the trachea via the mouth using a blunt needle.[1][9]
-
Administer 40 µl of the bacterial suspension containing approximately 10⁷ colony-forming units (CFU).[1][9] This procedure consistently induces acute pneumonia, with bacteremia occurring 1 to 4 hours after the challenge. Untreated control mice typically succumb to the infection within 2 to 3 days.[1][9]
-
Amoxicillin Sodium Administration
-
Preparation: Amoxicillin sodium salt is reconstituted as per the manufacturer's instructions and diluted in sterile water to the desired concentrations.[1]
-
Route and Timing: Treatment is typically initiated 3 hours after the bacterial challenge.[1][3][4] Subcutaneous injection is a common route of administration.[1][3][4]
-
Dosing Regimen: Dosing can vary significantly based on the experimental aims:
-
Single Dose Studies: To assess dose-effect relationships, single subcutaneous injections ranging from 2.5 mg/kg to 3,000 mg/kg can be used, depending on the susceptibility of the pneumococcal strain.[3][4]
-
Multi-Dose Studies (Simulating Human Pharmacokinetics): To mimic human therapeutic regimens, multiple doses are administered. For example, 15 mg/kg of amoxicillin can be given subcutaneously every 8 hours for 3 days.[1][2] To better simulate human pharmacokinetics, renal failure can be induced by a single intraperitoneal injection of uranyl nitrate (6 mg/kg) 4 days before the bacterial challenge.[1]
-
Assessment of Efficacy
-
Bacterial Load Determination:
-
At selected time points (e.g., 4, 8, 24, and 84 hours after the first amoxicillin injection), euthanize the mice.[1]
-
Aseptically collect blood via cardiac puncture for blood cultures.[1]
-
Harvest the lungs and homogenize them in a sterile saline solution.
-
Prepare serial dilutions of the lung homogenates and plate them on appropriate agar plates to determine the number of CFU per lung or per milliliter of homogenate.
-
-
Survival Analysis: Monitor the mice for a defined period (e.g., 10 days) and record mortality to determine survival rates.[1][2]
Data Presentation
The efficacy of Amoxicillin sodium is quantified by the reduction in bacterial load in the lungs and an increase in the survival rate of the infected mice.
Table 1: Dose-Dependent Reduction in Lung Bacterial Load by Amoxicillin Sodium
| S. pneumoniae Susceptibility | Amoxicillin Dose (mg/kg) | Maximal Bacterial Load Reduction (Emax in log₁₀ CFU) | Reference |
| Penicillin-Susceptible (PS) | 2.5 - 10 | Up to ~3.5 | [3][4] |
| Penicillin-Intermediately Resistant (PIR) | 5 - 100 | Up to ~3.5 | [3][4] |
| Penicillin-Resistant (PR) | 25 - 3,000 | 0.4 - 1.6 (for tolerant strains) | [3][4] |
| Penicillin-Resistant (PR) | 25 - 3,000 | Up to ~3.5 (for non-tolerant strains) | [3][4] |
This table illustrates that for susceptible and intermediately resistant strains, a significant reduction in bacterial load can be achieved. However, for resistant strains, particularly those that are also tolerant to the antibiotic, the efficacy of amoxicillin is markedly reduced.[3][4]
Table 2: Bacterial Clearance in Lungs Over Time with Simulated Human Pharmacokinetics (15 mg/kg every 8h)
| S. pneumoniae Strain Type | Time Post-Treatment | Lung Bacterial Count (log₁₀ CFU/ml) in Treated Mice | Lung Bacterial Count (log₁₀ CFU/ml) in Control Mice | Reference |
| Amoxicillin-Susceptible, Non-tolerant | 4 hours | < 2.0 (detection threshold) | 6.5 | [1][2] |
| Amoxicillin-Intermediate, Non-tolerant | 24 hours | 4.3 | 7.9 | [1][2] |
| Amoxicillin-Intermediate, Tolerant | 24 hours | 5.4 | 8.3 | [1][2] |
| Amoxicillin-Resistant, Tolerant | 24 hours | Similar to intermediate, tolerant strain | Not specified | [1][2] |
This table demonstrates the rapid bactericidal effect of amoxicillin against susceptible strains. For intermediate and resistant strains, bacterial clearance is slower and influenced by the tolerance profile of the bacteria.[1][2] With an amoxicillin-intermediate tolerant strain, lung homogenates still contained 3.3 log₁₀ CFU/ml 12 hours after treatment completion.[1][2]
Visualization
Experimental Workflow Diagram
References
- 1. journals.asm.org [journals.asm.org]
- 2. Amoxicillin is effective against penicillin-resistant Streptococcus pneumoniae strains in a mouse pneumonia model simulating human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amoxicillin dose-effect relationship with Streptococcus pneumoniae in a mouse pneumonia model and roles of in vitro penicillin susceptibilities, autolysis, and tolerance properties of the strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxicillin dose-effect relationship with Streptococcus pneumoniae in a mouse pneumonia model and roles of in vitro penicillin susceptibilities, autolysis, and tolerance properties of the strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptococcus pneumoniae pneumonia in mice: optimal amoxicillin dosing predicted from a pharmacokinetic-pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amr-accelerator.eu [amr-accelerator.eu]
- 7. Amoxicillin-resistant Streptococcus pneumoniae can be resensitized by targeting the mevalonate pathway as indicated by sCRilecs-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing with Amoxicillin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin is a broad-spectrum, β-lactam antibiotic used to treat a wide range of bacterial infections. It acts by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The sodium salt of amoxicillin is often used in in vitro assays due to its solubility in aqueous solutions.[1] Determining the susceptibility of bacterial isolates to amoxicillin is crucial for effective clinical treatment and for monitoring the emergence and spread of antibiotic resistance.
These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with amoxicillin sodium using two standardized methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of Methods
-
Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of amoxicillin in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a specified incubation period.[2]
-
Kirby-Bauer Disk Diffusion: This technique involves placing a paper disk impregnated with a specified amount of amoxicillin onto an agar plate inoculated with a standardized bacterial lawn. As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will form around the disk. The diameter of this "zone of inhibition" is measured and correlated with susceptibility or resistance.
Materials and Reagents
-
Amoxicillin sodium powder (analytical grade)
-
Sterile distilled water or a suitable buffer (e.g., phosphate buffer) for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes (150 mm)
-
Sterile swabs, loops, and pipettes
-
McFarland turbidity standards (0.5)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Vortex mixer
-
Spectrophotometer (optional, for inoculum standardization)
-
Quality Control (QC) Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 25923™
-
Haemophilus influenzae ATCC® 49247™
-
Streptococcus pneumoniae ATCC® 49619™
-
Experimental Protocols
Preparation of Amoxicillin Sodium Stock Solution
A precise stock solution is critical for accurate MIC determination.
-
Weighing: Accurately weigh the required amount of amoxicillin sodium powder based on its potency. The potency is provided by the manufacturer and is used to calculate the amount of powder needed to achieve a desired concentration of the active amoxicillin moiety.
-
Solvent: Amoxicillin sodium is soluble in aqueous solutions.[1] Use sterile distilled water or a suitable buffer like phosphate buffer to dissolve the powder.
-
Concentration: Prepare a stock solution of 1280 µg/mL. This high concentration allows for convenient serial dilutions.
-
Procedure:
-
Aseptically add the weighed amoxicillin sodium powder to a sterile tube.
-
Add a small amount of the chosen solvent and vortex until the powder is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol for Broth Microdilution MIC Testing
This protocol is for a final test volume of 100 µL per well.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the amoxicillin stock solution (or a working solution, depending on the desired concentration range).
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions. This will result in wells containing 50 µL of varying amoxicillin concentrations.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well. This will bring the final volume to 100 µL and dilute the antibiotic to its final test concentration.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specific incubation conditions (e.g., increased CO₂) and specialized media may be required as per CLSI or EUCAST guidelines.
-
-
Reading Results:
-
The MIC is the lowest concentration of amoxicillin that shows no visible growth (turbidity) after incubation.
-
Protocol for Kirby-Bauer Disk Diffusion Testing
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a 150 mm MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply an amoxicillin disk (containing a specified amount, e.g., 10 µg) to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Within 15 minutes of applying the disks, invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers or a ruler. Measure from the underside of the plate.
-
Quality Control
Quality control must be performed with each new batch of media, disks, and on each day of testing. The results for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.
Data Presentation
Table 1: Quality Control Ranges for Amoxicillin
| Quality Control Strain | Method | Acceptable Range (CLSI) | Acceptable Range (EUCAST) |
| Escherichia coli ATCC® 25922™ | MIC (µg/mL) | 2 - 8 | 2 - 8 |
| Disk Diffusion (mm) | 19 - 25 (20/10 µg disk) | 17 - 22 (10 µg disk) | |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (mm) | 28 - 36 (20/10 µg disk) | N/A |
| Haemophilus influenzae ATCC® 49247™ | MIC (µg/mL) | 0.5 - 2 | 0.5 - 2 |
| Disk Diffusion (mm) | 15 - 23 (20/10 µg disk) | 13 - 21 (10 µg disk) | |
| Streptococcus pneumoniae ATCC® 49619™ | MIC (µg/mL) | 0.06 - 0.25 | 0.03 - 0.12 |
| Disk Diffusion (mm) | N/A | N/A |
Note: Ranges may be updated. Always refer to the latest CLSI M100 or EUCAST breakpoint tables.
Table 2: CLSI Interpretive Criteria for Amoxicillin (M100, 32nd Ed.)
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | MIC (µg/mL) | ≤ 8 | 16 | ≥ 32 |
| Disk Diffusion (mm) | ≥ 17 | 14 - 16 | ≤ 13 | |
| Enterococcus spp. | MIC (µg/mL) | ≤ 8 | - | ≥ 16 |
| Streptococcus pneumoniae (non-meningitis) | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |
| Streptococcus spp. (β-hemolytic group) | MIC (µg/mL) | ≤ 0.25 | 0.5 | ≥ 1 |
Table 3: EUCAST Interpretive Criteria for Amoxicillin (v 12.0, 2022)
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | MIC (mg/L) | ≤ 8 | > 8 | > 8 |
| Disk Diffusion (mm) | ≥ 14 | < 14 | < 14 | |
| Enterococcus faecalis | MIC (mg/L) | ≤ 4 | > 4 | > 4 |
| Streptococcus pneumoniae | MIC (mg/L) | ≤ 0.5 | 1 - 2 | > 2 |
| Streptococcus Groups A, C, G | MIC (mg/L) | ≤ 0.25 | > 0.25 | > 0.25 |
Note: Interpretive criteria are subject to change. Consult the most recent CLSI and EUCAST documents for the latest breakpoints.
Mandatory Visualizations
Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Kirby-Bauer Disk Diffusion Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion test.
References
Application Notes and Protocols for Oral Administration of Amoxicillin Sodium in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used in veterinary and research settings to treat bacterial infections.[1][2] Its efficacy is dependent on maintaining concentrations above the minimum inhibitory concentration (MIC) for the target pathogen.[3] For oral administration in rodents, a proper formulation of amoxicillin sodium is crucial for accurate dosing, palatability, and bioavailability. These application notes provide detailed protocols for the preparation and oral administration of amoxicillin sodium to rodents, along with relevant data on its physicochemical properties and pharmacokinetics.
Physicochemical Properties and Formulation Considerations
Amoxicillin's solubility and stability are critical factors in preparing an effective oral formulation.
Solubility: The solubility of amoxicillin is pH-dependent.[1][4] It exhibits its lowest solubility in the pH range of 4 to 6.[1] The sodium salt of amoxicillin is more soluble in water. For instance, amoxicillin trihydrate's solubility in water is approximately 1 to 10 mg/mL, depending on the pH.[5] The use of organic acids like citric acid can enhance the solubility of amoxicillin in water, which can be beneficial for creating more concentrated solutions.[6][7]
Stability: Reconstituted oral suspensions of amoxicillin are generally stable for 7 to 14 days when refrigerated.[8][9] The stability of amoxicillin in solution is significantly affected by temperature and pH.[4] Degradation is accelerated at higher temperatures and in alkaline conditions (pH > 8).[4] For optimal stability in a citrate buffer, a pH of 5.8-6.5 is recommended.[1] It is also important to note that amoxicillin sodium is very hygroscopic.[1]
Vehicle Selection: The choice of vehicle is critical for ensuring accurate delivery and minimizing stress to the animal.
-
Water: Purified water is the most common and ideal vehicle for soluble forms of amoxicillin like the sodium salt.[10]
-
Methylcellulose: For suspension formulations, 0.5% methylcellulose in water is a standard vehicle used in rodent oral gavage studies.[11]
-
Sweeteners and Flavoring Agents: Commercial preparations for oral suspension often include sweeteners and flavorings to improve palatability, which can be particularly useful for administration in drinking water.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data for the oral administration of amoxicillin in rodents.
Table 1: Dosage and Administration in Rodents
| Parameter | Mice | Rats | Reference |
| Oral Dosage Range | 25 - 50 mg/kg | 10 mg/lb (approx. 22 mg/kg) - 150 mg/kg | [8][12][13] |
| Frequency | Twice daily (BID) | Twice daily (BID) or every 8 hours | [8][13] |
| Administration Route | Oral gavage, Medicated drinking water | Oral gavage, Medicated drinking water | [11][12] |
| Typical Gavage Volume | 10 mL/kg (0.2 mL for a 20g mouse) | 10 mL/kg | [11][14] |
Table 2: Pharmacokinetic Parameters of Oral Amoxicillin in Rodents
| Parameter | Value (Rats) | Reference |
| Oral Bioavailability | 50% - 92% | [1][5][15] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1] |
| Plasma Half-life (t1/2) | Approximately 61.3 minutes | [1] |
Experimental Protocols
Protocol 1: Preparation of Amoxicillin Sodium Solution for Oral Gavage
This protocol describes the preparation of a 10 mg/mL amoxicillin sodium solution in water.
Materials:
-
Amoxicillin sodium powder
-
Sterile, purified water
-
Calibrated balance
-
Spatula
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile conical tubes for storage
Procedure:
-
Calculate the required amount of amoxicillin sodium. For a 10 mg/mL solution, weigh out 100 mg of amoxicillin sodium for a final volume of 10 mL.
-
Dissolve the powder. Add a portion of the sterile water to the volumetric flask containing the amoxicillin sodium powder.
-
Mix thoroughly. Use a magnetic stirrer to ensure the powder is completely dissolved.
-
Adjust to final volume. Once dissolved, add sterile water to reach the final desired volume.
-
Store appropriately. Store the prepared solution in a sterile, clearly labeled conical tube at 2-8°C. The solution should be used within 7 days of preparation.[16]
Protocol 2: Administration of Amoxicillin Sodium Solution by Oral Gavage in Mice
This protocol outlines the standard procedure for oral gavage in mice.
Materials:
-
Prepared amoxicillin sodium solution
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, curved with a ball tip for mice)[11]
-
Syringe (1 mL)
-
Animal restraint device (optional)
Procedure:
-
Calculate the dose volume. Based on the animal's body weight and the desired dose (mg/kg), calculate the volume of the amoxicillin solution to be administered. For a 25g mouse receiving a 50 mg/kg dose of a 10 mg/mL solution, the volume would be 0.125 mL.
-
Prepare the syringe. Draw the calculated volume of the amoxicillin solution into the syringe attached to the gavage needle.
-
Restrain the animal. Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle. Carefully insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Administer the solution. Once the needle is in the correct position (a gentle resistance will be felt as it passes into the esophagus), slowly administer the solution.
-
Withdraw the needle. Gently remove the gavage needle in the same direction it was inserted.
-
Monitor the animal. Observe the animal for any signs of distress after the procedure.
Visualizations
Caption: Experimental workflow for preparing and administering Amoxicillin sodium.
Caption: Mechanism of action of Amoxicillin.
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. Amoxicillin - Wikipedia [en.wikipedia.org]
- 3. Tissue pharmacokinetics of amoxicillin. An experimental design in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dechra.dk [dechra.dk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US20080312204A1 - Soluble forms of amoxicillin and treatment of animals - Google Patents [patents.google.com]
- 7. US6225304B1 - Soluble forms of amoxicillin and treatment of animals - Google Patents [patents.google.com]
- 8. Amoxicillin – Rat Guide [ratguide.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cu.edu [cu.edu]
- 13. reference.medscape.com [reference.medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Amoxicillin Sodium in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing amoxicillin sodium to investigate mechanisms of bacterial resistance. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of key pathways and workflows to facilitate research in this critical area.
Introduction
Amoxicillin is a broad-spectrum, β-lactam antibiotic used to treat a wide range of bacterial infections.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[2] However, the emergence and spread of bacterial resistance to amoxicillin pose a significant threat to its clinical efficacy.[3] Understanding the molecular mechanisms underlying this resistance is crucial for the development of new therapeutic strategies. The primary mechanisms of resistance to amoxicillin include the enzymatic degradation of the antibiotic by β-lactamases, alteration of the drug's target (penicillin-binding proteins or PBPs), and reduced permeability of the bacterial cell membrane.[3][4]
This document outlines key experimental protocols to study these resistance mechanisms using amoxicillin sodium.
Data Presentation: Quantitative Analysis of Amoxicillin Resistance
A critical aspect of studying antibiotic resistance is the quantitative determination of the concentration of an antibiotic required to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is a key parameter for this assessment.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Amoxicillin Sodium Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) - Susceptible (S) | MIC (µg/mL) - Intermediate (I) | MIC (µg/mL) - Resistant (R) | Reference |
| Streptococcus pneumoniae | ≤2 | 4 | ≥8 | [3] |
| Staphylococcus aureus ATCC6538 | 0.20 - 0.25 | - | >3.00 | [6] |
| Aggregatibacter actinomycetemcomitans | 0.25 - 2.00 | - | ≥4.00 | [7] |
| Streptococcus suis | ≤0.5 | 1.0 | ≥2.0 | [8] |
Note: MIC values can vary based on the specific strain and the testing methodology used.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of amoxicillin sodium against a bacterial strain.[5][9]
Materials:
-
Amoxicillin sodium
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator
Procedure:
-
Prepare Amoxicillin Stock Solution: Dissolve amoxicillin sodium in sterile distilled water to create a stock solution of a known concentration (e.g., 1024 µg/mL). Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: Inoculate a fresh colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 ≈ 0.1). Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the amoxicillin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of amoxicillin sodium that completely inhibits visible bacterial growth. The results can be confirmed by measuring the OD600 of each well using a microplate reader.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
β-Lactamase Activity Assay
This colorimetric assay measures the activity of β-lactamase enzymes, a primary mechanism of resistance to amoxicillin.[10] The assay utilizes the chromogenic cephalosporin, nitrocefin, which changes color upon hydrolysis by β-lactamase.[11][12]
Materials:
-
Bacterial cell lysate (from both resistant and susceptible strains)
-
Nitrocefin solution
-
β-Lactamase Assay Buffer (e.g., phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Sample Preparation:
-
Culture the bacterial strains of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in β-Lactamase Assay Buffer.
-
Lyse the cells using sonication or a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.
-
-
Assay Setup:
-
Add 50 µL of the bacterial lysate supernatant to a well in a 96-well plate.
-
Include a positive control (purified β-lactamase) and a negative control (assay buffer only).
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the β-Lactamase Assay Buffer and nitrocefin.
-
Add 50 µL of the reaction mix to each well to initiate the reaction.
-
-
Measurement: Immediately measure the absorbance at 490 nm in kinetic mode at room temperature for 30-60 minutes, taking readings every minute.
-
Calculation: Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance curve (ΔOD/min). This rate is directly proportional to the β-lactamase activity in the sample.
Workflow for β-Lactamase Activity Assay
Caption: Workflow for measuring β-lactamase activity.
Gene Expression Analysis of Resistance Genes by qRT-PCR
This protocol outlines the steps to quantify the expression levels of genes associated with amoxicillin resistance, such as those encoding β-lactamases (e.g., blaTEM, blaSHV) or penicillin-binding proteins (e.g., pbp1A).[13][14]
Materials:
-
Bacterial cultures grown with and without sub-inhibitory concentrations of amoxicillin sodium
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for target resistance genes and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Bacterial Culture and RNA Extraction:
-
Grow bacterial cultures to mid-log phase. For the experimental group, add a sub-inhibitory concentration of amoxicillin sodium and incubate for a defined period.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, specific primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the primers and the instrument used.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the amoxicillin-treated samples compared to the untreated controls.[15] An upregulation of resistance-related genes in the presence of amoxicillin would suggest their involvement in the resistance mechanism.[16]
Workflow for Gene Expression Analysis (qRT-PCR)
Caption: Workflow for analyzing the expression of resistance genes.
Signaling Pathways and Resistance Mechanisms
Bacterial Resistance Mechanisms to Amoxicillin
Bacteria have evolved several mechanisms to counteract the effects of amoxicillin. Understanding these pathways is essential for developing strategies to overcome resistance.
Caption: Key mechanisms of bacterial resistance to amoxicillin.
Quorum Sensing and its Role in Antibiotic Resistance
In many Gram-negative bacteria, cell-to-cell communication, known as quorum sensing (QS), can regulate the expression of virulence factors and antibiotic resistance mechanisms, such as biofilm formation and efflux pump expression. The N-acyl-homoserine lactone (AHL) signaling system is a well-studied example.[17][18]
Caption: AHL-mediated quorum sensing and its link to antibiotic resistance.
References
- 1. Amoxicillin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin Resistance [pdb101.rcsb.org]
- 4. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Frontiers | Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model [frontiersin.org]
- 7. Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 9. protocols.io [protocols.io]
- 10. assaygenie.com [assaygenie.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Differentially expressed genes in response to amoxicillin in Helicobacter pylori analyzed by RNA arbitrarily primed PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Genetic and Transcriptomic Variations for Amoxicillin Resistance in Helicobacter pylori under Cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: In Vitro Time-Kill Assays Using Amoxicillin Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
The in vitro time-kill assay is a critical method in antimicrobial research used to assess the pharmacodynamic properties of an antibiotic against a specific bacterial strain. This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the determination of whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). Amoxicillin sodium, a broad-spectrum β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] This application note provides a detailed protocol for performing in vitro time-kill assays with amoxicillin sodium, guidance on data interpretation, and a summary of its mechanism of action.
Mechanism of Action: Amoxicillin
Amoxicillin exerts its bactericidal effect by interfering with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[2][4] The process involves the irreversible binding of amoxicillin to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[2][4][5] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[2][4]
Caption: Mechanism of action of Amoxicillin.
Experimental Protocol: In Vitro Time-Kill Assay
This protocol is based on established methodologies for time-kill assays, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]
1. Materials
-
Amoxicillin sodium (analytical grade)
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Pipettes and sterile tips
-
Vortex mixer
2. Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)
Before performing the time-kill assay, the MIC of amoxicillin sodium against the test organism must be determined using a standardized broth microdilution method as described by CLSI.[11] The concentrations used in the time-kill assay are typically based on multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute this suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final assay tubes/flasks.[6]
4. Assay Procedure
-
Prepare tubes or flasks containing CAMHB with the desired concentrations of amoxicillin sodium (e.g., 0.5x, 1x, 2x, 4x MIC). Also, prepare a growth control tube with no antibiotic.
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Immediately after inoculation (time zero, T=0), withdraw an aliquot from each tube for bacterial enumeration.
-
Incubate all tubes at 37°C, with shaking if appropriate for the organism.
-
At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube for bacterial enumeration.[6][8]
5. Bacterial Enumeration (Viable Count)
-
For each aliquot, perform ten-fold serial dilutions in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on plates that yield between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
Caption: Experimental workflow for the in vitro time-kill assay.
Data Presentation and Interpretation
The results of a time-kill assay are typically presented by plotting the log₁₀ CFU/mL against time for each concentration of the antibiotic and the growth control.
-
Bacteriostatic Activity: A reduction of <3 log₁₀ (<99.9%) in CFU/mL from the initial inoculum. The bacterial count remains relatively stable over the 24-hour period compared to the initial count.
-
Bactericidal Activity: A reduction of ≥3 log₁₀ (≥99.9%) in CFU/mL from the initial inoculum.[8][12] This indicates a strong killing effect of the antibiotic.
Table 1: Representative Time-Kill Data for Amoxicillin Sodium against S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.70 |
| 2 | 6.45 | 5.50 | 4.85 | 4.15 | 3.82 |
| 4 | 7.68 | 5.31 | 3.98 | 3.02 | <2.0 |
| 8 | 8.91 | 5.25 | 2.85 | <2.0 | <2.0 |
| 24 | 9.15 | 6.80 (regrowth) | <2.0 | <2.0 | <2.0 |
Note: Data are hypothetical and for illustrative purposes. A value of <2.0 indicates the count is below the limit of detection.
The in vitro time-kill assay is an indispensable tool for characterizing the activity of antibiotics like amoxicillin sodium. By providing a dynamic view of the antibacterial effect, this assay allows researchers to quantify the speed and extent of bacterial killing, which is essential for preclinical drug development and for understanding the pharmacodynamics of antimicrobial agents. The protocol and data interpretation guidelines presented here offer a robust framework for conducting these assays in a research setting.
References
- 1. usp.org [usp.org]
- 2. View of Effects and time-kill assessment of amoxicillin used in combination with chloramphenicol against bacteria of clinical importance | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uspnf.com [uspnf.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. actascientific.com [actascientific.com]
- 7. scribd.com [scribd.com]
- 8. emerypharma.com [emerypharma.com]
- 9. iacld.com [iacld.com]
- 10. goums.ac.ir [goums.ac.ir]
- 11. DSpace [helda.helsinki.fi]
- 12. researchgate.net [researchgate.net]
Application Notes: Amoxicillin Sodium in Veterinary Microbiology Research
1. Introduction
Amoxicillin sodium is a semi-synthetic, broad-spectrum antibiotic belonging to the aminopenicillin class of beta-lactam antibiotics.[1][2] It is widely utilized in veterinary medicine to treat a variety of bacterial infections in livestock, poultry, and companion animals due to its efficacy, safety profile, and versatility in administration.[3][4][5][6] In veterinary microbiology research, amoxicillin sodium serves as a critical tool for antimicrobial susceptibility testing, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and investigating mechanisms of antimicrobial resistance. Its primary mode of action involves the disruption of bacterial cell wall synthesis.[1][7]
2. Mechanism of Action
Amoxicillin sodium exerts its bactericidal effect by inhibiting the final stage of peptidoglycan synthesis in the bacterial cell wall.[1][8] This process is achieved through the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, which are enzymes located on the bacterial cell membrane essential for cross-linking peptidoglycan chains.[1][8]
-
Inhibition of Cell Wall Synthesis: The inactivation of PBPs prevents the formation of a stable cell wall.[8]
-
Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell swelling, rupture, and ultimately, bacterial death.[1][8]
Caption: Mechanism of action of Amoxicillin Sodium.
3. Spectrum of Activity
Amoxicillin is effective against a wide range of Gram-positive and some Gram-negative bacteria.[1][2] However, its efficacy can be limited by bacterial resistance. It is often combined with a β-lactamase inhibitor, such as clavulanic acid or sulbactam, to extend its spectrum to include β-lactamase-producing strains.[2][3][9]
-
Susceptible Gram-Positive Bacteria: Streptococcus spp., Staphylococcus spp. (non-β-lactamase producing), Enterococcus spp., Clostridium spp., Bacillus anthracis.[2][4]
-
Susceptible Gram-Negative Bacteria: Haemophilus influenzae, Escherichia coli (non-β-lactamase producing), Proteus mirabilis, Salmonella spp..[2]
-
Commonly Resistant Bacteria: Pseudomonas aeruginosa, Klebsiella spp., and β-lactamase-producing strains of Staphylococcus spp. and E. coli.[2]
4. Mechanisms of Resistance
The primary mechanism of resistance to amoxicillin is the production of β-lactamase enzymes.[9] These enzymes hydrolyze the β-lactam ring, a core component of the antibiotic's structure, rendering it inactive.[9] This resistance can be intrinsic or acquired through horizontal gene transfer, often via plasmids.[10] To counteract this, amoxicillin is frequently formulated with β-lactamase inhibitors like clavulanic acid, which bind to and inactivate the β-lactamase enzymes, protecting the amoxicillin.[2][9]
Caption: Mechanism of β-lactamase resistance and its inhibition.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Amoxicillin Against Key Veterinary Pathogens
| Bacterial Species | Animal Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus pseudintermedius | Canine | 0.25 | - | 0.125 - 64 | [11] |
| Staphylococcus aureus | Canine | 0.50 | - | 0.25 - 128 | [11] |
| Streptococcus suis | Swine | - | 0.03 | - | [12] |
| E. coli (Avian Pathogenic) | Poultry | - | - | Median Resistance: 80% | [13] |
| Staphylococcus pseudintermedius | Canine | 0.25 - 0.5 | - | 0.25 - 64 | [14][15] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: General Amoxicillin Dosing Regimens in Veterinary Species
| Animal Species | Dosage (mg/kg body weight) | Route | Frequency | Reference |
| Dogs | 10 - 20 | IV/IM/Oral | Every 8-12 hours | [3][4] |
| Cats | 10 - 20 (as amoxicillin) | Oral/IM/SC | Every 12-24 hours | [16] |
| Cattle / Buffalo | 7 - 10 | IV / IM | Every 24 hours | [3][16] |
| Sheep / Goats | 10 - 15 (as amoxicillin) | IM | Every 24 hours | [16] |
| Horses | 10 - 30 | IV / IM | Every 6-8 hours | [3] |
Note: Dosages are general guidelines and should be adjusted based on the specific infection, pathogen susceptibility, and clinical judgment.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the determination of amoxicillin sodium's MIC against a bacterial isolate, adhering to CLSI guidelines.[11][17][18] The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[17][19]
Materials:
-
Amoxicillin sodium powder
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate
-
Spectrophotometer
-
Sterile tubes, pipettes, and reservoirs
-
Incubator (35-37°C)
Procedure:
-
Preparation of Amoxicillin Stock Solution:
-
Prepare a stock solution of amoxicillin sodium in a suitable sterile solvent (e.g., deionized water) at a high concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the amoxicillin working solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (inoculum, no antibiotic). Well 12 will be the negative control (broth only).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (now at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of amoxicillin in which there is no visible growth (i.e., the first clear well).[17] Growth should be evident in the positive control (well 11), and no growth in the negative control (well 12).
-
References
- 1. pexacy.com [pexacy.com]
- 2. Amoxicillin - Wikipedia [en.wikipedia.org]
- 3. advacarepharma.com [advacarepharma.com]
- 4. advacarepharma.com [advacarepharma.com]
- 5. nbinno.com [nbinno.com]
- 6. journal30.magtechjournal.com [journal30.magtechjournal.com]
- 7. nbinno.com [nbinno.com]
- 8. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 9. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antibiotic Resistance | NOAH (National Office of Animal Health) [noah.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 13. Frontiers | Antimicrobial Resistance in Bacterial Poultry Pathogens: A Review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Pharmacodynamics Evaluation of Amoxicillin Against Staphylococcus pseudintermedius in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amoxicillin Sodium + Amoxicillin Trihydrate (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 17. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idexx.dk [idexx.dk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amoxicillin Sodium Concentration for MIC Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing amoxicillin sodium concentration for accurate Minimum Inhibitory Concentration (MIC) determination.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of amoxicillin sodium for MIC testing?
A1: Accurate preparation of the amoxicillin sodium stock solution is critical for reliable MIC results. Due to its potential for instability in aqueous solutions, it is recommended to prepare stock solutions fresh on the day of use.
Experimental Protocol: Preparation of Amoxicillin Sodium Stock Solution
-
Calculate the required mass: Use the following formula to determine the precise weight of amoxicillin sodium powder needed, accounting for its potency.[1]
-
Formula: Weight (mg) = (Volume (mL) x Final Concentration (mg/L)) / (Potency (µg/mg) / 1000)
-
Example: To prepare 10 mL of a 10,000 mg/L stock solution from a powder with a potency of 980 µg/mg: Weight (mg) = (10 mL * 10,000 mg/L) / (980 µg/mg / 1000) = 102.04 mg
-
-
Select a solvent: Amoxicillin sodium is soluble in water.[2][3][4] For dissolving, use sterile, deionized water. If solubility issues arise, DMSO can be used, but ensure the final concentration in the assay does not inhibit bacterial growth.[4][5]
-
Dissolution: Aseptically weigh the calculated amount of amoxicillin sodium powder and dissolve it in the appropriate volume of the chosen solvent. Vortex until fully dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[2][3]
-
Sterilization: If the stock solution is prepared in a non-sterile solvent, it should be sterilized by filtration through a 0.22 µm filter. Ensure the filter material does not bind to the antibiotic.[1]
-
Storage: Ideally, use the stock solution immediately. If short-term storage is necessary, it is crucial to consider the stability of amoxicillin sodium. Amoxicillin sodium is unstable in aqueous solutions at temperatures between 0°C and -20°C.[6][7] For storage longer than a few hours, it is recommended to store aliquots at -80°C for up to one year or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Q2: What are the key steps for performing a broth microdilution MIC assay with amoxicillin sodium?
A2: The broth microdilution method is a common technique for determining the MIC of antibiotics. The following protocol is a general guideline and should be adapted based on the specific bacterial species and relevant standards (e.g., CLSI, EUCAST).
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Serial Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Add 100 µL of the amoxicillin sodium stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[8]
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Inoculate the Plate:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted amoxicillin sodium.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[11]
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]
-
-
Determine the MIC:
-
The MIC is the lowest concentration of amoxicillin sodium that completely inhibits visible bacterial growth.[13]
-
Q3: How do I perform an agar dilution MIC assay for amoxicillin sodium?
A3: The agar dilution method is another standard for MIC determination, particularly useful when testing multiple isolates against a single antibiotic.
Experimental Protocol: Agar Dilution MIC Assay
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the amoxicillin sodium stock solution at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.[14][15]
-
Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. Also, prepare a drug-free control plate.
-
-
Prepare Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 1 x 10⁴ CFU per spot.[10]
-
-
Inoculate Plates:
-
Using a multipoint inoculator or a calibrated loop, spot the standardized inoculum onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of amoxicillin sodium that prevents the growth of a visible bacterial colony.
-
Troubleshooting Guide
Q4: My MIC results for the quality control (QC) strain are consistently out of the acceptable range. What should I do?
A4: Out-of-range QC results indicate a potential issue with the assay. Do not report patient results until the issue is resolved.[16]
Troubleshooting Steps:
-
Verify QC Strain Integrity: Ensure the QC strain has been stored correctly and is not contaminated. Subculture the QC strain from a fresh stock.
-
Check Amoxicillin Sodium Stock Solution:
-
Age and Storage: Amoxicillin sodium solutions are unstable. Prepare a fresh stock solution.[6][7] Do not use previously frozen and thawed solutions repeatedly.
-
Concentration: Double-check the initial weighing and dilution calculations. An error in the stock concentration will affect all subsequent dilutions.
-
-
Review Inoculum Preparation:
-
Density: Ensure the inoculum turbidity matches the 0.5 McFarland standard precisely. An inoculum that is too heavy or too light can lead to incorrect MIC values.
-
Purity: Streak the inoculum on a culture plate to check for contamination.
-
-
Examine Media and Reagents:
-
Media Quality: Use the recommended Mueller-Hinton medium from a reputable supplier. Ensure it is within its expiration date and stored correctly.
-
pH: Verify that the pH of the medium is within the recommended range.
-
-
Incubation Conditions: Confirm that the incubator temperature is correct and maintained throughout the incubation period.
-
Pipetting and Dilution Technique: Review your serial dilution technique for accuracy and consistency. Inaccurate pipetting can lead to significant errors in the final antibiotic concentrations.[17]
Q5: I observed precipitation in my amoxicillin sodium stock solution. What should I do?
A5: Precipitation indicates that the drug is not fully dissolved, which will lead to inaccurate concentrations in your assay.
Solutions:
-
Re-dissolve: Gentle warming and/or sonication can be used to help dissolve the amoxicillin sodium.[2][3]
-
Check Solubility Limits: Ensure you have not exceeded the solubility of amoxicillin sodium in your chosen solvent. Refer to the solubility data table below.
-
Prepare a Fresh Solution: If the precipitate does not dissolve, discard the solution and prepare a fresh one, paying close attention to the weighing and solvent volume.
Q6: My MIC results are inconsistent between experiments. What are the potential causes?
A6: Inconsistent MIC results can be frustrating. Several factors can contribute to this variability.
Potential Causes and Solutions:
-
Inoculum Variability: The age and growth phase of the bacterial culture used for the inoculum can affect susceptibility. Standardize your procedure for preparing the inoculum, always using a fresh culture.
-
Media Batch-to-Batch Variation: Different lots of Mueller-Hinton broth can have slight variations in cation concentration, which can affect the activity of some antibiotics. If you suspect this is an issue, test a new lot of media with your QC strains.
-
Instability of Amoxicillin Sodium: As previously mentioned, the instability of amoxicillin sodium in solution is a major factor. Always prepare fresh solutions for each experiment to minimize degradation.[12]
-
Inconsistent Incubation Time: Varying incubation times can lead to different levels of bacterial growth. Ensure you are incubating for the recommended and consistent duration.
Quantitative Data Summary
Table 1: Solubility of Amoxicillin Sodium
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL | [3] |
| DMSO | 100 mg/mL (Sonication recommended) | [3] |
| PBS | 100 mg/mL | [2] |
Table 2: Stability of Amoxicillin Sodium in Aqueous Solutions (t90 - Time for 10% degradation)
| Temperature | Solution | t90 (Time for 10% degradation) | Reference |
| 2.9°C | 1 mg/mL in elastomeric infuser (pH 6.52) | >263.8 hours | [18] |
| 2.9°C | 7.5 mg/mL in elastomeric infuser (pH 7.69) | 51.8 hours | [18] |
| 0°C | Normal Saline | 252 hours | [19] |
| 0°C | 5% Glucose | 12.5 hours | [19] |
| -6.5°C | Normal Saline | 8 hours | [19] |
| -7°C | Aqueous solution | 1.08 hours | [6][7] |
| -19.2°C | Normal Saline | 14 hours | [19] |
| -26°C | 5% Glucose | 25.5 hours | [19] |
| -30°C | Aqueous solution | 13 days | [6][7] |
| 25°C | 1 mg/mL (pH 6.5) | 22.8 hours | [18] |
| 40°C | 1 mg/mL (pH 6.5) | 10.6 hours | [18] |
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Mechanism of action of amoxicillin.
Caption: Troubleshooting guide for inconsistent MIC results.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amoxicillin Sodium | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. | Semantic Scholar [semanticscholar.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amoxicillin Sodium Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amoxicillin sodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my freshly prepared amoxicillin sodium solution turn yellow or pinkish?
A transient pink or yellow color may appear upon reconstitution of amoxicillin sodium.[1] This is a known occurrence and the solution should become colorless or pale yellow shortly after.[1] However, a persistent or deepening color change over time is indicative of chemical degradation.
Q2: What is the primary cause of amoxicillin sodium instability in water?
The primary cause of instability is the hydrolysis of the β-lactam ring, a core structure of the amoxicillin molecule.[2] This initial degradation step is often followed by further reactions, leading to a loss of antibacterial activity.
Q3: What are the main degradation products of amoxicillin in an aqueous solution?
The degradation of amoxicillin in an aqueous medium begins with the opening of the β-lactam ring to form amoxicilloic acid.[2][3] This intermediate can then undergo further degradation to form more stable products, such as diketopiperazine amoxicillin.[2][3] It is important to note that some degradation products, like amoxicilloic acid and diketopiperazine amoxicillin, may be associated with allergic reactions.[3][4][5]
Q4: How does pH affect the stability of my amoxicillin solution?
Amoxicillin stability is significantly influenced by the pH of the solution. The degradation follows pseudo-first-order kinetics over a pH range of 1-10, with the minimum degradation rate observed around pH 6.[6] Both acidic and basic conditions beyond this optimal range will accelerate the degradation process.[7]
Q5: Does the concentration of amoxicillin sodium in the solution affect its stability?
Yes, higher concentrations of amoxicillin in aqueous solutions lead to faster degradation.[4][5][8] This is due to an autocatalytic reaction where the amoxicillin molecule itself participates in the degradation of other amoxicillin molecules.[6] At a storage temperature of 25°C, the degradation rate can increase from -0.75%/h at 25 mg/mL to -3.34%/h at 250 mg/mL.[4][5]
Q6: What is the recommended storage temperature for amoxicillin sodium solutions?
For short-term storage, refrigeration at 4-8°C is recommended to slow down the degradation process.[4][5] For longer-term storage, freezing below -30°C is advised.[9][10][11] Interestingly, amoxicillin sodium solutions are unstable when stored in a frozen state between 0°C and -20°C, showing accelerated degradation in this temperature range.[9][10][11]
Q7: Can I use common infusion fluids to dissolve my amoxicillin sodium?
The choice of solvent can impact stability. Amoxicillin sodium is generally more stable in saline (sodium chloride) and potassium chloride solutions compared to dextrose or dextran fluids.[12] Solutions with lactate or bicarbonate show intermediate stability.[12] It is advisable to avoid dextrose solutions for reconstitution if stability is a concern.[3][4][5]
Troubleshooting Guide
Problem: Rapid loss of potency or inconsistent experimental results.
This is a common issue when working with amoxicillin sodium solutions and is often linked to its chemical instability. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for amoxicillin sodium instability.
Data on Amoxicillin Sodium Stability
The following tables summarize the quantitative data on the stability of amoxicillin sodium under various conditions.
Table 1: Effect of Temperature on the Stability of Amoxicillin Sodium Solutions
| Temperature (°C) | Time to 90% of Initial Concentration (t90) | Reference |
| 19.5 | 1.2 days | [10] |
| 10.0 | 1.4 days | [10] |
| 0.0 | 2.0 days | [10] |
| -5.0 | 1.4 hours | [10] |
| -7.5 | 1.1 hours | [10] |
| -10.0 | 2.4 hours | [10] |
| -15.0 | 8.4 hours | [10] |
| -20.0 | 5.0 days | [10] |
| -30.0 | 13.0 days | [10] |
Table 2: Effect of Concentration on the Stability of Amoxicillin at 25°C
| Initial Concentration (mg/mL) | Degradation Rate (%/h) | Remaining Concentration after 24h (%) | Reference |
| 25 | -0.75 | 83 | [4][5] |
| 250 | -3.34 | 13 | [4][5] |
Table 3: Stability of Amoxicillin (25 mg/mL) at Different Storage Temperatures
| Storage Condition | Stability (Time to >90% remaining) | Reference |
| Room Temperature (22 ± 4°C) | Up to 12 hours | [3][4][5] |
| Refrigerated (4-8°C) | Up to 24 hours | [3][4][5] |
Experimental Protocols
Protocol: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the stability of amoxicillin sodium in aqueous solutions.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength suitable for amoxicillin (e.g., 230 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of amoxicillin sodium of known concentration in the mobile phase or a suitable solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Solution: Prepare the amoxicillin sodium solution for stability testing at the desired concentration and in the desired aqueous medium (e.g., water, buffer, infusion fluid).
-
-
Stability Study Procedure:
-
Store the sample solutions under the desired experimental conditions (e.g., different temperatures, pH values).
-
At specified time points, withdraw an aliquot of the sample solution.
-
Dilute the sample aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
-
Data Analysis:
-
Identify and quantify the amoxicillin peak based on its retention time compared to the standard.
-
The peak area of amoxicillin in the samples will decrease over time as it degrades.
-
Calculate the percentage of the initial amoxicillin concentration remaining at each time point.
-
The degradation follows pseudo-first-order kinetics, and the degradation rate constant can be determined from the slope of a plot of the natural logarithm of the remaining concentration versus time.
-
Visualizations
Amoxicillin Degradation Pathway
The primary degradation pathway of amoxicillin in aqueous solutions involves the hydrolysis of the β-lactam ring.
Caption: The degradation pathway of amoxicillin in aqueous solution.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps | PLOS One [journals.plos.org]
- 4. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The stability of amoxycillin sodium in intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amoxicillin Sodium Solubility for Research Use
Welcome to the technical support center for Amoxicillin Sodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of amoxicillin sodium in a laboratory setting. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise when preparing amoxicillin sodium solutions for experimental use.
| Problem | Potential Cause | Suggested Solution |
| Cloudy solution or visible precipitate after adding amoxicillin sodium to water. | - The concentration exceeds the solubility limit in water at the current temperature.- The pH of the water is not optimal for dissolution. | - Increase the volume of the solvent to decrease the concentration.- Gently warm the solution (do not exceed 60°C as this can cause degradation).[1]- Adjust the pH of the solution. Amoxicillin sodium solubility is pH-dependent.[1][2][3] |
| Difficulty dissolving amoxicillin sodium in an organic solvent like ethanol. | Amoxicillin sodium has limited solubility in anhydrous ethanol.[4][5] | - Consider using a co-solvent system, such as a mixture of water and ethanol.- For higher concentrations, Dimethyl Sulfoxide (DMSO) is a more effective organic solvent.[6][7][8] |
| Solution color changes or becomes yellow over a short period. | This may indicate degradation of the amoxicillin. Degradation can be accelerated by improper pH, high temperatures, or the presence of certain ions.[1][9] | - Prepare solutions fresh whenever possible.- Store stock solutions at recommended temperatures (see stability data below).- Ensure the pH of the solution is within the optimal range for stability (pH 5.8-6.5 in citrate buffer).[9] |
| Precipitate forms when adding a stock solution (e.g., in DMSO) to an aqueous buffer (e.g., PBS). | The final concentration of the organic solvent in the aqueous buffer may be too high, causing the amoxicillin sodium to precipitate. | - Prepare a more concentrated stock solution in the organic solvent to minimize the volume added to the aqueous buffer.- Add the stock solution to the aqueous buffer slowly while vortexing or stirring.- Perform a serial dilution of the stock solution in the aqueous buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving amoxicillin sodium for in vitro experiments?
For aqueous solutions, sterile water for injection or phosphate-buffered saline (PBS) are commonly used.[6][10] For organic stock solutions, freshly opened, anhydrous DMSO is recommended for achieving high concentrations.[6][7][8]
Q2: How does pH affect the solubility and stability of amoxicillin sodium?
The solubility of amoxicillin sodium is significantly influenced by pH. While increasing the pH can enhance solubility, it can also accelerate degradation.[1] The optimal pH for stability is reported to be between 5.8 and 6.5 in a citrate buffer.[9]
Q3: What is the recommended storage condition for amoxicillin sodium solutions?
Aqueous solutions of amoxicillin sodium are unstable and should be prepared fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below is advisable, although stability can be compromised even under these conditions.[11][12] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[6]
Q4: Can I use heat to dissolve amoxicillin sodium?
Gentle warming can aid in dissolution, but temperatures should be carefully controlled. Heating amoxicillin solutions, particularly in hot water (e.g., 60°C), can lead to significant and rapid degradation.[1] If heating is necessary, use a lukewarm water bath and monitor the process closely.
Q5: What are the main degradation products of amoxicillin?
The primary degradation product of amoxicillin is amoxicilloic acid, which is formed by the hydrolysis of the β-lactam ring.[9] Other degradation products can also form under various conditions.[13][14][15]
Quantitative Solubility Data
The following table summarizes the solubility of amoxicillin sodium in various solvents. Please note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of the solute and solvent.
| Solvent | Solubility | Notes |
| Water | Very soluble[4][5]; 50 mg/mL[10]; 100 mg/mL (may require sonication)[6] | Solubility is pH-dependent.[2][16] |
| Phosphate-Buffered Saline (PBS) | ~1 mg/mL (for amoxicillin hydrate)[17] | Solubility of amoxicillin sodium in PBS is expected to be higher. |
| Dimethyl Sulfoxide (DMSO) | 78 mg/mL[8]; 100 mg/mL (may require sonication)[6][7] | Use of hygroscopic (moisture-absorbing) DMSO can reduce solubility.[6][8] |
| Ethanol (anhydrous) | Sparingly soluble[4][5]; Insoluble or slightly soluble[7] | Not recommended as a primary solvent for high concentrations. |
| Normal Saline | Stable for a significant duration at 0°C.[18] | A suitable vehicle for many experimental applications. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Amoxicillin Sodium
Objective: To prepare a 10 mg/mL stock solution of amoxicillin sodium in sterile water.
Materials:
-
Amoxicillin sodium powder
-
Sterile, pyrogen-free water
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of amoxicillin sodium powder.
-
Add the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water to achieve a final concentration of 10 mg/mL.
-
Cap the tube and vortex gently until the powder is completely dissolved. If necessary, use a lukewarm water bath to aid dissolution, avoiding high temperatures.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately or aliquot and store at the appropriate temperature.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 100 mg/mL stock solution of amoxicillin sodium in DMSO.
Materials:
-
Amoxicillin sodium powder
-
Anhydrous, newly opened DMSO
-
Sterile conical tube or vial
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
In a sterile environment, weigh the desired amount of amoxicillin sodium powder.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to reach a concentration of 100 mg/mL.
-
Cap the tube securely and vortex until the powder is fully dissolved.
-
If dissolution is slow, sonication in an ultrasonic water bath can be used to facilitate the process.[6][7]
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visual Guides
Caption: Workflow for preparing a sterile amoxicillin sodium stock solution.
Caption: Troubleshooting decision tree for amoxicillin sodium dissolution issues.
References
- 1. dechra.dk [dechra.dk]
- 2. usp-pqm.org [usp-pqm.org]
- 3. Formulation, characterization and physicochemical evaluation of amoxicillin effervescent tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amoxicillin sodium CAS#: 34642-77-8 [m.chemicalbook.com]
- 5. 34642-77-8 CAS MSDS (Amoxicillin sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amoxicillin Sodium | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. toku-e.com [toku-e.com]
- 11. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Investigation of a new amoxicillin sodium impurity unstable in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Amoxycillin sodium degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome Amoxicillin sodium degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Amoxicillin sodium degradation in solution?
Amoxicillin sodium is susceptible to degradation through several mechanisms, primarily hydrolysis of its β-lactam ring. The main factors influencing its stability in solution are:
-
pH: Amoxicillin is an amphoteric compound and its stability is highly pH-dependent. The optimal pH for stability is in the range of 5.8-6.5.[1][2]
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation.[3] Conversely, freezing solutions can also lead to instability, especially in the range of 0°C to -20°C.[4][5][6]
-
Solvent Composition: The type of solvent or infusion fluid can impact stability. Amoxicillin sodium is generally more stable in saline solutions compared to those containing glucose, dextrose, dextran, or sorbitol.[1][7][8]
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of Amoxicillin.[2]
-
Light Exposure: Photodegradation can occur, although it is generally considered less significant than hydrolysis.[9]
-
Concentration: Higher concentrations of Amoxicillin in solution can lead to faster degradation.[3][8]
Q2: What are the major degradation products of Amoxicillin?
The principal degradation product of Amoxicillin is Amoxicilloic acid , which is formed by the hydrolytic cleavage of the β-lactam ring.[2][10] Other potential degradation products include amoxicillin penilloic acid and various polymers.[2] Under specific conditions, such as photodegradation or in the presence of certain catalysts, other minor degradation products may also be formed.[9][11] A simplified degradation pathway is illustrated below.
Q3: How should I store Amoxicillin sodium solutions to minimize degradation?
For short-term storage, solutions should be kept at refrigerated temperatures (2-8°C).[2] For longer-term storage, it is recommended to store aliquots at temperatures below -30°C.[4][5] It is crucial to avoid repeated freeze-thaw cycles. Freezing solutions between 0°C and -20°C can significantly increase the rate of degradation due to freeze-concentration effects.[4][5]
Troubleshooting Guide
Issue 1: Rapid degradation of a freshly prepared Amoxicillin sodium aqueous solution.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the solution. Adjust the pH to the optimal range of 5.8-6.5 using a suitable buffer, such as a citrate buffer.[1][2] |
| High Temperature | Prepare solutions on ice and immediately store them at refrigerated (2-8°C) or frozen (below -30°C) temperatures.[2][4][5] |
| Contaminated Water | Use high-purity, metal-free water (e.g., Milli-Q or equivalent) to avoid catalytic degradation by metal ions.[2] |
| Inappropriate Container | Use high-quality, inert containers such as borosilicate glass or polypropylene to prevent leaching of reactive substances.[2] |
Issue 2: Inconsistent or non-reproducible results in HPLC analysis of Amoxicillin sodium samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Minimize the time between sample thawing/preparation and injection into the HPLC system. Keep samples in a cooled autosampler (e.g., 4°C).[2] |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is optimized for both Amoxicillin stability and chromatographic separation. A slightly acidic pH is generally preferred for reversed-phase HPLC. |
| Carryover from previous injections | Implement a robust needle and column wash protocol between injections to prevent carryover of Amoxicillin or its degradation products.[2] |
Data Presentation: Stability of Amoxicillin Sodium in Various Conditions
The following tables summarize the stability of Amoxicillin sodium, presented as the time for 10% degradation (t90), under different storage conditions.
Table 1: Stability of 1% w/v Amoxicillin Sodium in Different Solutions
| Solution | Temperature (°C) | t90 (hours) |
| Normal Saline | 0 | 252 |
| Normal Saline | -6.5 | 8 |
| Normal Saline | -19.2 | 14 |
| 5% Glucose | 0 | 12.5 |
| 5% Glucose | -6.5 | 2.5 |
| 5% Glucose | -19.2 | 8.4 |
| Data sourced from McDonald et al. (1989).[7] |
Table 2: Stability of Amoxicillin Sodium 10 mg/mL in Water
| Temperature (°C) | t90 |
| 19.5 | (Not specified, but decreases with increasing temp) |
| 0 | 2 days |
| -7 | 1.08 hours |
| -30 | 13 days |
| Data sourced from Concannon et al. (1986).[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Amoxicillin Sodium Stock Solution
This protocol describes the preparation of an Amoxicillin sodium stock solution with enhanced stability for analytical purposes.
-
Pre-cool all materials: Place a citrate buffer solution (pH 6.0), volumetric flasks, and pipette tips in an ice bath.
-
Weigh Amoxicillin sodium: Accurately weigh the required amount of Amoxicillin sodium powder.
-
Dissolution: Dissolve the weighed powder in the pre-cooled citrate buffer to the desired concentration (e.g., 1 mg/mL).
-
Vortex: Briefly vortex the solution to ensure complete dissolution.
-
pH verification: Verify the final pH of the solution and adjust to 6.0 if necessary.
-
Aliquoting: Aliquot the solution into inert cryovials (e.g., polypropylene).
-
Flash-freezing: Immediately flash-freeze the aliquots in a dry ice/ethanol bath or a -80°C freezer.
-
Storage: Store the frozen aliquots at -80°C until use.
-
Thawing: For analysis, thaw the samples rapidly in a room temperature water bath and immediately place them on ice. Analyze within 4 hours of thawing.[2]
Protocol 2: HPLC Analysis of Amoxicillin Sodium and its Degradation Products
This protocol provides a general method for the analysis of Amoxicillin sodium and its impurities by reversed-phase HPLC.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of phosphate buffer (pH 4.4) and methanol (95:5 v/v).[2] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 40°C.
-
Sample Preparation: Dilute the stock solution (from Protocol 1) to the desired concentration with the mobile phase.
Visualizations
References
- 1. usp-pqm.org [usp-pqm.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The stability of amoxycillin sodium in intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
Amoxicillin Sodium Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of amoxicillin sodium in various cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the effective use of amoxicillin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor causing amoxicillin degradation in cell culture media?
A1: The primary cause of amoxicillin degradation is the hydrolysis of its β-lactam ring. This chemical breakdown is significantly accelerated by factors such as elevated temperatures (e.g., 37°C incubation), the pH of the medium, and the presence of certain components in the media that can catalyze the reaction.[1]
Q2: How stable is amoxicillin in culture medium at 37°C?
A2: Amoxicillin shows considerable degradation at 37°C. In one study conducted in tryptone soy broth (a bacterial culture medium), the concentration of amoxicillin was found to drop to as low as 16% of its initial concentration within 24 hours.[1] In aqueous solutions, amoxicillin has been shown to retain 90% of its initial concentration for approximately 9 hours when incubated at 37°C.[2][3] Therefore, for multi-day experiments, the potency of amoxicillin will significantly decrease.
Q3: Can I pre-mix amoxicillin in my cell culture medium and store it?
A3: It is not recommended to store cell culture medium containing amoxicillin for extended periods, especially at 4°C or room temperature. Amoxicillin is known to degrade in aqueous solutions over time, even at refrigerated temperatures.[2][3] It is best practice to add freshly prepared amoxicillin solution to the medium immediately before use.
Q4: Does the pH of the cell culture medium affect amoxicillin stability?
A4: Yes, pH is a critical factor. Amoxicillin is most stable in solutions with a slightly acidic to neutral pH.[4] Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While this is within a generally acceptable range, shifts in pH due to cellular metabolism can influence the rate of amoxicillin degradation.[1]
Q5: Is it necessary to filter-sterilize amoxicillin stock solutions?
A5: Yes, if the stock solution is prepared in an aqueous solvent like water or PBS, it should be filter-sterilized through a 0.22 µm filter to ensure sterility before adding it to the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent bacterial contamination despite using amoxicillin. | 1. Amoxicillin degradation due to prolonged incubation at 37°C.2. Incorrect stock solution concentration or storage.3. Presence of β-lactamase-producing bacteria. | 1. Replenish the medium with freshly prepared amoxicillin every 24 hours.2. Prepare fresh stock solutions and store them at -20°C in small aliquots. Thaw a new aliquot for each use.3. Consider using a combination of antibiotics or a different class of antibiotic. |
| Observed cytotoxicity or changes in cell morphology. | 1. The concentration of amoxicillin used may be too high for the specific cell line.2. Degradation products of amoxicillin might have cytotoxic effects. | 1. Perform a kill curve experiment to determine the optimal, non-toxic concentration for your cell line.2. Replenish the medium with fresh amoxicillin more frequently to minimize the accumulation of degradation products. |
| Variability in experimental results over time. | Inconsistent potency of amoxicillin due to degradation. | Standardize the procedure for preparing and adding amoxicillin to the culture medium. Ensure it is added at the same time point in every experiment and replenished at regular intervals for long-term cultures. |
Stability Data of Amoxicillin
The following tables summarize the stability of amoxicillin in different solutions and at various temperatures.
Table 1: Stability of Amoxicillin in Culture Broth at 37°C
| Medium | Initial Concentration | % Remaining after 24h at 37°C |
| Tryptone Soy Broth | High Concentration | 16% |
Data from a study on antibiotic stability in a bacterial culture medium, which suggests significant degradation at 37°C.[1]
Table 2: Stability of Amoxicillin in Aqueous Solutions at Different Temperatures
| Solution | Concentration | Temperature | Time to reach 90% of initial concentration (t90) |
| Aqueous Solution | Not specified | 37°C | 9 hours |
| Aqueous Solution | Not specified | 25°C | 24.8 hours |
| Aqueous Solution | Not specified | 4°C | 80.3 hours |
These data provide a general indication of amoxicillin's temperature-dependent stability.[2][3]
Experimental Protocols
Protocol 1: Preparation of Amoxicillin Sodium Stock Solution
-
Weighing: Aseptically weigh the required amount of amoxicillin sodium powder in a sterile microcentrifuge tube.
-
Dissolving: Add a sterile aqueous solvent (e.g., cell culture grade water or PBS) to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortexing: Vortex the solution until the amoxicillin sodium is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes in sterile cryovials. Store these aliquots at -20°C.
Protocol 2: Determination of Amoxicillin Stability in Cell Culture Medium by HPLC
-
Medium Preparation: Prepare the desired cell culture medium (e.g., DMEM, RPMI-1640) supplemented with amoxicillin sodium at the final working concentration.
-
Incubation: Place the medium in a sterile, capped tube and incubate at 37°C.
-
Sampling: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically remove an aliquot of the medium.
-
Sample Preparation:
-
If the medium contains serum, perform a protein precipitation step (e.g., by adding acetonitrile or methanol) to prevent interference with the HPLC analysis.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase appropriate for amoxicillin separation (e.g., a mixture of acetonitrile and a phosphate buffer).[5][6]
-
Detect amoxicillin using a UV detector at the appropriate wavelength (e.g., 230 nm or 272 nm).[5][7]
-
-
Quantification: Calculate the concentration of amoxicillin at each time point by comparing the peak area to a standard curve of known amoxicillin concentrations.
Visual Guides
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp-pqm.org [usp-pqm.org]
- 5. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. HPLC MS Method for Analysis of Amoxicillin on Primesep 100 Column | SIELC Technologies [sielc.com]
Reducing variability in Amoxycillin sodium bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Amoxicillin sodium bioassay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Amoxicillin sodium bioassays.
Q1: What are the most common sources of variability in Amoxicillin sodium bioassay results?
Variability in bioassay results can stem from multiple factors throughout the experimental process. Identifying and controlling these sources is critical for obtaining reproducible data.[1][2] Key sources of variation include:
-
Analyst-to-analyst and Day-to-Day Variation: Differences in technique between analysts and variations in environmental conditions on different days can introduce significant variability.[3]
-
Microbiological Factors:
-
Test Organism: The selection and maintenance of the test organism are crucial. Using a non-capsulated culture of Klebsiella pneumoniae or other specified organisms like Staphylococcus aureus or Bacillus subtilis is often required.[4][5][6] Subculturing practices can also impact results.[7]
-
Inoculum Concentration: Both high and low concentrations of the inoculum can lead to inaccurate zone measurements. A standardized inoculum that results in clear, well-defined zones of inhibition is essential.[2][8]
-
-
Assay Conditions:
-
pH of Media and Diluents: The pH of the assay medium and the diluent used for preparing standards and samples can significantly influence the activity of Amoxicillin.[9] For penicillins like Amoxicillin, a medium pH of approximately 6.0 is often recommended.[9] The stability and activity of Amoxicillin are pH-dependent, with optimal bactericidal effects observed in the pH range of 6.5-7.4.[10]
-
Temperature: Precise thermostatic control is required during the incubation of plates and the preparation of the inoculum.[4] Even small temperature fluctuations can affect microbial growth and antibiotic diffusion.[1]
-
Agar Thickness and Homogeneity: The depth of the agar layer in the plates can affect the size of the inhibition zone; thicker layers may result in smaller zones.[2][11]
-
-
Preparation of Standards and Samples:
-
Reference Standard: The use of a well-characterized reference standard, such as USP Amoxicillin RS, is fundamental for accurate potency calculations.[12][13]
-
Solution Stability: Amoxicillin solutions should be used within a specified timeframe (e.g., within 6 hours) as their potency can decrease over time.[12]
-
-
Plate Reading: Inconsistent measurement of inhibition zones, including parallax errors, can introduce variability.[11]
Q2: My standard curve is not linear or reproducible. What should I check?
An inconsistent standard curve is a common issue that directly impacts the accuracy of sample potency calculations. Here are the primary factors to investigate:
-
Standard Preparation:
-
Accurate Weighing: Ensure the USP Reference Standard is accurately weighed.[4]
-
Proper Dissolution: Use the specified solvent and ensure complete dissolution of the standard.[4] For Amoxicillin, this may involve specific buffers or diluents.[12]
-
Serial Dilutions: Check for errors in the preparation of serial dilutions. The ratio between successive dilutions is critical, often a 1:1.25 ratio for cylinder-plate assays.[4]
-
-
Solution Stability: Prepare standard solutions fresh on the day of the assay and use them within the recommended time to avoid degradation.[4][12]
-
Homogeneity of Media: Ensure the seeded agar is uniformly mixed to provide a consistent lawn of the test organism.
-
Incubation Conditions: Verify that the incubation temperature and time are consistent for all plates.[4]
Q3: I am observing inconsistent zone sizes for my sample replicates. What could be the cause?
Variability between replicate sample zones points to inconsistencies in the application or the immediate environment of the test plate.
-
Cylinder/Disc Placement: Ensure that cylinders (for cylinder-plate assays) are placed uniformly on the agar surface and are not tilted.[4]
-
Sample Application: Pipette the exact same volume of sample into each cylinder or onto each disc.
-
Plate Incubation: Uneven temperature distribution within the incubator can cause variations in zone sizes across a single plate or between different plates. Stacking plates can lead to unequal temperature exposure.[2]
-
Time Interval: The time between pouring the seeded agar and applying the antibiotic solutions should be consistent.[2]
-
Pre-diffusion Time: For some penicillins, a pre-diffusion period at a low temperature (e.g., 4°C for 2 hours) can be optimal.[9]
Q4: The zones of inhibition are too large or too small. How can I adjust them?
The size of the inhibition zones should be within an optimal range for accurate measurement.
-
To decrease zone size:
-
To increase zone size:
-
Concentration Range: Adjust the concentration range of your standard curve and sample dilutions to fall within the linear range of the assay.
Data Summary
The following table summarizes key parameters for the Amoxicillin sodium bioassay as specified in pharmacopeial guidelines.
| Parameter | USP Guideline | European Pharmacopoeia Guideline | Key Consideration |
| Test Organism | Staphylococcus aureus (ATCC 29737) or Klebsiella pneumoniae (ATCC 10031) are commonly cited for antibiotic assays.[4] | Specific test organisms are outlined in the monograph. | Use a non-capsulated culture for K. pneumoniae.[4] Consistent maintenance of the culture is critical.[4] |
| pH of Assay Medium | Typically specified in the monograph. For penicillins, a pH around 6.0-7.0 is often optimal.[9][10] | pH is specified as 8.0 to 10.0 for Amoxicillin sodium solution.[14][15] | pH significantly impacts antibiotic activity and stability.[9] |
| Standard Solution | Use USP Amoxicillin RS. Prepare a stock solution and dilute to the required concentrations on the day of the assay.[4][12] | Use Amoxicillin trihydrate CRS.[14] | Solutions should be used within a specified time (e.g., 6 hours) due to stability issues.[12] |
| Incubation Temp. | Maintain at ±0.5°C of the selected temperature for plates.[4] | 32 to 37°C for 16 to 20 hours.[16] | Precise temperature control is crucial for reproducible microbial growth.[4] |
| Assay Type | Cylinder-plate or turbidimetric methods are common.[4] | Cylinder-plate or turbidimetric methods.[16] | The cylinder-plate method relies on antibiotic diffusion through agar.[4] |
Experimental Protocols
Protocol 1: Cylinder-Plate (Agar Diffusion) Assay for Amoxicillin Sodium
This protocol is a generalized procedure based on USP guidelines for antibiotic microbial assays.
1. Preparation of Media and Test Organism
-
Prepare the specified nutrient agar and sterilize. The final pH should be adjusted as per the monograph (e.g., pH 6.0 ± 0.1).[4]
-
Maintain a stock culture of the specified test organism (e.g., Staphylococcus aureus ATCC 29737) on agar slants.[4]
-
Prepare the inoculum by transferring growth from a fresh slant to a sterile saline solution or broth. Adjust the suspension to a standardized turbidity.[16]
-
Inoculate a batch of sterilized agar medium, cooled to 48-50°C, with the prepared inoculum. The amount of inoculum should be determined experimentally to produce clear, well-defined zones of inhibition.[8]
-
Pour the seeded agar into sterile petri dishes to a uniform thickness (e.g., 4 mm) and allow to solidify.[11]
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a quantity of USP Amoxicillin RS and dissolve it in the specified diluent (e.g., 0.1M Potassium Phosphate Buffer, pH 6.0) to obtain a known concentration.[4]
-
Standard Curve Solutions: From the stock solution, prepare at least five serial dilutions in the specified buffer. A common ratio for successive dilutions is 1:1.25.[4]
-
Sample Solution: Accurately weigh the Amoxicillin sodium sample, assign an assumed potency, and prepare a stock solution in the same manner as the standard. Dilute to a final concentration assumed to be equal to the median concentration of the standard curve.[4][17]
3. Assay Procedure
-
Place stainless steel or porcelain cylinders on the surface of the solidified agar plates.[4]
-
Fill replicate cylinders with each of the standard dilutions and the sample solution according to a randomized design.
-
Allow the plates to stand for a pre-diffusion period if required (e.g., 1-2 hours at 4°C).[9]
-
Incubate the plates at the specified temperature (e.g., 32-35°C) for 16-18 hours.[16]
4. Data Analysis
-
Measure the diameter of each zone of inhibition to the nearest 0.1 mm.[16]
-
Plot the logarithm of the concentration of the standard solutions against the mean zone diameters.
-
Perform a linear regression analysis to determine the best-fit line.
-
Calculate the potency of the sample by interpolating its mean zone diameter onto the standard curve.
Visualizations
Caption: Workflow for the Cylinder-Plate Bioassay.
Caption: Troubleshooting logic for bioassay variability.
References
- 1. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. uspnf.com [uspnf.com]
- 5. Lab experiment antibiotics bioassay | PDF [slideshare.net]
- 6. Bioassay of amoxicillin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]
- 9. Influence of medium and diluent pH and diffusion time on antibiotic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. usp.org [usp.org]
- 13. usp.org [usp.org]
- 14. drugfuture.com [drugfuture.com]
- 15. tpcj.org [tpcj.org]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. drugfuture.com [drugfuture.com]
Technical Support Center: Long-Term Storage and Stability of Frozen Amoxicillin Sodium Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals with the long-term storage and stability of frozen amoxicillin sodium solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when working with frozen amoxicillin sodium solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of amoxicillin upon freezing. | Amoxicillin sodium solutions can be unstable when stored between 0°C and -20°C.[1][2][3] This is due to the concentration of the solute in the unfrozen liquid phase. | For long-term storage, it is recommended to freeze solutions at temperatures below -30°C.[1][2][3] At -30°C, the time for the concentration to decrease to 90% of its initial value (t90) has been shown to increase significantly.[1][2] |
| Precipitate formation upon thawing. | The solubility of amoxicillin sodium can be affected by pH and temperature changes during the freeze-thaw cycle. | Ensure the amoxicillin sodium is fully dissolved before freezing. Thaw the solution rapidly and ensure it is completely clear before use. If a precipitate persists, it may indicate degradation or insolubility, and the solution should not be used. |
| Inconsistent experimental results with thawed solutions. | Repeated freeze-thaw cycles can degrade the antibiotic.[4] The process of freezing and thawing itself can contribute to a 5-10% loss of amoxicillin.[5] | Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[4] |
| Discoloration of the solution (e.g., transient pink or opalescence). | A transient pink color or slight opalescence may appear upon reconstitution with sterile water for injection.[5][6] | This is a known occurrence and reconstituted solutions are typically a pale straw color.[5][6] However, if significant color changes or particulate matter are observed, it could indicate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the long-term frozen storage of amoxicillin sodium solutions?
A1: For extended stability, amoxicillin sodium solutions should be stored at temperatures below -30°C.[1][2][3] Studies have shown that storage between 0°C and -20°C can lead to increased degradation.[1][2][3] At -30°C, a 10 mg/mL solution in sterile water for injection was stable for up to 13 days.[1][2]
Q2: How does the choice of solvent affect the stability of frozen amoxicillin sodium?
A2: The solvent significantly impacts stability. Amoxicillin sodium is much less stable in glucose (5%) solutions compared to normal saline under both liquid and frozen conditions.[7] For instance, at -19.2°C, the t90 in normal saline was 14 hours, while in 5% glucose it was only 8.4 hours.[7]
Q3: What is the t90 (shelf-life) of frozen amoxicillin sodium solutions at different temperatures?
A3: The t90 varies significantly with temperature and the solvent used. Below is a summary of findings from key studies.
Stability of Amoxicillin Sodium (10 mg/mL) in Sterile Water for Injection [1][2]
| Storage Temperature (°C) | State | t90 (Time to 90% Potency) |
| 19.5 | Liquid | (Data not specified in abstract) |
| 0 | Liquid | 2 days |
| -7 | Frozen | 1.08 hours |
| -30 | Frozen | 13 days |
Stability of Amoxicillin Sodium (1% w/v) in Normal Saline and 5% Glucose [7]
| Storage Temperature (°C) | Solvent | t90 (Time to 90% Potency) |
| 0 | Normal Saline | 252 hours |
| -6.5 | Normal Saline | 8 hours |
| -19.2 | Normal Saline | 14 hours |
| 0 | 5% Glucose | 12.5 hours |
| -6.5 | 5% Glucose | 2.5 hours |
| -19.2 | 5% Glucose | 8.4 hours |
Q4: What are the primary degradation products of amoxicillin?
A4: The primary degradation product of amoxicillin is amoxicilloic acid, which is formed by the hydrolysis of the β-lactam ring.[8] Other potential degradation products include amoxicillin penilloic acid and various polymers.[8]
Experimental Protocols
Protocol for Stability Testing of Frozen Amoxicillin Sodium Solutions
This protocol is a generalized procedure based on methodologies described in published stability studies.[1][2][9]
1. Preparation of Amoxicillin Sodium Solution:
-
Accurately weigh amoxicillin sodium powder.
-
Reconstitute with the desired solvent (e.g., sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water) to a specific concentration (e.g., 10 mg/mL).[1][2]
-
Ensure the powder is completely dissolved. A transient pink color or slight opalescence may appear upon reconstitution.[5][6]
2. Aliquoting and Storage:
-
Dispense precise volumes of the solution into sterile, inert containers (e.g., glass vials or polypropylene tubes).
-
Stopper the containers securely.
-
Place the aliquots in controlled temperature environments for storage (e.g., refrigerators at 4°C, freezers at -20°C, and ultra-low freezers at -80°C).
3. Sample Analysis (at specified time points):
-
At predetermined intervals, remove sample aliquots from storage.
-
Thaw the samples rapidly and bring them to room temperature.
-
Immediately prepare the samples for analysis to minimize further degradation.
-
Analyze the concentration of amoxicillin sodium using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2]
4. HPLC Method Parameters (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., methanol or acetonitrile). The exact composition and pH should be optimized for the separation of amoxicillin from its degradation products.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
Injection Volume: A fixed volume, for example, 20 µL.
Visualizations
Caption: Workflow for assessing the stability of frozen amoxicillin sodium solutions.
Caption: Simplified degradation pathway of amoxicillin sodium.
References
- 1. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states. | Semantic Scholar [semanticscholar.org]
- 2. Stability of aqueous solutions of amoxicillin sodium in the frozen and liquid states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. goldbio.com [goldbio.com]
- 5. scribd.com [scribd.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. The stability of amoxycillin sodium in normal saline and glucose (5%) solutions in the liquid and frozen states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Addressing poor peak shape in Amoxycillin sodium HPLC analysis
Welcome to the technical support center for Amoxicillin sodium HPLC analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor peak shape in Amoxicillin HPLC analysis?
Poor peak shape, particularly peak tailing, is often attributed to secondary interactions between the basic functional groups of the amoxicillin molecule and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Other significant factors include improper mobile phase pH, column overload, and sample degradation.[1][3][4]
Q2: How does mobile phase pH affect the peak shape of Amoxicillin?
The mobile phase pH is a critical parameter because Amoxicillin is an ionizable compound.[1] Its stability and charge state are highly pH-dependent. A slightly acidic to neutral pH, typically around 5.0, is often used to suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[1][5][6] Operating near the analyte's pKa can lead to uneven ionization and result in asymmetrical peaks.[2]
Q3: How can Amoxicillin degradation impact my chromatogram?
Amoxicillin can degrade, primarily through the hydrolysis of its β-lactam ring, to form products like amoxicilloic acid.[3] These degradation products can appear as extra peaks or shoulders on the primary amoxicillin peak, complicating quantification and affecting peak purity.[3][7][8] To minimize degradation, it is recommended to keep sample solutions cool (e.g., 4°C in an autosampler) and analyze them within a few hours of preparation.[3]
Q4: What is a typical system suitability requirement for tailing factor in Amoxicillin analysis?
According to guidelines such as the United States Pharmacopeia (USP), the tailing factor for the amoxicillin peak should be not more than 2.0 or 2.5 to ensure the symmetry and reliability of the method.[6][9]
Q5: Does the choice of organic modifier (Methanol vs. Acetonitrile) matter?
Yes, the choice of organic modifier can influence selectivity and peak shape. While both are commonly used, methanol has been reported to potentially form adducts by attacking the beta-lactam ring of amoxicillin under certain conditions.[10] Many validated methods utilize a mobile phase consisting of a phosphate buffer mixed with a small percentage of either acetonitrile or methanol.[1][11][12][13]
Troubleshooting Guide: Poor Peak Shape
This guide addresses common peak shape abnormalities in a question-and-answer format.
Problem 1: My Amoxicillin peak is tailing.
-
What are the likely causes?
-
Secondary Silanol Interactions: The most common cause. Polar functional groups in amoxicillin interact with active silanol groups on the silica packing material.[1][2]
-
Inappropriate Mobile Phase pH: If the pH is not optimized, it can fail to suppress the ionization of silanol groups, leading to strong secondary interactions.[1][4]
-
Column Overload (Mass Overload): Injecting too much sample can saturate the stationary phase, causing excess analyte to travel through the column at different speeds.[1][4]
-
Column Contamination: Accumulation of strongly retained compounds can create active sites that cause tailing.[1]
-
-
How can I fix it?
-
Optimize Mobile Phase pH: Adjust the mobile phase to a pH of approximately 5.0 using a phosphate buffer to suppress silanol activity.[1][5]
-
Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol sites.[1]
-
Use an End-Capped Column: Employ a modern, high-quality end-capped C8 or C18 column to minimize exposed silanol groups.[1]
-
Reduce Sample Concentration: Dilute the sample or reduce the injection volume and reinject.[1][4]
-
Implement a Column Wash: Flush the column with a strong solvent like 100% acetonitrile after each batch to remove contaminants.[1]
-
Problem 2: My Amoxicillin peak is fronting.
-
What are the likely causes?
-
Column Overload (Concentration Overload): The sample concentration is too high, leading to a saturated detector response or insufficient interaction with the stationary phase.[4][14]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte may elute too rapidly and unevenly.[15]
-
Poor Column Packing: A void or channel in the column packing material can cause peak distortion.[14][15]
-
-
How can I fix it?
-
Reduce Sample Concentration: Dilute the sample to a lower concentration.[4][14]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
Check Column Condition: If the problem persists across different samples, the column may be degraded and require replacement.[15]
-
Problem 3: My Amoxicillin peak is broad.
-
What are the likely causes?
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause the peak to spread.[2][16]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak broadening.[16]
-
Column Contamination or Degradation: A worn-out column or one with a blocked frit will exhibit poor efficiency and broad peaks.[16]
-
Incorrect Mobile Phase Strength: If the mobile phase is too weak, retention times will increase, and peaks may broaden.[17]
-
-
How can I fix it?
-
Minimize Tubing: Use narrow-bore (e.g., 0.005") tubing and keep lengths as short as possible.[2]
-
Optimize Buffer Concentration: Ensure the buffer concentration is adequate, typically between 10-50 mM for reversed-phase methods.[6][18]
-
Replace Column Frit or Column: If the column is old or contaminated, first try back-flushing. If that fails, replace the inlet frit or the entire column.[18]
-
Data Presentation
Table 1: Comparison of Common Chromatographic Conditions for Amoxicillin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[1][3] | C8 (e.g., 150 mm x 4.6 mm, 5 µm)[13][19] | Cogent Bidentate C18 (4.6 x 250mm)[5] |
| Mobile Phase | Phosphate Buffer (pH 4.4-5.0) : Methanol (95:5 v/v)[1][3] | Acetonitrile : Phosphate Buffer (pH 3.0-5.0) (e.g., 22:78 or 1:24 v/v)[6][12][13] | Gradient Elution with Buffer and Acetonitrile[8][13] |
| Flow Rate | 1.0 - 1.5 mL/min[1][6][11] | 1.0 mL/min[5][13] | 2.0 mL/min[8] |
| Detection (UV) | 230 nm[6][11][13] | 283 nm[13][20] | 254 nm[19] |
| Column Temp. | 30°C[3] | 40°C[19] | Ambient |
Table 2: Typical System Suitability Parameters from USP Methods
| Parameter | Acceptance Criteria | Reference |
| Tailing Factor | Not More Than 2.5 | [6] |
| Column Efficiency | NLT 1700 theoretical plates | [6] |
| Capacity Factor | 1.1 - 2.8 | [6] |
| Relative Standard Deviation (RSD) | Not More Than 2.0% | [6] |
Experimental Protocols
Protocol: Isocratic RP-HPLC Method for Amoxicillin Quantification
This protocol is a representative example based on commonly cited methods.[1][5][11]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A filtered and degassed mixture of 50 mM monobasic potassium phosphate (adjusted to pH 5.0 with potassium hydroxide) and methanol (95:5 v/v).[1][5]
-
Column Temperature: 30°C.[3]
-
Autosampler Temperature: 4°C.[3]
-
-
Mobile Phase Preparation:
-
Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water.[6]
-
Adjust the pH to 5.0 ± 0.1 using a 45% (w/w) solution of potassium hydroxide.[6]
-
Combine 950 mL of this buffer solution with 50 mL of HPLC-grade methanol.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.[12]
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Amoxicillin reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.[11] Sonicate for a few minutes if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation:
-
For capsule or powder formulations, accurately weigh a portion of the powder equivalent to 10 mg of Amoxicillin into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 20 minutes, then dilute to volume with the mobile phase.[11]
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform several blank injections (mobile phase) to ensure the system is clean.
-
Inject the standard solution multiple times (e.g., n=5) to verify system suitability (RSD, tailing factor, etc.).
-
Inject the sample solutions for analysis.
-
Visualizations
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Interaction of Amoxicillin with the HPLC stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Amoxicillin, USP Method with HPLC - AppNote [mtc-usa.com]
- 6. usp.org [usp.org]
- 7. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Bad peak shape after x injections - Chromatography Forum [chromforum.org]
- 11. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. uhplcs.com [uhplcs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. akjournals.com [akjournals.com]
- 20. sphinxsai.com [sphinxsai.com]
Technical Support Center: Mitigating Amoxicillin Sodium Cytotoxicity in Mammalian Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxic effects of Amoxycillin sodium on mammalian cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is Amoxicillin sodium expected to be cytotoxic to mammalian cells in my culture?
A1: While Amoxicillin primarily targets bacterial cell wall synthesis, a process absent in mammalian cells, studies have shown it can induce cytotoxic effects at certain concentrations.[1] The primary mechanism is believed to be the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage, including DNA lesions.[2][3][4][5]
Q2: What are the typical signs of Amoxicillin-induced cytotoxicity in cell culture?
A2: Signs of cytotoxicity can include:
-
Reduced cell viability and proliferation, observable through assays like MTT or Trypan Blue exclusion.[6][7]
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.
-
Increased apoptosis or necrosis, which can be quantified using Annexin V/PI staining.[8][9]
-
Evidence of DNA damage, detectable with methods like the comet assay.[2][3]
Q3: What concentrations of Amoxicillin sodium are generally considered cytotoxic?
A3: The cytotoxic concentration of Amoxicillin can vary significantly depending on the cell line, exposure time, and specific experimental conditions. For example, a concentration of 5mM has been shown to rapidly induce DNA lesions in human AGS cells.[2][3] It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How can I mitigate the cytotoxic effects of Amoxicillin in my experiments?
A4: The primary strategy to mitigate Amoxicillin-induced cytotoxicity is to counteract oxidative stress. This can be achieved by:
-
Co-treatment with antioxidants: N-acetylcysteine (NAC) has been shown to effectively alleviate the deleterious effects of bactericidal antibiotics.[5][10][11][12] Other antioxidants like glutathione or ascorbic acid may also offer protection.[13]
-
Using the minimum effective concentration: Determine the lowest concentration of Amoxicillin required for your experimental purpose that exhibits minimal cytotoxicity.
-
Limiting exposure time: As cellular damage can be time-dependent, reducing the duration of Amoxicillin treatment may be beneficial.[2][3]
Q5: Are there alternatives to Amoxicillin that might be less cytotoxic to mammalian cells?
A5: If the primary goal is to prevent bacterial contamination in cell culture, consider using other antibiotics. Some studies suggest that bacteriostatic antibiotics may not induce oxidative damage to the same extent as bactericidal antibiotics like Amoxicillin.[5][10][11] However, it is crucial to validate the cytotoxicity of any antibiotic in your specific cell model.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death After Amoxicillin Treatment
| Possible Cause | Troubleshooting Step |
| Amoxicillin concentration is too high. | Perform a dose-response curve (e.g., using an MTT assay) to determine the IC50 value for your cell line. Use a concentration well below the IC50 for future experiments if the goal is not to study cytotoxicity itself. |
| Prolonged exposure to Amoxicillin. | Conduct a time-course experiment to assess cell viability at different time points (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration with minimal cell death. |
| Cell line is particularly sensitive to oxidative stress. | Co-incubate the cells with an antioxidant like N-acetylcysteine (NAC). A starting concentration of 1-5 mM NAC can be tested. |
| Solvent toxicity (if Amoxicillin is dissolved in a solvent other than medium). | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Run a solvent-only control.[14] |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Variable cell seeding density. | Ensure a consistent number of cells are seeded in each well.[15] Use a cell counter for accuracy. Perform assays when cells are in the logarithmic growth phase. |
| Inaccurate drug concentration. | Prepare fresh dilutions of Amoxicillin sodium for each experiment from a well-stored stock solution. |
| Assay interference. | Phenol red or serum in the culture medium can interfere with colorimetric assays like the MTT assay. Consider using phenol red-free medium and running appropriate background controls. |
| Improper handling during the assay. | For assays like Annexin V/PI staining, handle cells gently to avoid mechanical damage to the cell membrane, which can lead to false positives.[16] |
Quantitative Data Summary
The following tables summarize key quantitative data related to Amoxicillin's effects on mammalian cells. Note that these values are cell-line and condition-specific and should be used as a reference.
Table 1: Reported Cytotoxic Concentrations of Amoxicillin
| Cell Line | Concentration | Effect Observed | Reference |
| Human AGS cells | 5 mM | Rapid induction of DNA lesions | [2][3] |
| Human Sinonasal Epithelial Cells | 80 µg/ml | Significant increase in ROS formation | [4] |
| Human Peripheral Blood Lymphocytes | 400-1000 µg/ml | Decreased proliferation index | [17][18] |
Table 2: Efficacy of Antioxidants in Mitigating Amoxicillin-Induced Damage
| Antioxidant | Model System | Protective Effect | Reference |
| N-acetyl-l-cysteine (NAC) | Mammalian cells in culture and mice | Alleviated deleterious effects of bactericidal antibiotics | [5][10][11] |
| Glutathione (GSH) | E. coli | Provided protection from cell death | [13] |
| Ascorbic Acid | E. coli | Inhibited antibiotic-mediated killing | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of viability.[6][7][19]
Materials:
-
Mammalian cells
-
96-well culture plates
-
Amoxicillin sodium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Treat cells with various concentrations of Amoxicillin sodium and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20][21][22]
Materials:
-
Mammalian cells
-
Amoxicillin sodium
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture cells to the desired confluency in a suitable plate format.
-
Treat cells with Amoxicillin sodium for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Remove the culture medium and wash the cells gently with warm PBS or serum-free medium.
-
Load the cells with DCFH-DA (final concentration of 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[4][22]
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or medium to the wells and immediately measure fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[20]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][16][23]
Materials:
-
Mammalian cells (adherent or suspension)
-
Amoxicillin sodium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with Amoxicillin sodium for the desired duration.
-
Harvest the cells (including any floating cells from adherent cultures) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9]
Visualizations
Caption: Amoxicillin-induced cytotoxicity signaling pathway.
References
- 1. What is the mechanism of Amoxicillin Sodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibiotic amoxicillin induces DNA lesions in mammalian cells possibly via the reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Antibiotics Promote Reactive Oxygen Species Formation and Inflammation in Human Sinonasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dodging antibiotic side effects [wyss.harvard.edu]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Cytogenetic genotoxicity of amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. assaygenie.com [assaygenie.com]
- 22. antbioinc.com [antbioinc.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Amoxicillin Sodium in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Amoxicillin Sodium in bulk drug substance against alternative analytical techniques. The information presented is supported by experimental data from various scientific publications and pharmacopeial monographs, offering a detailed overview for analytical method development and validation in a quality control setting.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely adopted method for the analysis of amoxicillin and its related substances due to its high resolution, sensitivity, and specificity.[1][2] Reversed-phase HPLC (RP-HPLC) using C8 or C18 columns is the standard approach.[1]
Experimental Protocol for a Validated RP-HPLC Method
This protocol synthesizes common practices from various validated methods.[3][4][5]
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.[3]
-
Column: Hypersil C18 column (250 mm x 4.6 mm, 5 µm particle size).[3][5]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (95:5 v/v).[3][5] The pH of the buffer is a critical parameter and is often adjusted to around 5.0.[2]
-
Run Time: Typically around 10 minutes.[3]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 100 mg of Amoxicillin reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 1000 µg/mL.[3][4]
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 20-160 µg/mL).[3][4]
-
Sample Solution: Accurately weigh a quantity of the amoxicillin sodium bulk drug, dissolve it in the mobile phase to a known concentration within the calibration range.[3]
Performance Characteristics of the HPLC Method
The validation of an analytical method is crucial to ensure it is suitable for its intended purpose.[1] Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1][6]
| Parameter | Typical Performance of Validated HPLC Methods |
| Linearity (r²) | > 0.999[3][4][7] |
| Concentration Range | 20 - 160 µg/mL[3][4] |
| Accuracy (% Recovery) | 99.26 - 99.53%[3] |
| Precision (%RSD) | < 2% for intra-day and inter-day variation[3][4] |
| Limit of Detection (LOD) | 0.045 - 0.4139 µg/mL[3][8] |
| Limit of Quantitation (LOQ) | 0.086 - 1.2545 µg/mL[3][8] |
| Specificity | No interference from excipients or degradation products.[3][8] |
Comparison with Alternative Analytical Methods
While HPLC is the predominant technique, other methods offer specific advantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[1] | Higher initial instrument cost. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | Offers a different separation mechanism which can be beneficial for challenging separations.[1] | Can have lower sensitivity and reproducibility compared to HPLC. |
| Flow Injection Analysis (FIA) - Spectrophotometry | Automated method where a sample is injected into a continuous flow of a carrier solution and reacts with reagents to form a colored product that is measured spectrophotometrically. | High sample throughput, reduced sample and reagent consumption, and cheaper equipment.[9] | Less specific than chromatographic methods; potential for interference from other substances. |
| Pharmacopeial Methods (USP/Ph. Eur.) | Standardized HPLC methods for quality control. | Universally accepted for regulatory submissions.[2][10] | May not be as optimized for speed or specific sample matrices as laboratory-developed methods. |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of validating an HPLC method for amoxicillin sodium.
Caption: Workflow for the validation of an HPLC method.
Conclusion
The RP-HPLC method stands as a robust, reliable, and validated technique for the quantitative analysis of amoxicillin sodium in bulk drug.[3][5] Its performance, characterized by excellent linearity, accuracy, and precision, makes it highly suitable for routine quality control analysis.[3] While alternative methods like UPLC offer faster analysis times, and techniques such as FIA-spectrophotometry provide high throughput for specific applications, HPLC remains the benchmark for regulatory compliance and versatile laboratory use.[1][9] The choice of analytical method will ultimately depend on the specific requirements of the analysis, including speed, resolution, and the nature of the samples being tested.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. advancechemjournal.com [advancechemjournal.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. researchgate.net [researchgate.net]
- 9. FIA- spectrophotometric method for the determination of amoxicillin in pharmaceuticals; application of AES, GAPI, and AGREE greenness assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative In Vitro Analysis of Amoxicillin Sodium and Ampicillin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activities of amoxicillin sodium and ampicillin, two closely related β-lactam antibiotics. The information presented is collated from multiple studies to support research and development in the field of infectious diseases.
Executive Summary
Amoxicillin and ampicillin are broad-spectrum aminopenicillins that function by inhibiting bacterial cell wall synthesis. Their core chemical structures are very similar, differing only by the presence of a hydroxyl group on the phenyl ring of amoxicillin. This minor structural difference is believed to contribute to amoxicillin's generally enhanced oral absorption and, in some cases, superior in vitro potency.
Experimental data from various in vitro studies, including Minimum Inhibitory Concentration (MIC) assays and time-kill studies, indicate that while both antibiotics are effective against a range of Gram-positive and Gram-negative bacteria, amoxicillin often exhibits a more potent or rapid bactericidal effect, particularly against strains of Escherichia coli. For other bacteria, such as certain strains of Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae, their activities can be more comparable, though variations exist depending on the specific bacterial strain and its resistance mechanisms.
Comparative In Vitro Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for amoxicillin and ampicillin against several common bacterial pathogens as reported in various in vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC Values (µg/mL) against Escherichia coli
| Study Reference | Amoxicillin MIC | Ampicillin MIC | Notes |
| Study A | Varies, can be twice as potent as ampicillin at higher concentrations[1] | Equipotent to amoxicillin at 2 mg/L[1] | The relative potency of amoxicillin was found to be concentration-dependent. |
| Study B | Similar to ampicillin in conventional tests[2][3] | Similar to amoxicillin in conventional tests[2][3] | While conventional MICs were similar, time-kill assays showed amoxicillin to have a significantly faster bactericidal effect.[2][3] |
Table 2: Comparative MIC Values (µg/mL) against Staphylococcus aureus
| Study Reference | Amoxicillin MIC | Ampicillin MIC | Notes |
| Study C | Resistance observed in 50% of isolates at 2 µg/mL and 60% at 10 µg/mL.[1] | Resistance observed in 60% of isolates at 2 µg/mL and 68% at 10 µg/mL.[1] | This study used disk diffusion and reported resistance percentages rather than specific MIC ranges. Amoxicillin showed a slightly higher average zone of inhibition.[1] |
| Study D | MIC range of 8.0 - 32.0 µg/mL for resistant isolates. | MIC range of 1.0 - 32.0 µg/mL for resistant isolates. | This study highlighted high rates of resistance to both agents when used alone. |
| Study E | MICs ranged from 0.01 to 0.9 µg/mL for susceptible isolates. | MICs ranged from 0.01 to 0.9 µg/mL for susceptible isolates. | For susceptible strains, the MICs were found to be very similar. |
Table 3: Comparative MIC Values (µg/mL) against Streptococcus pneumoniae
| Study Reference | Amoxicillin MIC | Ampicillin MIC | Notes |
| Study F | Generally lower MICs than penicillin and ampicillin, especially for penicillin-intermediate and -resistant strains. | MICs are generally higher than amoxicillin for penicillin-resistant strains. | Amoxicillin demonstrates greater in vitro activity against many strains of S. pneumoniae. |
| Study G | MICs ranged from 0.01 to 0.9 µg/mL for susceptible isolates. | MICs ranged from 0.01 to 0.9 µg/mL for susceptible isolates. | For susceptible strains, the MICs were comparable. |
Table 4: Comparative MIC Values (µg/mL) against Haemophilus influenzae
| Study Reference | Amoxicillin MIC | Ampicillin MIC | Notes |
| Study H | For ampicillin-resistant, β-lactamase-producing strains, MICs were 6.25 to 12.5 µg/mL. | Not explicitly stated for resistant strains, but resistance is common. | Amoxicillin is often combined with a β-lactamase inhibitor like clavulanic acid to overcome resistance in these strains. |
| Study I | MICs ranged from 0.01 to 0.9 µg/mL for susceptible isolates. | MICs ranged from 0.01 to 0.9 µg/mL for susceptible isolates. | For susceptible strains, the MICs were found to be very similar. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a generalized representation based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials :
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains for testing.
-
Stock solutions of amoxicillin sodium and ampicillin.
-
-
Inoculum Preparation :
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution Series :
-
Prepare serial twofold dilutions of amoxicillin and ampicillin in CAMHB in the microtiter plate. The typical concentration range tested is 0.06 to 128 µg/mL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Inoculation and Incubation :
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation :
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity.
-
Inoculum Preparation :
-
Prepare a standardized bacterial suspension in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Exposure to Antibiotics :
-
Add amoxicillin or ampicillin to the bacterial suspensions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control without any antibiotic.
-
-
Sampling and Viable Cell Counting :
-
Incubate the cultures at 35°C ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them onto a suitable agar medium.
-
Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU/mL).
-
-
Data Analysis :
-
Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.
-
Visualizations
Chemical Structures
The key structural difference between amoxicillin and ampicillin is the presence of a hydroxyl group on the para position of the phenyl ring in amoxicillin.
References
The Synergistic Power of Amoxicillin and Clavulanic Acid: A Comparative Guide
The combination of amoxicillin sodium and clavulanic acid stands as a cornerstone in the fight against bacterial infections, particularly those caused by beta-lactamase-producing strains. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by experimental data, for researchers, scientists, and drug development professionals.
The enhanced efficacy of amoxicillin when combined with clavulanic acid is a classic example of synergistic antimicrobial activity. Amoxicillin, a beta-lactam antibiotic, functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. However, the emergence of bacteria that produce beta-lactamase enzymes, which hydrolyze the beta-lactam ring of amoxicillin and render it inactive, has posed a significant challenge to its clinical utility.[1]
Clavulanic acid, a potent inhibitor of many bacterial beta-lactamases, acts as a "suicide inhibitor." It irreversibly binds to the active site of the beta-lactamase enzyme, thereby protecting amoxicillin from degradation and allowing it to exert its bactericidal effects.[2][3] This synergistic relationship restores and often expands the spectrum of amoxicillin's activity.
Mechanism of Synergy: A Visual Representation
The following diagram illustrates the protective mechanism of clavulanic acid, enabling amoxicillin to effectively inhibit bacterial cell wall synthesis.
Caption: Mechanism of amoxicillin and clavulanic acid synergy.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The synergistic effect is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) of amoxicillin in the presence of clavulanic acid against beta-lactamase-producing bacteria.
| Bacterial Species | Amoxicillin MIC (µg/mL) | Amoxicillin/Clavulanic Acid MIC (µg/mL) | Fold Reduction in MIC | Beta-Lactamase Producer | Reference |
| Bacteroides spp. (overall) | 128 | 4 | 32 | Yes | [4] |
| Fusobacterium spp. (overall) | 128 | 4 | 32 | Yes | [4] |
| Haemophilus influenzae | 12.5 | 0.5 | 25 | Yes | [5] |
| Staphylococcus aureus | >2000 | 0.25 | >8000 | Yes | [6] |
| Escherichia coli | >1024 | 8 | >128 | Yes | [6] |
| Klebsiella pneumoniae | >1024 | 8 | >128 | Yes | [6] |
| Bacteroides fragilis | >1024 | 0.5 | >2048 | Yes | [6] |
| Clostridium perfringens | 0.032 | 0.032 | 1 | No | [5] |
| Peptostreptococcus spp. | <0.125 | <0.125 | 1 | No | [5] |
Quantifying Synergy: The Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. The results are quantified by the Fractional Inhibitory Concentration (FIC) index.
Interpretation of FIC Index: [7][8][9]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
While specific FIC index values for amoxicillin and clavulanic acid are not consistently reported across studies, numerous sources confirm a synergistic relationship against a wide range of beta-lactamase-producing bacteria.[6][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)
-
Preparation of Media: Mueller-Hinton agar is prepared and autoclaved. After cooling to 50°C, varying concentrations of amoxicillin alone and amoxicillin in a fixed ratio with clavulanic acid (commonly 2:1) are added.
-
Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to achieve a standardized concentration, typically 10^4 CFU per spot.
-
Inoculation: A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Checkerboard Assay Protocol
The following diagram outlines the workflow for a standard checkerboard synergy test.
Caption: Experimental workflow for a checkerboard assay.
-
Drug Dilutions: Two-fold serial dilutions of amoxicillin are prepared horizontally in a 96-well microtiter plate, and serial dilutions of clavulanic acid are prepared vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The wells are visually inspected for turbidity or by using a plate reader to determine the MIC of each drug alone and in each combination. The FIC for each drug is calculated as follows:
-
FIC of Amoxicillin = MIC of Amoxicillin in combination / MIC of Amoxicillin alone
-
FIC of Clavulanic Acid = MIC of Clavulanic Acid in combination / MIC of Clavulanic Acid alone
-
-
FIC Index Calculation: The FIC Index is the sum of the individual FIC values: FIC Index = FIC of Amoxicillin + FIC of Clavulanic Acid.
Time-Kill Kinetics
Time-kill curve studies demonstrate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. For the amoxicillin-clavulanic acid combination, these studies typically show a rapid and significant reduction in bacterial viability, confirming its bactericidal nature against susceptible organisms.[10][13][14] For instance, against beta-lactamase-producing strains of E. coli and K. aerogenes, the combination has been shown to be synergistic and to result in a higher bacterial kill rate than either agent alone.[10]
Conclusion
The synergistic interaction between amoxicillin sodium and clavulanic acid is a well-established and clinically significant phenomenon. The addition of clavulanic acid effectively neutralizes the primary resistance mechanism of many bacteria against amoxicillin, beta-lactamase production. This is evident from the substantial reductions in MIC values, the confirmed synergistic relationship through checkerboard assays, and the potent bactericidal activity observed in time-kill kinetic studies. This combination therapy remains a vital tool in the management of a wide array of bacterial infections.
References
- 1. idstewardship.com [idstewardship.com]
- 2. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Beta-lactamase production and susceptibilities to amoxicillin, amoxicillin-clavulanate, ticarcillin, ticarcillin-clavulanate, cefoxitin, imipenem, and metronidazole of 320 non-Bacteroides fragilis Bacteroides isolates and 129 fusobacteria from 28 U.S. centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [In vitro activity of the amoxicillin-clavulanic acid combination on anaerobic bacteria. Comparison with amoxicillin, lamoxactam and metronidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activities of amoxicillin-clavulanic acid and imipenem against anaerobic bacteria isolated from community hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 8. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Antibacterial activity and kill kinetics of amoxicillin-clavulanic acid combinations against Escherichia coli and Klebsiella aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
A Head-to-Head Clinical Guide: Amoxicillin Sodium vs. Cefaclor Against Haemophilus influenzae
In the landscape of respiratory tract infections, Haemophilus influenzae remains a significant pathogen. The choice of an appropriate antimicrobial agent is paramount for successful clinical outcomes. This guide provides a detailed, evidence-based comparison of two commonly prescribed beta-lactam antibiotics, Amoxicillin sodium and Cefaclor, against H. influenzae. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of in vitro efficacy data, experimental methodologies, and the underlying mechanistic principles.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of Amoxicillin sodium and Cefaclor against H. influenzae is a key determinant of their clinical utility. This is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The susceptibility of H. influenzae to these agents is significantly influenced by the production of β-lactamase enzymes and alterations in penicillin-binding proteins (PBPs).[1][2]
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC50 and MIC90 values for Amoxicillin and Cefaclor against various strains of H. influenzae. These values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: MIC50 and MIC90 Values for Amoxicillin against Haemophilus influenzae
| H. influenzae Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| β-lactamase-negative, ampicillin-susceptible (BLNAS) | 0.25 | 0.5 |
| β-lactamase-positive, ampicillin-resistant (BLPAR) | >16 | >16 |
| β-lactamase-negative, ampicillin-resistant (BLNAR) | 2 | 4 |
Data synthesized from multiple sources.[1][3][4]
Table 2: MIC50 and MIC90 Values for Cefaclor against Haemophilus influenzae
| H. influenzae Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| β-lactamase-negative, ampicillin-susceptible (BLNAS) | 2 | 4 |
| β-lactamase-positive, ampicillin-resistant (BLPAR) | 4 | 8 |
| β-lactamase-negative, ampicillin-resistant (BLNAR) | 4 | 8 |
Data synthesized from multiple sources.[1][3][4]
From the data, it is evident that Amoxicillin is highly potent against β-lactamase-negative, ampicillin-susceptible (BLNAS) strains. However, its efficacy is dramatically reduced against β-lactamase-producing strains (BLPAR). Cefaclor demonstrates moderate activity against both BLNAS and BLPAR strains, although with higher MIC values compared to Amoxicillin against susceptible strains.[1][3] Both antibiotics show reduced activity against β-lactamase-negative, ampicillin-resistant (BLNAR) strains, which have altered PBPs.[1][2]
Experimental Protocols
The determination of in vitro susceptibility is crucial for understanding the potential efficacy of an antibiotic. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method for MIC Determination (CLSI Guideline)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A pure culture of H. influenzae is grown on a suitable agar medium (e.g., chocolate agar) and incubated. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.[5] This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[6]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of Amoxicillin sodium and Cefaclor are prepared in Haemophilus Test Medium (HTM) broth in a 96-well microtiter plate.[7]
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 35-37°C in a CO2-enriched atmosphere for 16-20 hours.[5]
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanisms of Action and Resistance
Amoxicillin and Cefaclor are both beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] They specifically target and bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[9] Inhibition of PBP activity leads to a weakened cell wall and ultimately cell lysis.
Resistance to these antibiotics in H. influenzae primarily occurs through two mechanisms:
-
β-Lactamase Production: This is the most common resistance mechanism.[1][2] The bacteria produce enzymes called β-lactamases that hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[10]
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a reduced affinity of the antibiotic for its target. This mechanism is responsible for resistance in BLNAR strains.[1][2]
Conclusion
The choice between Amoxicillin sodium and Cefaclor for the treatment of H. influenzae infections should be guided by local resistance patterns and the specific characteristics of the infecting strain. Amoxicillin remains a potent option for susceptible, β-lactamase-negative strains. Cefaclor provides broader coverage against β-lactamase-producing strains, though with generally higher MICs. The emergence of BLNAR strains presents a challenge for both agents. Continuous surveillance of antimicrobial susceptibility is essential to ensure the effective treatment of H. influenzae infections.
References
- 1. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Resistance in Haemophilus influenzae Respiratory Tract Isolates in Korea: Results of a Nationwide Acute Respiratory Infections Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nicd.ac.za [nicd.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Broth microdilution testing of Haemophilus influenzae with haemophilus test medium versus lysed horse blood broth. Canadian Haemophilus Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Mechanisms of beta-lactam resistance in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Beta-Lactam Cross-Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between beta-lactam antibiotics is critical for the development of effective therapeutic strategies. This guide provides an objective comparison of amoxicillin sodium's performance against other beta-lactams, supported by experimental data, to illuminate the landscape of bacterial resistance.
Cross-resistance, where a bacterium exhibits resistance to multiple antibiotics due to a single mechanism, poses a significant challenge in treating bacterial infections. For beta-lactam antibiotics, this phenomenon is frequently observed and is primarily driven by the production of beta-lactamase enzymes, alterations in penicillin-binding proteins (PBPs), and changes in drug influx and efflux mechanisms. This guide delves into the cross-resistance patterns between amoxicillin, a widely used aminopenicillin, and other key beta-lactams, including cephalosporins and carbapenems, across various bacterial species.
Comparative Analysis of In Vitro Susceptibility
The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, offering a quantitative look at cross-resistance. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC Distribution of Amoxicillin and Cephalexin against Escherichia coli and Staphylococcus aureus
This table presents the MIC distribution for amoxicillin and cephalexin, a first-generation cephalosporin, against a large number of clinical isolates. The data highlights that a significant portion of E. coli isolates resistant to amoxicillin may also exhibit reduced susceptibility to cephalexin.
| MIC (mg/L) | Amoxicillin (Number of E. coli Isolates) | Cephalexin (Number of E. coli Isolates) | Amoxicillin (Number of S. aureus Isolates) | Cephalexin (Number of S. aureus Isolates) |
| ≤0.25 | 9 | 0 | 1184 | 0 |
| 0.5 | 94 | 0 | 1143 | 0 |
| 1 | 735 | 0 | 1341 | 1 |
| 2 | 1614 | 0 | 338 | 13 |
| 4 | 511 | 0 | 129 | 100 |
| 8 | 24 | 0 | 52 | 196 |
| 16 | 6 | 0 | 31 | 101 |
| 32 | 718 | 0 | 20 | 47 |
| 64 | 611 | 0 | 12 | 22 |
| 128 | 53 | 0 | 10 | 10 |
| >128 | 294 | 0 | 17 | 11 |
Data sourced from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) database.
Table 2: Susceptibility of ESBL-Producing Klebsiella pneumoniae to Various Beta-Lactams
Extended-spectrum beta-lactamase (ESBL)-producing bacteria are a major concern due to their resistance to a wide range of beta-lactams. This table showcases the susceptibility patterns of ESBL-producing K. pneumoniae to amoxicillin in combination with a beta-lactamase inhibitor and other beta-lactams.
| Antibiotic | Susceptibility Rate (%) |
| Amoxicillin-Clavulanic Acid | 19.05 - 68 |
| Ticarcillin-Clavulanate | 50 |
| Piperacillin-Tazobactam | 19.05 |
| Cefoxitin | 85.71 |
| Ceftriaxone | 0 |
| Ceftazidime | 4.76 |
| Cefepime | 23.81 |
| Imipenem | 95.45 |
| Meropenem | 95.45 |
Data compiled from studies on ESBL-producing K. pneumoniae clinical isolates.[1][2][3]
Table 3: Cross-Resistance in Ampicillin-Resistant Escherichia coli
This table details the resistance profile of an initially ampicillin-sensitive E. coli strain after being induced with ampicillin to develop high-level resistance. The resulting strain demonstrates significant cross-resistance to other penicillins and cephalosporins.[4]
| Antibiotic | Original Strain (MIC µg/mL) | Induced Resistant Strain (MIC µg/mL) |
| Ampicillin | 4 | >256 |
| Piperacillin | 2 | >256 |
| Amoxicillin/Clavulanic Acid | 4 | >256 |
| Piperacillin/Tazobactam | 2 | >256 |
| Cefazolin | 1 | >256 |
| Cefuroxime | 2 | >256 |
| Cefoxitin | 4 | >256 |
| Aztreonam | 0.5 | >256 |
Table 4: Comparative In Vitro Activity of Amoxicillin-Clavulanic Acid and Other Beta-Lactams Against Gram-Negative Bacilli
This table shows the percentage of susceptible isolates among a collection of Gram-negative bacilli to various beta-lactam/beta-lactamase inhibitor combinations.[5]
| Antibiotic Combination | % Susceptible (Enterobacteriaceae) | % Susceptible (Non-fermenters) |
| Amoxicillin-Clavulanic Acid | 29.13 | 4.71 |
| Ampicillin-Sulbactam | 18.34 | 4.71 |
| Ticarcillin-Clavulanic Acid | 35.25 | 16.03 |
| Piperacillin-Tazobactam | 53.95 | 33.01 |
| Cefoperazone-Sulbactam | 84.89 | 42.45 |
| Cefepime-Tazobactam | 90.64 | 49.04 |
Experimental Protocols
The data presented in this guide are primarily derived from standard antimicrobial susceptibility testing methods. The following is a generalized protocol for Minimum Inhibitory Concentration (MIC) determination via broth microdilution, a common technique used in the cited studies.
Broth Microdilution MIC Testing Protocol
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Antibiotic Dilution Series: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing Resistance Mechanisms and Experimental Workflows
To further elucidate the complex relationships in beta-lactam resistance, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of beta-lactam resistance and cross-resistance.
Caption: Experimental workflow for a cross-resistance study.
Conclusion
The data presented underscores the complex and often predictable patterns of cross-resistance between amoxicillin and other beta-lactam antibiotics. The presence of beta-lactamases, particularly ESBLs, is a primary driver of broad cross-resistance across penicillins and cephalosporins. For drug development professionals, these findings highlight the necessity of developing novel beta-lactamase inhibitors and exploring alternative therapeutic agents that can circumvent these resistance mechanisms. For researchers and scientists, continued surveillance and characterization of cross-resistance patterns in clinical isolates are paramount to informing effective treatment guidelines and antimicrobial stewardship programs. The provided experimental protocols and workflow diagrams offer a foundational framework for conducting further comparative studies in this critical area of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibiotic susceptibility pattern and identification of extended spectrum β-lactamases (ESBLs) in clinical isolates of Klebsiella pneumoniae from Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
In vivo comparison of Amoxycillin sodium and ampicillin in a mouse infection model
An In Vivo Comparative Analysis in Murine Infection Models for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of two widely used β-lactam antibiotics, Amoxicillin sodium and Ampicillin, within the context of experimentally induced bacterial infections in mice. The data and protocols summarized below are derived from preclinical studies and are intended to inform researchers, scientists, and professionals in the field of drug development.
Executive Summary
Multiple in vivo studies utilizing mouse infection models consistently demonstrate that Amoxicillin is significantly more effective than Ampicillin in treating bacterial infections, even when the target pathogens exhibit equal susceptibility to both drugs in vitro.[1][2] This enhanced efficacy is observed with both oral and parenteral (subcutaneous) routes of administration.[1] The superiority of Amoxicillin, particularly when administered orally, is partially attributed to its better absorption, which leads to higher antibiotic concentrations in the blood.[1][3] However, even with parenteral administration where blood levels are comparable to Ampicillin, Amoxicillin exhibits a more potent bactericidal effect in vivo, suggesting differences in drug distribution and bacteriolytic activity within the infected animal.[1][4][5]
Performance Data: A Quantitative Comparison
The following tables summarize the key performance indicators for Amoxicillin and Ampicillin as reported in murine infection models.
Table 1: Comparative Efficacy Against Escherichia coli Infection
| Parameter | Amoxicillin | Ampicillin | Key Findings | Source(s) |
| Relative Potency Ratio | 1.5 | 1.0 | Amoxicillin is, on average, 1.5 times more potent than Ampicillin. | [6] |
| Bactericidal Effect (Parenteral) | More rapid and marked reduction in viable bacteria. | Slower bactericidal effect. | Amoxicillin's greater therapeutic activity is linked to its superior bactericidal effect in vivo. | [2] |
| Morphological Effect on Bacteria | Rapidly induces spheroplast formation and lysis. | Produces more stable filaments with slower lysis. | The superior bacteriolytic activity of Amoxicillin is a key factor in its enhanced therapeutic effect. | [5][7] |
| Oral Administration Efficacy | More active. | Less active. | Higher blood concentrations achieved with Amoxicillin contribute to its superior oral efficacy. | [1][2] |
| Parenteral Administration Efficacy | More active. | Less active. | Superior efficacy despite similar blood concentrations, pointing to better in vivo bactericidal activity. | [1][2][4] |
Table 2: Pharmacokinetic Profile in Mice
| Parameter | Amoxicillin | Ampicillin | Key Findings | Source(s) |
| Oral Absorption | Better absorbed. | Less completely absorbed. | Results in mean peak serum levels of Amoxicillin that are generally twice those of Ampicillin for an equal dose. | [2][3] |
| Blood Concentrations (Oral) | Higher. | Lower. | A primary reason for Amoxicillin's superior oral activity. | [1][4] |
| Blood Concentrations (Subcutaneous) | Similar. | Similar. | The difference in efficacy is not due to blood concentration but to other factors like in vivo bactericidal activity. | [1][2][4] |
Experimental Protocols
The following are generalized experimental methodologies based on the cited literature for comparing the efficacy of Amoxicillin and Ampicillin in a mouse infection model.
Intraperitoneal Infection Model with E. coli
This model is commonly used to assess the systemic efficacy of antibiotics.
-
Infecting Organism: A standardized culture of a pathogenic strain of Escherichia coli.[1][4]
-
Infection Procedure:
-
Mice are injected intraperitoneally with a suspension of E. coli. In some studies, the bacteria are suspended in 3% hog gastric mucin to enhance virulence.[4]
-
The inoculum size is calibrated to be lethal for untreated control animals.
-
-
Treatment:
-
Outcome Assessment:
-
Survival: The number of surviving animals is recorded over a set period (e.g., 4 days), and the 50% protective dose (PD50) is calculated.[4]
-
Bactericidal Activity: At various time points post-infection and treatment, samples of blood and peritoneal washings are collected.[4][7] The number of viable bacteria (colony-forming units, CFU) in these samples is determined by plating serial dilutions on nutrient agar.[4]
-
Antibiotic Concentration: Blood and peritoneal fluid samples are assayed to determine the concentrations of Amoxicillin and Ampicillin.[4][7]
-
Thigh Muscle Infection Model
This localized infection model is used to study the effect of antibiotics on a deep-seated infection.
-
Animals: Normal or irradiated mice.[6]
-
Infecting Organism: A standardized culture of a pathogenic strain, for example, Escherichia coli.[6]
-
Infection Procedure: A defined number of bacteria are injected directly into the thigh muscle of the mice.
-
Treatment: Antibiotic treatment is administered, typically orally or subcutaneously.
-
Outcome Assessment: After a specific duration (e.g., 3 hours), the number of colony-forming units (CFU) in the infected thigh muscle is determined.[6] This provides a measure of the in vivo antibacterial efficacy.
Experimental Workflow & Logical Relationships
The following diagram illustrates a typical workflow for the in vivo comparison of Amoxicillin and Ampicillin in a mouse infection model.
Caption: Workflow for comparing Amoxicillin and Ampicillin in a mouse model.
Conclusion
References
- 1. Comparative effects of amoxycillin and ampicillin in the treatment of experimental mouse infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of amoxycillin and ampicillin in an experimental bacterial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amoxycillin: A review of its antibacterial and pharmacokinietic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative effects of amoxycillin and ampicillin on the morphology of Escherichia coli in vivo and correlation with activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The relative potency of amoxycillin and ampicillin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effects of Amoxycillin and Ampicillin on the Morphology of Escherichia coli In Vivo and Correlation with Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Amoxicillin Sodium Formulations
This guide provides an objective comparison of the bioequivalence of different amoxicillin sodium formulations, intended for researchers, scientists, and drug development professionals. It includes a summary of key pharmacokinetic data, detailed experimental protocols, and visualizations of the study workflow and assessment logic.
Data on Bioequivalence Parameters
The bioequivalence of a generic (Test) drug is established by comparing its pharmacokinetic parameters to those of a reference (Branded) drug. The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[1]
Below is a summary of data from comparative bioequivalence studies of different amoxicillin formulations.
| Study / Formulations Compared | Pharmacokinetic Parameter | Geometric Mean Ratio (90% CI) | Bioequivalence Outcome |
| Study 1 [2] | |||
| Generic A vs. Branded | AUC | 93.02% (82.38% - 105.02%) | Bioequivalent |
| Cmax | 89.60% (79.21% - 101.34%) | Not Bioequivalent (Lower CI limit below 80%) | |
| Generic B vs. Branded | AUC | 94.52% (81.16% - 110.07%) | Bioequivalent |
| Cmax | 96.10% (82.46% - 111.99%) | Bioequivalent | |
| Study 2 [1] | |||
| Generic vs. Branded | AUC₀₋t | 86.81% (75.88% - 99.31%) | Not Bioequivalent (CI extends below 80%) |
| AUC₀₋∞ | 86.64% (75.83% - 98.99%) | Not Bioequivalent (CI extends below 80%) | |
| Cmax | 93.73% (82.88% - 105.99%) | Bioequivalent |
Note: The results highlight that not all generic formulations are bioequivalent to the branded product. While some meet the criteria, others may fail, particularly for the Cmax parameter, indicating a different rate of absorption.[1][2]
Experimental Protocols
A standardized protocol is crucial for conducting a reliable bioequivalence study for amoxicillin formulations. The following outlines a typical methodology based on regulatory guidelines and published studies.
Study Design
-
Design: The recommended design is a single-dose, two-treatment, two-period, crossover in vivo study.[3][4][5] This design allows each subject to serve as their own control, minimizing variability.
-
Condition: The study should be conducted under fasting conditions.[3][5] Some regulatory guidance may also recommend a separate study under fed conditions.[4]
-
Washout Period: A sufficient washout period is required between the two treatment periods to ensure the complete elimination of the drug from the first period. For amoxicillin, with a half-life of about one hour, a washout period of 7 days is adequate.[1][6]
Study Population
-
Subjects: Healthy adult male and non-pregnant female volunteers are typically enrolled.[4][7]
-
Inclusion/Exclusion Criteria: Participants undergo a health screening to ensure they meet specific criteria, such as age (e.g., 18-50 years) and Body Mass Index (BMI), and to exclude individuals with conditions or habits that could interfere with the drug's pharmacokinetics.[8]
Drug Administration and Blood Sampling
-
Dose: A single oral dose of a specific strength (e.g., 500 mg or 875 mg) of the test and reference amoxicillin formulations is administered.[4][6]
-
Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration profile. Sampling should be intensive during the absorption phase to accurately capture Cmax.[5] A typical schedule includes samples taken pre-dose (0 hours) and at multiple points post-dose, such as 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 4, 6, 8, 10, and 12 hours.[5]
Analytical Method
-
Technique: The concentration of amoxicillin in plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable measurements.[10][12] For example, HPLC-UV methods have shown linearity in concentration ranges of 1-100 mg/L with a limit of quantification around 0.5 mg/L.[9][13]
Pharmacokinetic and Statistical Analysis
-
Parameter Calculation: From the plasma concentration-time data, the following pharmacokinetic parameters are calculated for each subject and formulation:
-
Cmax: Maximum observed plasma concentration.
-
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀₋∞: Area under the curve extrapolated to infinity.
-
Tmax: Time to reach Cmax.
-
-
Statistical Analysis: The Cmax and AUC data are log-transformed before statistical analysis.[1] An Analysis of Variance (ANOVA) is performed, and the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated.[1] The formulations are considered bioequivalent if these 90% CIs fall within the 80.00% to 125.00% range.
Visualizations
Experimental Workflow
Caption: Workflow for a typical amoxicillin bioequivalence study.
Bioequivalence Assessment Logic
References
- 1. Bioequivalence of generic and branded amoxicillin capsules in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of pharmacokinetic bioequivalence between generic and branded amoxicillin formulations. A post-marketing clinical study on healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. pharmadesk.com [pharmadesk.com]
- 5. extranet.who.int [extranet.who.int]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pharmadesk.com [pharmadesk.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wseas.com [wseas.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
Unraveling the Degradation Profile of Amoxicillin Sodium: A Comparative LC-MS Analysis
An in-depth guide for researchers, scientists, and drug development professionals on the characterization of Amoxicillin sodium degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comparative analysis of key degradation products, detailed experimental protocols, and quantitative data to support stability-indicating method development and ensure drug product quality and safety.
Amoxicillin, a widely used β-lactam antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring.[1] The resulting degradation products can potentially impact the safety and efficacy of the drug. Therefore, regulatory bodies mandate strict monitoring and control of these impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and reliable technique for the identification and quantification of these degradation products due to its high sensitivity and specificity.[2] This guide offers a comparative analysis of Amoxicillin sodium degradation products identified through LC-MS, supported by experimental data from various studies.
Comparative Analysis of Major Degradation Products
Forced degradation studies are essential to understand the intrinsic stability of a drug molecule and to identify potential degradation products that could form under various storage and handling conditions.[1] These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat.[1][3] The primary degradation pathway for Amoxicillin involves the opening of the β-lactam ring to form Amoxicilloic acid.[4] This intermediate can then undergo further degradation to form other products like Amoxicillin Diketopiperazine.[4]
The following table summarizes the key degradation products of Amoxicillin identified by LC-MS, along with their corresponding mass-to-charge ratios (m/z).
| Degradation Product | Common Stress Condition(s) | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference(s) |
| Amoxicillin | - | 366.1 | 349.1 (loss of NH₃), 160.1 | [4][5] |
| Amoxicilloic Acid (Isomers) | Hydrolysis (Acidic, Basic) | 384.1 | 367.1, 178.1 | [4][6] |
| Amoxicillin Diketopiperazine (Isomers) | Hydrolysis (Basic), Thermal | 366.1 | 160.1 | [4][6] |
| Phenol Hydroxypyrazine | Hydrolysis | Not specified | Not specified | [6] |
| Amoxicillin-S-oxide | Oxidative | 382.1 | Not specified | [6] |
Note: The m/z values can vary slightly depending on the specific LC-MS instrumentation and conditions used.
Experimental Protocols for Degradation Studies and LC-MS Analysis
A robust and reliable analytical method is crucial for the accurate profiling of degradation products. The following sections detail a typical experimental workflow for forced degradation studies and subsequent LC-MS analysis of Amoxicillin sodium.
Forced Degradation Protocol:
A stock solution of Amoxicillin is prepared and subjected to various stress conditions as follows:
-
Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.375 M HCl) at room temperature for a specified period (e.g., 30 minutes) and then neutralized.[1][3]
-
Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 0.015 M NaOH) at room temperature for a short duration (e.g., 15 minutes) before neutralization.[1][3]
-
Oxidative Degradation: The stock solution is exposed to an oxidizing agent (e.g., 1.5% H₂O₂) at room temperature for a defined time (e.g., 30 minutes).[3]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C for 3 hours).[3]
Sample Preparation for LC-MS Analysis:
For both API and finished dosage forms, a standard procedure involves:
-
Accurately weighing a specific amount of the sample (e.g., 25 mg of Amoxicillin API).[7]
-
Dissolving the sample in a suitable diluent (e.g., 95:5 v/v water:acetonitrile) to a known concentration (e.g., 1 mg/mL).[7]
-
Further diluting the solution to a final concentration appropriate for LC-MS analysis (e.g., 10 µg/mL).[7]
-
Filtering the final solution through a syringe filter (e.g., 0.22 µm PVDF) into an LC autosampler vial.[7]
Typical LC-MS Parameters:
The separation and detection of Amoxicillin and its degradation products are commonly achieved using a reversed-phase HPLC method coupled with a mass spectrometer.
| Parameter | Typical Condition |
| LC Column | C18 or C8 column |
| Mobile Phase | A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[2][5] |
| Flow Rate | 0.3 - 0.5 mL/min[4][5] |
| Injection Volume | 0.5 - 100 µL[4][5] |
| Column Temperature | 28°C[4] |
| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode. |
| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF)[5][8] |
| Scan Mode | Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[9] |
Visualizing the Analytical Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps involved in the comparative analysis of Amoxicillin sodium degradation products.
This comprehensive approach, combining forced degradation studies with sensitive LC-MS analysis, is paramount for a thorough understanding of the stability of Amoxicillin sodium. The data generated from these studies are critical for the development of stable formulations, the establishment of appropriate storage conditions, and ensuring the overall quality and safety of the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. jopcr.com [jopcr.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Amoxicillin-degradation products formed under controlled environmental conditions: identification and determination in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validation of Microbiological vs. HPLC Assays for Amoxicillin Sodium Potency
This guide provides a detailed comparison between the traditional microbiological agar diffusion assay and the modern High-Performance Liquid Chromatography (HPLC) method for determining the potency of Amoxicillin sodium. It is intended for researchers, quality control analysts, and drug development professionals involved in antibiotic characterization and manufacturing.
Introduction: The Need for Accurate Potency Determination
Amoxicillin is a β-lactam antibiotic widely used to treat bacterial infections.[1] Its therapeutic efficacy is directly dependent on its potency, which is the measure of its biological activity. Regulatory bodies like the FDA require that the potency of antibiotic drug products conforms to the label claims to ensure safety and effectiveness. Historically, microbiological assays have been the gold standard, as they directly measure the antibiotic's inhibitory effect on a living microorganism.[2] However, physicochemical methods like HPLC have become prevalent due to their precision and speed.[2] This guide compares these two methods, presenting their respective protocols, validation data, and a logical framework for selecting the appropriate assay.
Method 1: Microbiological Cylinder-Plate Assay
The microbiological assay is a biological test that quantifies the potency of an antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism. The size of the "zone of inhibition" is proportional to the concentration of the active antibiotic. This method directly assesses bio-potency, meaning it can detect a loss of antimicrobial activity due to subtle structural changes that a chemical method might not identify.[3]
Experimental Protocol: Cylinder-Plate Agar Diffusion Assay
This protocol is based on the cylinder-plate method described in the United States Pharmacopeia (USP) General Chapter <81>.
-
Test Microorganism : Staphylococcus aureus (e.g., ATCC® 29737™), maintained on slants of appropriate agar medium.[4][5]
-
Culture Media :
-
Base Layer : Antibiotic Assay Medium A (or equivalent) is prepared, sterilized, and poured into Petri dishes (approx. 21 mL per plate) to form a solid base layer.[6]
-
Seed Layer : A separate portion of the same medium is cooled to 48-50°C and inoculated with a standardized suspension of the test organism. A 4 mL volume of this seeded agar is poured over the base layer and allowed to solidify on a level surface.[7]
-
-
Preparation of Standard and Sample Solutions :
-
Standard Stock Solution : An accurately weighed quantity of USP Amoxicillin Reference Standard is dissolved in a specified solvent (e.g., phosphate buffer) to create a stock solution of known concentration.[8]
-
Standard Curve Dilutions : From the stock solution, at least five serial dilutions are prepared, typically with a stepwise concentration increase in a 1:1.25 ratio. The median concentration is designated as the reference point (S3).[8]
-
Sample Solution : The Amoxicillin sodium sample is dissolved in the same solvent to an estimated concentration corresponding to the median dose of the standard curve.
-
-
Assay Procedure :
-
Six stainless steel cylinders are placed on the surface of the solidified seeded agar plate, spaced evenly.[6]
-
Three cylinders are filled with the median standard concentration (S3), and the other three are filled with the sample solution, in an alternating pattern.
-
Multiple plates are prepared to include all concentrations of the standard curve.
-
The plates are incubated at a specified temperature (e.g., 32-37°C) for 16-20 hours.[9]
-
-
Data Analysis :
-
After incubation, the diameter of each zone of inhibition is measured accurately.[9]
-
A standard curve is generated by plotting the average zone diameter against the logarithm of the antibiotic concentration.
-
The potency of the sample is calculated by interpolating its average zone diameter onto the standard curve.
-
Workflow for Microbiological Assay
Caption: Workflow of the cylinder-plate microbiological assay for Amoxicillin potency.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a physicochemical method that separates components in a mixture.[2] For Amoxicillin, an RP-HPLC method separates the active ingredient from impurities and degradation products. The amount of Amoxicillin is quantified by measuring the area of its chromatographic peak, which is directly proportional to its concentration. While HPLC cannot measure biological activity directly, it offers high precision, accuracy, and specificity for the intact drug molecule.[3]
Experimental Protocol: RP-HPLC Method
This is a representative protocol based on published methods for Amoxicillin analysis.[1][10][11]
-
Instrumentation :
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
-
Chromatographic Conditions :
-
Preparation of Standard and Sample Solutions :
-
Standard Solution : Accurately weigh about 30 mg of USP Amoxicillin Reference Standard and dissolve in the mobile phase in a volumetric flask to a known concentration (e.g., 600 µg/mL). Further dilutions are made to achieve a working concentration within the linear range (e.g., 60 µg/mL).[10]
-
Sample Solution : Prepare the Amoxicillin sodium sample in the same manner as the standard to achieve a similar target concentration.
-
All solutions should be filtered through a 0.45 µm membrane filter before injection.[10]
-
-
Data Analysis :
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention time and peak area).
-
Inject the standard and sample solutions.
-
The concentration of Amoxicillin in the sample is determined by comparing the peak area of the sample to the peak area of the standard using the following formula:
Sample Potency = (Peak Area_Sample / Peak Area_Standard) * Concentration_Standard
-
Method Validation and Performance Comparison
Validation ensures that an analytical method is suitable for its intended purpose. Both microbiological and HPLC assays are validated for parameters like linearity, accuracy, and precision. While HPLC generally shows superior performance in terms of precision and speed, the microbiological assay provides the crucial measure of biological activity.[3] Studies have shown a strong correlation between the results of both methods for Amoxicillin, with correlation coefficients often exceeding 0.99.[3][12][13]
Data Presentation: Comparison of Validation Parameters
| Validation Parameter | Microbiological Assay (Typical Values) | RP-HPLC Method (Typical Values) | Reference(s) |
| Principle | Measures biological activity (inhibition of growth) | Measures chemical concentration (UV absorbance) | [3][13] |
| Linearity (r²) | ≥ 0.98 | ≥ 0.999 | [10][14] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | [1][15] |
| Precision (RSD%) | Repeatability: ≤ 5% Intermediate: ≤ 10% | Repeatability: < 1% Intermediate: < 2% | [1][14] |
| Specificity | Can be affected by other antimicrobial substances. | Highly specific for the intact molecule; separates from impurities and degradants. | [3][16] |
| Analysis Time | Long (18-24 hours incubation) | Short (5-10 minutes per run) | [3][11] |
| Throughput | Low | High | [3] |
| Cost & Complexity | Low equipment cost, but labor-intensive and requires aseptic skills. | High equipment cost, but amenable to automation and less operator-dependent. | [3][13] |
Logical Comparison of Assay Methodologies
Caption: Key advantages and disadvantages of microbiological and HPLC assays.
Conclusion and Recommendations
Both the microbiological assay and the HPLC method are valid for determining the potency of Amoxicillin sodium, and the choice depends on the specific goal of the analysis.
-
The microbiological assay remains the definitive method for measuring true biological potency.[3] It is essential during drug development to establish biological activity and is the official referee method in many pharmacopoeias for resolving disputes.[12] Its ability to detect the loss of activity from degradation makes it invaluable.
-
The HPLC method is superior for routine quality control due to its high precision, accuracy, speed, and ability to serve as a stability-indicating assay.[10] Its automation capabilities make it ideal for high-throughput environments.
For comprehensive product characterization, the methods are best used in a complementary fashion.[3] HPLC can be used for routine release testing, while the microbiological assay can be used to periodically confirm that the chemical content measured by HPLC correlates with the expected biological activity, especially during stability studies.
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. â©1223.1⪠Validation of Alternative Methods to Antibiotic Microbial Assays [doi.usp.org]
- 3. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. microbiologics.com [microbiologics.com]
- 6. micromasterlab.com [micromasterlab.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. uspnf.com [uspnf.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. rjmhs.ur.ac.rw [rjmhs.ur.ac.rw]
- 12. journals.asm.org [journals.asm.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. uspnf.com [uspnf.com]
A Comparative Guide to the Efficacy of Amoxicillin Sodium from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of amoxicillin sodium from different suppliers, focusing on the critical distinctions observed between branded and generic formulations. The information presented herein is supported by experimental data from published studies to aid in informed decision-making for research and development applications.
Executive Summary
The therapeutic efficacy of amoxicillin sodium can exhibit variability between different suppliers, particularly when comparing innovator (branded) products with generic equivalents. While many generic versions are therapeutically equivalent, studies have highlighted instances where differences in pharmacokinetic profiles and in vitro activity exist. These discrepancies can be attributed to variations in manufacturing processes, excipient composition, and quality control measures. This guide synthesizes key findings from comparative studies to provide a comprehensive overview for the scientific community.
Data Presentation: Branded vs. Generic Amoxicillin Sodium
The following tables summarize quantitative data from comparative studies on the pharmacokinetic and in vitro efficacy of branded versus generic amoxicillin sodium.
Table 1: Pharmacokinetic Profile Comparison of Branded vs. Generic Amoxicillin Capsules
| Pharmacokinetic Parameter | Branded Amoxicillin (Mean ± SD) | Generic Amoxicillin (Mean ± SD) | 90% Confidence Interval of Geometric Mean Ratio | Bioequivalence Criteria Met? |
| Cmax (µg/mL) | 7.5 ± 1.5 | 7.2 ± 1.8 | 0.80 - 1.25 | Yes[1] |
| AUC0–t (µg·h/mL) | 18.2 ± 3.5 | 15.9 ± 3.1 | Below 0.80 | No[1] |
| AUC0–∞ (µg·h/mL) | 19.5 ± 3.8 | 17.1 ± 3.3 | Below 0.80 | No[1] |
| Time Above MIC (min) | 56.75 ± 5.07 | 48.38 ± 9.12 | - | No (P < 0.05)[1] |
Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; MIC: Minimum Inhibitory Concentration.
Table 2: In Vitro Efficacy Comparison (Zone of Inhibition in mm) of Branded vs. Generic Amoxicillin/Clavulanate
| Bacterial Strain | Branded Drug A | Branded Drug B | Branded Drug F | Generic Drug C |
| Escherichia coli | 25.3 ± 0.58 | 25.7 ± 0.58 | 22.7 ± 0.58 | 25.3 ± 0.58 |
| Staphylococcus aureus | 26.3 ± 0.58 | 26.7 ± 0.58 | 24.7 ± 0.58 | 26.7 ± 0.58 |
Data presented as mean ± standard deviation. A larger zone of inhibition indicates greater antibacterial activity.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are protocols for key experiments cited in the comparison of amoxicillin sodium from different suppliers.
Bioequivalence and Pharmacokinetic Analysis
This protocol is based on an open-label, randomized, single-dose, two-treatment, two-period crossover study in healthy human subjects.[1]
Objective: To compare the rate and extent of absorption of amoxicillin from a generic formulation to a branded formulation.
Methodology:
-
Subject Recruitment: A cohort of healthy adult human subjects is selected.
-
Study Design: A randomized, crossover design is implemented where each subject receives a single dose of both the generic and branded amoxicillin, separated by a washout period of at least 7 days (more than 10 half-lives of amoxicillin).[1]
-
Drug Administration: A single oral dose of amoxicillin (e.g., 500 mg capsule) is administered under fasting conditions.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 8 different points post-dose) to characterize the plasma concentration profile of amoxicillin.[1]
-
Sample Analysis: Plasma concentrations of amoxicillin are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters including Cmax, Tmax, AUC0–t, and AUC0–∞ are calculated from the plasma concentration-time data for each subject and formulation.
-
Statistical Analysis: The log-transformed pharmacokinetic parameters (Cmax, AUC0–t, AUC0–∞) are analyzed using a Two One-Sided Test ANOVA. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC of the generic to the branded product fall within the range of 0.80–1.25.[1]
In Vitro Antimicrobial Susceptibility Testing: Disk Diffusion Method
This protocol is used to compare the in vitro efficacy of different amoxicillin formulations against susceptible bacterial strains.[2]
Objective: To qualitatively compare the antimicrobial activity of amoxicillin from different suppliers.
Methodology:
-
Bacterial Strain Preparation: Standardized inoculums of susceptible bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the prepared bacterial suspension using a sterile swab.
-
Disk Application: Paper disks impregnated with a standard concentration of amoxicillin from different suppliers (branded and generic) are placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
-
Comparison: The zones of inhibition produced by the different amoxicillin formulations are compared. A larger zone of inhibition generally indicates greater in vitro activity.
Visualizations
Experimental Workflow for Efficacy Comparison
The following diagram illustrates the workflow for a comprehensive comparison of amoxicillin sodium efficacy from different suppliers, integrating both pharmacokinetic and in vitro analyses.
Caption: Workflow for comparing amoxicillin efficacy.
Mechanism of Action: Amoxicillin Signaling Pathway
This diagram illustrates the mechanism of action of amoxicillin, a β-lactam antibiotic, in inhibiting bacterial cell wall synthesis.
Caption: Amoxicillin's mechanism of action.
Conclusion
The selection of an amoxicillin sodium supplier should be guided by rigorous evaluation of both pharmacokinetic data and in vitro performance. While generic formulations are often cost-effective alternatives, it is imperative for researchers and drug development professionals to be aware of potential variabilities in bioequivalence and efficacy.[1][2] The experimental protocols and comparative data presented in this guide serve as a foundational resource for making informed decisions in a scientific and development context. When sourcing amoxicillin sodium, it is recommended to request comprehensive quality and bioequivalence data from the supplier to ensure product consistency and reliability for research and clinical applications.
References
Advanced & Emerging Applications
Application Notes and Protocols for High-Throughput Screening of Amoxicillin-Sodium Resistance Determinants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating innovative approaches for the rapid identification of resistance mechanisms. Amoxicillin, a broad-spectrum β-lactam antibiotic, has been a cornerstone in treating bacterial infections. However, its efficacy is increasingly compromised by the emergence of resistant strains. High-throughput screening (HTS) offers a powerful platform to investigate the genetic determinants of amoxicillin resistance on a large scale. These application notes provide detailed protocols for various HTS methodologies aimed at discovering and characterizing amoxicillin-sodium resistance determinants. The protocols are designed to be adaptable for research, clinical, and drug development settings.
Part 1: High-Throughput Phenotypic Screening
High-Throughput Minimum Inhibitory Concentration (HT-MIC) Testing
This protocol describes an automated workflow for determining the Minimum Inhibitory Concentration (MIC) of amoxicillin-sodium against a large number of bacterial isolates. The use of liquid handling robotics significantly increases throughput and reproducibility compared to manual methods.[1][2]
Table 1: Comparison of Manual vs. High-Throughput MIC Testing
| Parameter | Manual MIC Testing | HT-MIC Testing (Opentrons OT-2) |
| Throughput | Low (e.g., 1-2 96-well plates) | High (e.g., 12+ 96-well plates) |
| Time to Process 30 Plates | ~13.5 hours | ~1.5 - 2 hours |
| Speed Increase | - | ~800% faster[1][2] |
| Hands-on Time | High | Low |
| Pipetting Error Rate | Higher, user-dependent | Significantly reduced[2] |
| Data Analysis | Manual or semi-automated | Automated with Python scripts[1] |
| Accuracy | High | 100% concordance with manual methods[1] |
Experimental Protocol: Automated HT-MIC Assay
Materials:
-
Opentrons OT-2 liquid handling robot
-
96-well microtiter plates
-
Amoxicillin-sodium stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures
-
Microplate reader
Procedure:
-
Prepare Amoxicillin Dilution Plates: a. Prepare a stock solution of amoxicillin-sodium in an appropriate solvent and then dilute to 2x the highest desired concentration in CAMHB. b. Using the Opentrons OT-2, dispense 100 µL of CAMHB into all wells of the 96-well plates. c. Pipette 100 µL of the 2x amoxicillin solution into the first column of each plate. d. Program the OT-2 to perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).
-
Inoculum Preparation: a. Grow bacterial isolates overnight in CAMHB. b. Dilute the overnight cultures to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: a. Program the OT-2 to dispense 100 µL of the prepared bacterial inoculum into wells of columns 1-11 of the amoxicillin dilution plates.
-
Incubation: a. Seal the plates and incubate at 37°C for 16-20 hours with shaking (200 rpm).
-
Data Acquisition and Analysis: a. Measure the optical density at 600 nm (OD600) of each well using a microplate reader. b. The MIC is defined as the lowest concentration of amoxicillin-sodium that inhibits bacterial growth by ≥90% compared to the positive control.[2] c. Utilize a custom Python script to automate the calculation and reporting of MIC values from the OD600 readings.
Hit Validation Workflow
Following a primary screen that identifies potentially resistant isolates or compounds that restore sensitivity, a hit validation workflow is crucial to eliminate false positives and confirm the phenotype.
Part 2: Genotypic Screening for Resistance Determinants
These methods focus on identifying the specific genes or mutations responsible for amoxicillin resistance.
Functional Metagenomic Screening
This approach allows for the discovery of novel resistance genes from complex microbial communities without the need for culturing individual organisms.
Table 2: Key Parameters for Functional Metagenomic Library Screening
| Parameter | Typical Value/Consideration |
| DNA Source | Soil, gut microbiota, wastewater, etc. |
| Vector | Fosmid, Cosmid, or BAC (for large inserts) |
| Insert Size | 20-40 kb |
| Host Strain | Susceptible E. coli strain |
| Library Size | 10,000 - 100,000 clones for complex communities |
| Selection Agent | Sub-inhibitory to inhibitory concentrations of amoxicillin-sodium |
| Hit Rate | Highly variable, dependent on source and selection pressure |
Experimental Protocol: Functional Metagenomic Library Construction and Screening
Materials:
-
Metagenomic DNA sample
-
Cloning vector (e.g., pCC1FOS)
-
E. coli host strain (e.g., EPI300)
-
Restriction enzymes and DNA ligase
-
LB agar plates with chloramphenicol and amoxicillin-sodium
Procedure:
-
Metagenomic DNA Extraction: a. Extract high-molecular-weight DNA from the environmental sample using a commercial kit or standard protocol.
-
Library Construction: a. Partially digest the metagenomic DNA to generate large fragments (20-40 kb). b. Ligate the size-selected DNA fragments into the chosen vector. c. Package the ligation product and transfect the E. coli host strain. d. Plate the transformed cells on LB agar containing the vector-selection antibiotic (e.g., chloramphenicol) to generate the metagenomic library.
-
Screening for Amoxicillin Resistance: a. Pool the library clones and plate on LB agar containing a selective concentration of amoxicillin-sodium. b. Incubate at 37°C for 24-48 hours. c. Isolate colonies that grow on the selective plates.
-
Hit Validation and Characterization: a. Extract the vector from the resistant clones and re-transform into a fresh susceptible host to confirm that the insert confers resistance. b. Sequence the insert to identify putative resistance genes. c. Use bioinformatics tools like BLAST to compare the identified genes against known resistance gene databases (e.g., CARD, ResFinder).[3]
Transposon Mutagenesis
This technique is used to identify genes essential for survival in the presence of amoxicillin by creating a library of random gene knockouts.
Experimental Protocol: Transposon Mutagenesis Screen
Materials:
-
Bacterial strain of interest
-
Transposon delivery vector (e.g., containing a mini-Tn5 transposon)
-
Selective agar plates (with and without amoxicillin-sodium)
Procedure:
-
Transposon Delivery: a. Introduce the transposon delivery vector into the recipient bacterial strain via conjugation or electroporation.
-
Mutant Library Generation: a. Plate the transformed cells on agar containing an antibiotic to select for cells that have incorporated the transposon. b. Collect all colonies to create a pooled transposon mutant library.
-
Negative Selection Screening: a. Plate the mutant library on agar containing a selective concentration of amoxicillin-sodium. b. Isolates with transposon insertions in genes required for amoxicillin resistance will be unable to grow.
-
Identification of Insertion Sites: a. Extract genomic DNA from the pooled mutants that grew on the non-selective plate but not the amoxicillin plate. b. Use techniques such as arbitrary PCR or sequencing with transposon-specific primers to identify the genomic location of the transposon insertions. c. Genes that are frequently disrupted in the susceptible population are candidate amoxicillin resistance determinants.
Part 3: Mechanisms of Amoxicillin Resistance
Understanding the common mechanisms of amoxicillin resistance is crucial for interpreting screening results and for the development of new therapeutics.
The primary mechanisms of resistance to amoxicillin include:
-
Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.
-
Target Modification: Alterations in the penicillin-binding proteins (PBPs), the cellular targets of amoxicillin, which reduce the binding affinity of the drug.
-
Reduced Permeability and Active Efflux: Changes in the bacterial cell membrane that limit the influx of amoxicillin or the overexpression of efflux pumps that actively transport the antibiotic out of the cell.
Conclusion
The protocols and workflows outlined in these application notes provide a comprehensive framework for the high-throughput screening and identification of amoxicillin-sodium resistance determinants. By leveraging automation, functional genomics, and systematic hit validation, researchers can accelerate the discovery of novel resistance mechanisms and inform the development of next-generation antimicrobial strategies.
References
Application Notes and Protocols: Amoxicillin Sodium's Effect on Bacterial Biofilm Formation and Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encapsulated in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides protection from the host immune system and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[1][2] Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[3] Its sodium salt is a common formulation for intravenous administration. Understanding the interaction of amoxicillin sodium with bacterial biofilms is crucial for developing effective therapeutic strategies.
These application notes provide a summary of the effects of amoxicillin sodium on biofilm formation and disruption, along with detailed protocols for key experimental assays.
Amoxicillin Sodium's Dual Role in Biofilm Dynamics
Amoxicillin sodium exhibits a concentration-dependent dual effect on bacterial biofilms. While high concentrations can inhibit biofilm formation and disrupt established biofilms, sub-inhibitory concentrations have been shown to paradoxically promote biofilm formation in several bacterial species.
Inhibition and Disruption (at concentrations ≥ MIC):
At concentrations above the Minimum Inhibitory Concentration (MIC), amoxicillin disrupts cell wall synthesis, leading to cell lysis and a reduction in the overall biofilm biomass. It can be effective in preventing the initial attachment of bacteria to surfaces and in treating existing biofilms, although the efficacy is often lower compared to its effect on planktonic bacteria due to the protective nature of the biofilm matrix.[4] The combination of amoxicillin with β-lactamase inhibitors, such as clavulanic acid, can enhance its efficacy against β-lactamase-producing strains within a biofilm.[5][6]
Induction of Biofilm Formation (at sub-MIC concentrations):
Exposure to sub-MIC levels of amoxicillin can induce a stress response in bacteria, leading to an increase in biofilm formation.[7][8][9] This phenomenon has been observed in various pathogens, including Staphylococcus aureus (including MRSA), Streptococcus suis, and Enterococcus faecalis.[7][8][10][11] The proposed mechanism involves the release of extracellular DNA (eDNA) following cell lysis induced by the antibiotic.[10][11] eDNA is a key structural component of the biofilm matrix, promoting cell aggregation and surface attachment.[10][11][12]
Data Presentation
Table 1: Effect of Amoxicillin Sodium on Biofilm Formation
| Bacterial Species | Amoxicillin Concentration | Effect on Biofilm Formation | Reference |
| Streptococcus suis | Sub-MIC | Increased biofilm production | [7][13] |
| Staphylococcus aureus (USA300) | Sub-MIC | Increased ability to attach to surfaces and form thicker biofilms | [10][11] |
| Enterococcus faecalis | Sub-MIC | Increased capacity for forming biofilm in some clinical isolates | [8] |
| Staphylococcus aureus | ≥ MIC | Inhibition of biofilm formation | [14] |
| Porphyromonas gingivalis | Various (in combination with Mangifera indica L. extract) | Inhibition of biofilm formation | [15] |
Table 2: Effect of Amoxicillin Sodium on Established Biofilms
| Bacterial Species | Amoxicillin Concentration | Effect on Established Biofilm | Reference |
| Oral Microcosms | 500 mg thrice-daily simulated dosing | Significant increase in dead bacteria, but viable bacteria remained in the center | [16] |
| Staphylococcus aureus | Various (in combination with Mangifera indica L. extract) | Inhibition of established biofilms | [15] |
| Pseudomonas aeruginosa | 4 mg/L | Effect on biofilm formation during on-chip culture | [17] |
Mandatory Visualizations
Signaling Pathway
Caption: Amoxicillin-induced biofilm formation signaling pathway.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Common β-lactamases inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Effect on Planktonic and Biofilm-Producing Staphylococci [scirp.org]
- 5. Antibiofilm Activity of β-Lactam/β-Lactamase Inhibitor Combination against Multidrug-Resistant Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Subinhibitory Concentrations of Amoxicillin, Lincomycin, and Oxytetracycline Commonly Used to Treat Swine Increase Streptococcus suis Biofilm Formation [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Secondary Effects of Antibiotics on Microbial Biofilms [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Effects of Low-Dose Amoxicillin on Staphylococcus aureus USA300 Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What's on the Outside Matters: The Role of the Extracellular Polymeric Substance of Gram-negative Biofilms in Evading Host Immunity and as a Target for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sub-Inhibitory Concentrations of Amoxicillin and Tylosin Affect the Biofilm Formation and Virulence of Streptococcus suis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Biofilm formation of two genetically diverse Staphylococcus aureus isolates under beta-lactam antibiotics [frontiersin.org]
- 15. The Antibacterial and Antibiofilm Effect of Amoxicillin and Mangifera indica L. Leaves Extract on Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Synergistic Antibacterial Effect of Amoxicillin Sodium with Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the combination of conventional antibiotics with nanoparticles to enhance their efficacy. This application note details the synergistic antibacterial effects observed when Amoxicillin sodium is combined with various nanoparticles. The enhanced activity can be attributed to several mechanisms, including increased drug concentration at the bacterial cell surface, disruption of the bacterial cell wall and membrane by nanoparticles, and the generation of reactive oxygen species (ROS).[1][2][3] This document provides detailed protocols for evaluating this synergy and presents quantitative data from relevant studies.
Amoxicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[4] It binds to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4][5] This inhibition leads to a compromised cell wall, ultimately causing cell lysis and death.[1][4] Nanoparticles, particularly metallic nanoparticles like gold (AuNPs) and silver (AgNPs), exhibit their own antibacterial properties.[1][6][7] Their proposed mechanisms include inducing oxidative stress, interacting with and disrupting the cell membrane, releasing metal ions, and inhibiting enzyme activity and DNA synthesis.[1][3]
The synergistic effect of combining amoxicillin with nanoparticles stems from a multi-pronged attack on the bacteria. Nanoparticles can act as carriers, increasing the localized concentration of amoxicillin, and their membrane-disrupting properties can facilitate the antibiotic's entry into the cell.[2][8] This combination can be particularly effective against resistant strains that may have mechanisms to prevent antibiotic uptake.[1]
Data Presentation
The following tables summarize the quantitative data from studies investigating the synergistic effect of Amoxicillin with different nanoparticles against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between the two agents. An FICI of ≤ 0.5 is indicative of synergy.
Table 1: Minimum Inhibitory Concentrations (MIC) of Amoxicillin, Nanoparticles, and their Combination
| Bacterial Strain | Amoxicillin MIC (µg/mL) | Nanoparticle (NP) | NP MIC (µg/mL) | Combined Amoxicillin MIC (µg/mL) | Combined NP MIC (µg/mL) | Reference |
| Escherichia coli | 64 | Silver (AgNPs) | 8 | 8 | 2 | [7] |
| Staphylococcus aureus | >128 | Silver (AgNPs) | 16 | 32 | 4 | [7] |
| Klebsiella pneumoniae | >128 | Silver (AgNPs) | 16 | 16 | 4 | [7] |
| Pseudomonas aeruginosa | >128 | Silver (AgNPs) | 32 | 32 | 8 | [7] |
| Helicobacter pylori | - | Zinc Oxide (Qi-ZnONPs) | - | - | - | [3] |
Note: Specific MIC values for Amoxicillin and Qi-ZnONPs alone against H. pylori were not provided in the source, but the combination showed a significant reduction in MIC.
Table 2: Fractional Inhibitory Concentration Index (FICI) for Amoxicillin and Nanoparticle Combinations
| Bacterial Strain | Nanoparticle | FICI | Interpretation | Reference |
| Escherichia coli | Silver (AgNPs) | 0.28 | Synergy | [7] |
| Staphylococcus aureus | Silver (AgNPs) | 0.49 | Synergy | [7] |
| Klebsiella pneumoniae | Silver (AgNPs) | 0.31 | Synergy | [7] |
| Pseudomonas aeruginosa | Silver (AgNPs) | 0.37 | Synergy | [7] |
| Helicobacter pylori | Zinc Oxide (Qi-ZnONPs) | 0.282 | Synergy | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as described by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension equivalent to 0.5 McFarland standard
-
Amoxicillin sodium stock solution
-
Nanoparticle stock solution
-
Multichannel pipette
Procedure:
-
Prepare a bacterial inoculum by suspending isolated colonies in MHB to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of amoxicillin and the nanoparticles in MHB in the 96-well plates.
-
Add 100 µL of MHB to each well of a 96-well plate.
-
Add 100 µL of the amoxicillin stock solution to the first well of a row and perform serial dilutions by transferring 100 µL to the subsequent wells.
-
Repeat the serial dilution for the nanoparticle solution in a separate set of rows.
-
Inoculate each well (except for the negative control) with the prepared bacterial suspension.
-
Include a positive control (MHB with bacteria, no antimicrobial) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the synergistic effect of two antimicrobial agents.[2][7][10]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension equivalent to 0.5 McFarland standard
-
Amoxicillin sodium stock solution
-
Nanoparticle stock solution
-
Multichannel pipette
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis (columns), create serial dilutions of Amoxicillin sodium.
-
Along the y-axis (rows), create serial dilutions of the nanoparticle solution.
-
The result is a matrix of wells containing various combinations of concentrations of both agents.
-
Inoculate each well with 100 µL of a bacterial suspension of 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of the combination, which is the well with the lowest concentration of both agents that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Amoxicillin = MIC of Amoxicillin in combination / MIC of Amoxicillin alone
-
FIC of Nanoparticle = MIC of Nanoparticle in combination / MIC of Nanoparticle alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Amoxicillin + FIC of Nanoparticle.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifference
-
FICI > 4: Antagonism
-
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic effects of antimicrobial agents over time.[2][7]
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Amoxicillin sodium and nanoparticle solutions at desired concentrations (e.g., MIC, 2x MIC)
-
Sterile test tubes
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Prepare test tubes with MHB containing Amoxicillin alone, nanoparticles alone, and their combination at the desired concentrations.
-
Include a growth control tube with no antimicrobial agent.
-
Inoculate all tubes with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each condition. A synergistic effect is generally defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.
Visualizations
Caption: Proposed synergistic mechanism of nanoparticles and Amoxicillin.
Caption: Workflow for assessing synergistic antibacterial effects.
Conclusion
The combination of Amoxicillin sodium with nanoparticles presents a powerful approach to enhance antibacterial efficacy and potentially overcome existing resistance mechanisms. The data and protocols provided in this application note offer a framework for researchers to investigate and validate the synergistic potential of novel nanoparticle-antibiotic formulations. The detailed experimental procedures for MIC determination, checkerboard assays, and time-kill kinetics will enable a comprehensive evaluation of these combination therapies, paving the way for the development of more effective treatments for bacterial infections.
References
- 1. Synergistic Antibacterial Effects of Amoxicillin and Gold Nanoparticles: A Therapeutic Option to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fmhr.net [fmhr.net]
- 3. mdpi.com [mdpi.com]
- 4. pexacy.com [pexacy.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Unveiling the nanoworld of antimicrobial resistance: integrating nature and nanotechnology [frontiersin.org]
- 9. Determination of synergistic effects of antibiotics and Zno NPs against isolated E. Coli and A. Baumannii bacterial strains from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Amoxicillin Sodium's Impact on the Gut Microbiome in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of amoxicillin sodium on the gut microbiome in preclinical models. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to facilitate the design and execution of studies in this area.
Quantitative Impact of Amoxicillin on Gut Microbiome
Amoxicillin administration significantly alters the composition and diversity of the gut microbiota in preclinical models. These changes are often characterized by a decrease in overall bacterial diversity and shifts in the abundance of major phyla.
Table 1: Summary of Amoxicillin-Induced Changes in Gut Microbiome Alpha Diversity
| Preclinical Model | Amoxicillin Dosage & Duration | Alpha Diversity Metric | Observation | Citation |
| Mice | 7 or 14 days | Chao1 (Richness) | Significant reduction (34-38% average reduction between day 1 and 5) | [1] |
| Mice | 3, 7, or 14 days | Richness & Diversity | Significant reduction during treatment, with longer recovery for the 14-day group | [2] |
| Brown Norway Rats | 7 days | Faith's Phylogenetic Diversity | Statistically significant reduction in fecal samples from day 2 onwards | [3] |
| Wistar Han Rats | 7 days | Bacterial Alpha Diversity | Significant decrease | [4] |
Table 2: Summary of Amoxicillin-Induced Changes in Gut Microbiome Composition
| Preclinical Model | Amoxicillin Dosage & Duration | Phylum/Family/Genus | Observation | Citation |
| C57BL/6 Mice | 14 days | Proteobacteria | Increase | [5] |
| C57BL/6 Mice | 14 days | Bacteroidetes & Firmicutes | Reduction | [5] |
| Brown Norway Rats | 7 days | Bacteroidetes & Gammaproteobacteria | Increased relative abundance in feces | [3] |
| Brown Norway Rats | 7 days | Firmicutes | Concurrent reduction in feces | [3] |
| Brown Norway Rats | 7 days | Lactobacillus | Much less abundant in the small intestine | [3] |
| Wistar Han Rats | 7 days | Lachnospiraceae & Ruminococcaceae | Decreased abundance | |
| Wistar Han Rats | 7 days | Enterobacteriaceae | Increased abundance | [4] |
| Mice | 14 days | Patescibacteria | Did not fully recover after treatment cessation |
Table 3: Metabolic Consequences of Amoxicillin-Induced Gut Dysbiosis
| Preclinical Model | Amoxicillin Dosage & Duration | Metabolite | Observation | Citation |
| Wistar Han Rats | 7 days | Short-Chain Fatty Acids (SCFAs) | Reduced amounts in the caecum | [4] |
Experimental Protocols
This section outlines a generalized protocol for investigating the impact of amoxicillin on the gut microbiome in a murine model, based on methodologies reported in the cited literature.
Animal Model and Husbandry
-
Animal Model: C57BL/6 mice, 6-8 weeks old, are a commonly used model.[5]
-
Housing: House mice in specific pathogen-free (SPF) conditions in individual cages with a 12-hour light/dark cycle.[5] Provide standard rodent chow and water ad libitum.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
Amoxicillin Administration
-
Preparation: Prepare a solution of amoxicillin sodium in sterile phosphate-buffered saline (PBS) or sterile water. A common dosage is 500 mg/kg.[5]
-
Administration: Administer the amoxicillin solution or a vehicle control (PBS or water) daily via oral gavage for the desired treatment duration (e.g., 3, 7, or 14 days).[2][5]
Fecal Sample Collection
-
Collection: Collect fecal pellets from each mouse at baseline (before treatment), during the treatment period, and at specified time points post-treatment to monitor recovery.[2]
-
Procedure: Place individual mice in a sterilized container and collect freshly voided fecal pellets using sterile forceps. Immediately place the pellets in pre-labeled sterile microtubes.
-
Storage: Snap-freeze the fecal samples in liquid nitrogen and store them at -80°C until DNA extraction.
DNA Extraction
-
Kit: Use a commercially available stool DNA kit for the extraction of microbial genomic DNA from fecal samples.
-
Procedure: Follow the manufacturer's instructions for the chosen DNA extraction kit. This typically involves bead-beating to lyse bacterial cells, followed by purification of the DNA.
16S rRNA Gene Sequencing
-
Target Region: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
PCR Amplification: Perform PCR using the extracted DNA as a template. The thermal cycling conditions generally include an initial denaturation, followed by a set number of cycles of denaturation, annealing, and extension, and a final extension step.
-
Library Preparation and Sequencing: Purify the PCR products and prepare sequencing libraries. Sequence the libraries on a high-throughput sequencing platform, such as the Illumina MiSeq.[2]
Bioinformatic and Statistical Analysis
-
Data Processing: Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Taxonomic Assignment: Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs) and assign taxonomy using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis:
-
Statistical Analysis: Use appropriate statistical tests (e.g., PERMANOVA for beta diversity, t-tests or ANOVA for alpha diversity and taxa abundance) to determine significant differences between treatment groups.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for studying amoxicillin's impact on the gut microbiome.
Signaling Pathway: Amoxicillin-Induced Dysbiosis and Immune Modulation
Caption: Signaling cascade from dysbiosis to host immune response.
References
- 1. dovepress.com [dovepress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 [frontiersin.org]
- 5. Interactions between toll‐like receptors signaling pathway and gut microbiota in host homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Amoxicillin Sodium Delivery Systems in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of novel amoxicillin sodium delivery systems designed for targeted antibacterial therapy. The focus is on enhancing the therapeutic efficacy of amoxicillin through advanced formulation strategies, including lipid nanoparticles and stimuli-responsive hydrogels.
Introduction to Targeted Amoxicillin Sodium Delivery
Amoxicillin is a broad-spectrum β-lactam antibiotic widely used to treat bacterial infections. However, its efficacy can be limited by factors such as degradation in the acidic environment of the stomach, short biological half-life, and the development of bacterial resistance.[1] Novel drug delivery systems offer a promising approach to overcome these limitations by protecting the drug, enabling controlled release, and targeting the site of infection. This targeted approach can increase the local concentration of amoxicillin, reduce systemic side effects, and improve patient compliance.
Nanoparticle-based systems, such as lipid nanoparticles (LNPs) and polymeric nanoparticles, can encapsulate amoxicillin, shielding it from enzymatic degradation and the harsh gastric environment.[1][2] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to specifically bind to bacteria or infected tissues. Hydrogels, another class of delivery systems, can be designed for localized and sustained release of amoxicillin, which is particularly beneficial for treating site-specific infections like those in periodontal pockets or soft tissues.
Novel Delivery Systems for Amoxicillin Sodium
Lipid Nanoparticles (LNPs) for Targeting Helicobacter pylori
H. pylori is a bacterium that colonizes the gastric mucosa and is a primary cause of peptic ulcers and gastric cancer.[1] LNPs can be engineered to enhance the efficacy of amoxicillin against H. pylori by increasing its stability in gastric acid and promoting its retention at the infection site.[1]
Formulation Strategy: LNPs are typically produced using methods like double emulsion. The formulation can include lipids, surfactants like Tween 80 to potentially detach the outer membrane of H. pylori, and targeting agents such as dioleoylphosphatidylethanolamine (DOPE).[1]
Polymeric Nanoparticles for Sustained Release
Various biodegradable and biocompatible polymers can be used to fabricate nanoparticles for the sustained release of amoxicillin. These systems can improve the oral bioavailability of the drug. For instance, amoxicillin has been successfully encapsulated in chitosan nanoparticles and gelatin nanoparticles, demonstrating prolonged release profiles.[3][4][5]
Formulation Strategy: Techniques like solvent evaporation or nano spray drying are commonly employed.[2][3] The choice of polymer and preparation method influences the particle size, encapsulation efficiency, and drug release kinetics.
Hydrogels for Localized Delivery
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. They are excellent candidates for the localized and controlled delivery of antibiotics in applications such as wound dressings or for treating periodontal infections. Smart hydrogels can be designed to release the drug in response to specific stimuli at the infection site, such as changes in pH.
Formulation Strategy: Hydrogels can be formed from natural or synthetic polymers. For amoxicillin delivery, chitosan-based hydrogels have been explored, which can be photopolymerized to encapsulate the drug.[4]
Data Presentation: Physicochemical Characteristics of Amoxicillin Delivery Systems
The following tables summarize typical quantitative data for different amoxicillin-loaded nanoparticle formulations.
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Lipid Nanoparticles | 197 | 0.137 | -35 to -40 | ~7.5 (LC) | Not Reported | [1] |
| Gelatin Nanoparticles | 571 | Not Reported | Not Reported | 89.2 ± 0.5 (Drug Content) | 93.3 ± 0.6 (Yield) | [3][5] |
| Chitosan Nanoparticles | 258 | 0.19 | +24.5 | 89.33 ± 2.7 | 53 ± 2.4 | [4][6][7] |
Experimental Protocols
Protocol 1: Preparation of Amoxicillin-Loaded Lipid Nanoparticles by Double Emulsion
This protocol describes the preparation of amoxicillin-loaded LNPs suitable for oral delivery.
Materials:
-
Amoxicillin sodium
-
Lipid (e.g., Precirol® ATO 5)
-
Surfactant (e.g., Tween 80)
-
Targeting ligand (e.g., DOPE)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., deionized water)
-
High-speed homogenizer
-
Probe sonicator
Procedure:
-
Dissolve the lipid and targeting ligand in the organic solvent.
-
Dissolve the amoxicillin sodium in the aqueous phase.
-
Add the aqueous drug solution to the organic lipid solution and emulsify using a high-speed homogenizer to form a primary water-in-oil (W/O) emulsion.
-
Disperse the primary emulsion in an aqueous solution containing the surfactant.
-
Homogenize this mixture at high speed to form a double water-in-oil-in-water (W/O/W) emulsion.
-
Sonicate the double emulsion using a probe sonicator to reduce the particle size.
-
Evaporate the organic solvent under reduced pressure to obtain an aqueous suspension of LNPs.
-
Wash the LNPs by centrifugation and resuspend in deionized water.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential using Dynamic Light Scattering (DLS)
This protocol outlines the measurement of particle size, polydispersity index (PDI), and zeta potential.
Instrumentation:
-
Zetasizer Nano ZS (Malvern Instruments) or equivalent DLS instrument.
Procedure:
-
Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration. For amoxicillin-loaded chitosan nanoparticles, a concentration of around 1 mg/mL is often used.
-
Ensure the sample is properly dispersed by gentle sonication if necessary.
-
For particle size and PDI measurement, place the diluted sample in a disposable cuvette.
-
Set the measurement parameters on the instrument software (e.g., temperature at 25°C, He-Ne laser at 633 nm).[6]
-
Perform the measurement in triplicate to ensure reproducibility.
-
For zeta potential measurement, inject the diluted sample into a disposable zeta cell, ensuring no air bubbles are present.
-
Perform the measurement in triplicate.
Protocol 3: Determination of Amoxicillin Encapsulation Efficiency by HPLC
This protocol describes how to quantify the amount of amoxicillin encapsulated within the nanoparticles.
Materials and Instrumentation:
-
Amoxicillin standard
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 95:5 v/v).[8]
-
Centrifuge
Procedure:
-
Separate free drug: Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 18,000 rpm for 30 min) to pellet the nanoparticles.[4]
-
Quantify free drug: Carefully collect the supernatant and analyze the concentration of free amoxicillin using a validated HPLC method. A typical detection wavelength for amoxicillin is 283 nm.[8]
-
Quantify total drug: Take the same initial amount of the nanoparticle suspension and disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., dissolving in 0.1 M HCl for gelatin nanoparticles).
-
Analyze the total amoxicillin concentration in the disrupted sample using the same HPLC method.
-
Calculate Encapsulation Efficiency (EE): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 4: In Vitro Drug Release Study using Dialysis Bag Method
This protocol assesses the release profile of amoxicillin from the nanoparticles over time.
Materials:
-
Dialysis membrane (e.g., MWCO 10,000-14,000 Da)
-
Release medium: Phosphate buffered saline (PBS) at different pH values (e.g., pH 2.8 and pH 7.4) to simulate gastric and intestinal conditions.[9]
-
Shaking incubator or magnetic stirrer.
Procedure:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Place a known amount of the amoxicillin-loaded nanoparticle suspension (e.g., equivalent to 10 mg of amoxicillin) inside the dialysis bag and seal both ends.[9]
-
Immerse the sealed dialysis bag in a known volume of the release medium (e.g., 50 mL) in a beaker.[9]
-
Maintain the temperature at 37°C and stir gently (e.g., 200 rpm).[9]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of amoxicillin in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time. Studies have shown that amoxicillin-loaded gelatin nanoparticles can provide sustained release for up to 12 hours.[3][5]
Protocol 5: MTT Assay for Cytotoxicity Assessment
This protocol evaluates the in vitro cytotoxicity of the amoxicillin delivery system on a relevant cell line.
Materials:
-
Mammalian cell line (e.g., a gastric epithelial cell line for H. pylori targeting systems)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the amoxicillin-loaded nanoparticles and a control (empty nanoparticles) in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the nanoparticle suspensions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Targeted Therapy: Exploiting Bacterial Signaling Pathways
Targeted delivery of amoxicillin can be achieved by designing delivery systems that interact with specific components of bacteria or the host's response to infection.
Targeting H. pylori
H. pylori employs various mechanisms to colonize the gastric mucosa and evade the host immune response. A key strategy for targeted delivery is to exploit the bacterium's own machinery. For example, ureido-modified chitosan nanoparticles have been shown to have a targeted effect on H. pylori.[10] The ureido groups on the chitosan derivative can interact with the urease produced by H. pylori, leading to enhanced localization of the amoxicillin-loaded nanoparticles at the site of infection.[10]
Targeting S. aureus
Staphylococcus aureus is a versatile pathogen that can cause a range of infections. Targeting its virulence mechanisms and signaling pathways is a promising strategy to combat infections, including those caused by methicillin-resistant S. aureus (MRSA). The accessory gene regulator (agr) quorum-sensing system in S. aureus controls the expression of many virulence factors.[11] Developing delivery systems that can interfere with this signaling pathway or that are triggered by the local microenvironment of an S. aureus infection (e.g., lower pH) can enhance the therapeutic outcome.
Visualizations
Signaling Pathway for H. pylori Targeting
Caption: Targeted delivery of amoxicillin to H. pylori via ureido-chitosan nanoparticles.
Experimental Workflow for Nanoparticle Characterization
Caption: Workflow for the preparation and characterization of amoxicillin-loaded nanoparticles.
References
- 1. Delivering amoxicillin at the infection site – a rational design through lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Pharmaceutical suspension containing both immediate/sustained-release amoxicillin-loaded gelatin nanoparticles: preparation and in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qscience.com [qscience.com]
- 5. Pharmaceutical suspension containing both immediate/sustained-release amoxicillin-loaded gelatin nanoparticles: preparation and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qscience.com [qscience.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. sphinxsai.com [sphinxsai.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Anti-Helicobacterpylori effectiveness and targeted delivery performance of amoxicillin-UCCs-2/TPP nanoparticles based on ureido-modified chitosan derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
Amoxicillin Sodium: Application Notes for Repurposing in Non-Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin, a β-lactam antibiotic, has been a cornerstone in treating bacterial infections for decades. Emerging research, however, suggests that its therapeutic potential may extend beyond its antimicrobial properties. Preclinical and some clinical evidence indicate that amoxicillin sodium possesses anti-inflammatory, immunomodulatory, and anti-neoplastic activities, opening avenues for its repurposing in a variety of non-infectious diseases. These application notes provide a comprehensive overview of the current understanding of amoxicillin's non-canonical effects, detailed experimental protocols, and a summary of quantitative data to guide further research and drug development.
Anti-inflammatory and Immunomodulatory Effects
Amoxicillin has demonstrated the ability to modulate the immune response, suggesting its potential application in chronic inflammatory conditions.
Summary of Preclinical and Clinical Data
Amoxicillin's immunomodulatory effects are multifaceted, involving the regulation of cytokine production. In a rat model of acute otitis media, amoxicillin treatment led to the upregulation of anti-inflammatory cytokine IL-10 and pro-inflammatory cytokine TNF-α, while inhibiting the expression of TGF-β, a key player in tissue fibrosis.[1][2] In the context of ulcerative colitis, a short-term treatment with enteric-coated amoxicillin-clavulanic acid was found to decrease the intraluminal release of the pro-inflammatory chemokine IL-8 and other inflammatory mediators.[3] The combination of amoxicillin and clavulanic acid has also been noted for its immunomodulatory actions, which include interactions with the host defense system.[4]
| Disease Model/Condition | Key Findings | Quantitative Data | Reference |
| Experimental Acute Otitis Media (Rat) | Upregulation of TNF-α and IL-10 mRNA; Inhibition of TGF-β mRNA upregulation. | Specific fold-change data not available. | [1][2] |
| Ulcerative Colitis (Human) | Decreased intraluminal release of IL-8 and other eicosanoids. | Significant decrease observed, but specific quantitative values require further study. | [3] |
| General Immunomodulation | Interacts with host defense cells, affects phagocytosis and transmigration of PMNs. | Data is descriptive. | [4] |
Experimental Protocols
1.2.1. Quantification of Cytokine mRNA Expression in a Rat Model of Otitis Media
This protocol is adapted from studies on amoxicillin's effects on cytokine expression in experimentally induced otitis media.[1][2]
-
Induction of Otitis Media: Anesthetize Sprague-Dawley rats and inoculate the middle ear with a non-typeable Haemophilus influenzae (NTHi) suspension.
-
Amoxicillin Treatment: At the peak of infection (determined by otomicroscopy, typically day 3-4), administer amoxicillin sodium (e.g., 40 mg/kg) intraperitoneally daily for 5 days. A control group should receive a saline injection.
-
Tissue Collection: At selected time points (e.g., 0, 1, 3, 5, and 7 days post-treatment), euthanize the animals and dissect the middle ear mucosa.
-
RNA Extraction: Homogenize the mucosal tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Real-Time PCR: Perform quantitative real-time PCR using specific primers for rat TNF-α, IL-10, TGF-β, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
1.2.2. Measurement of Intraluminal IL-8 in Ulcerative Colitis via Rectal Dialysis
This protocol is based on the methodology used to assess inflammatory mediators in ulcerative colitis.[3]
-
Patient Preparation: Patients should undergo a preparatory enema before the procedure.
-
Dialysis Bag Placement: A dialysis bag (10-15 cm long, semi-permeable membrane with a 10-12 kDa molecular weight cutoff) containing a physiological solution (e.g., 10 ml of 0.9% NaCl) is inserted into the rectum.
-
Dialysis: The bag is left in place for a defined period (e.g., 1-2 hours) to allow for the equilibration of luminal contents.
-
Sample Collection: The dialysis bag is removed, and the dialysate is collected and centrifuged to remove particulate matter.
-
IL-8 Quantification: The concentration of IL-8 in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare IL-8 concentrations before and after a course of amoxicillin treatment.
Signaling Pathway
Caption: Amoxicillin's immunomodulatory effects on cytokine production.
Anti-Neoplastic Activity
Amoxicillin has been shown to potentiate the effects of certain chemotherapeutic agents, suggesting a role as an adjuvant in cancer therapy.
Summary of Preclinical Data
A notable finding is that amoxicillin can enhance the sensitivity of cancer cells to cisplatin.[5] This effect is attributed to the induction of mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) production, decreased mitochondrial membrane potential, and reduced mitochondrial iron levels.[5] This process appears to be mediated by ferroptosis, an iron-dependent form of cell death.[5] The expression of amoxicillin transporters, PEPT1 and PEPT2, is often higher in cancer cells, which may lead to selective accumulation and enhanced mitochondrial targeting.[5] Conversely, one study reported that amoxicillin/clavulanic acid could reduce the cytotoxic impact of cisplatin in oral cancer cell lines. In a different approach, a synthesized azomethine derivative of amoxicillin demonstrated cytotoxic activity against prostate cancer (PC3) cells.[6]
| Cancer Type | Key Findings | Quantitative Data | Reference |
| Cervical Cancer (HeLa), Oral Squamous Cell Carcinoma (SAS) | Enhances cisplatin sensitivity via mitochondrial dysfunction and ferroptosis. | 10 µg/mL amoxicillin significantly increased mitochondrial ROS. | [5] |
| Prostate Cancer (PC3) | A synthesized amoxicillin derivative showed cytotoxic activity. | IC50 of 2.26 µg/mL at 48 hours. | [6] |
| Oral Cancer (SCC-15, HTB-41) | Amoxicillin/clavulanic acid reduced the cytotoxic effect of cisplatin. | Cytotoxic impact of 100 µM cisplatin was reduced by up to 21.8%. | [6] |
Experimental Protocols
2.2.1. Assessment of Amoxicillin-Induced Enhancement of Cisplatin Cytotoxicity via MTT Assay
This protocol is designed to evaluate the synergistic cytotoxic effect of amoxicillin and cisplatin on cancer cell lines.
-
Cell Culture: Culture cancer cells (e.g., HeLa or SAS) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of amoxicillin sodium and cisplatin.
-
Treat cells with amoxicillin alone, cisplatin alone, or a combination of both at various concentrations. Include untreated control wells. A typical concentration for amoxicillin is 10 µg/mL.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each treatment condition.
-
2.2.2. Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines a method to quantify mitochondrial ROS production following amoxicillin treatment.
-
Cell Culture and Treatment: Culture and treat cells with amoxicillin (e.g., 10 µg/mL) as described in the MTT assay protocol.
-
Staining: After the desired incubation period, remove the treatment medium and incubate the cells with a mitochondrial ROS-specific fluorescent probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions.
-
Analysis:
-
Fluorescence Microscopy: Visualize the fluorescence using a fluorescence microscope.
-
Flow Cytometry: Quantify the fluorescence intensity by detaching the cells and analyzing them on a flow cytometer.
-
-
Data Analysis: Compare the mean fluorescence intensity of treated cells to that of untreated controls.
Signaling Pathway
Caption: Amoxicillin enhances cisplatin-induced cell death via ferroptosis.
Neurological Effects
While amoxicillin is generally considered safe, high concentrations have been associated with neurotoxicity. Understanding these mechanisms is crucial for defining safe therapeutic windows for repurposed applications.
Summary of Clinical Data
High doses of amoxicillin can lead to neurotoxicity, with symptoms including confusion, myoclonus, and in rare cases, aseptic meningoencephalitis.[7][8][9] The proposed mechanism for these adverse effects is the interaction of the β-lactam ring with GABA-A receptors, leading to reduced inhibitory neurotransmission.[5][10] A retrospective study identified a mean steady-state concentration of 118 ± 62 mg/L in patients experiencing neurotoxicity, with a proposed threshold of 109.7 mg/L for an increased risk of adverse events.[5] Amoxicillin-induced aseptic meningoencephalitis is thought to be a rare hypersensitivity reaction.[4][9]
| Adverse Effect | Proposed Mechanism | Quantitative Data | Reference |
| Neurotoxicity (confusion, myoclonus) | Antagonism of GABA-A receptors. | Threshold for neurotoxicity: 109.7 mg/L. | [5][10] |
| Aseptic Meningoencephalitis | Hypersensitivity reaction. | Data is descriptive from case reports. | [4][9] |
Experimental Protocol
3.2.1. In Vitro Assessment of Amoxicillin's Effect on GABA-A Receptor Function
This protocol describes a method to investigate the interaction of amoxicillin with GABA-A receptors using electrophysiology.
-
Cell Culture: Use a cell line expressing human GABA-A receptors (e.g., HEK293 cells transfected with GABA-A receptor subunits).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings from the transfected cells.
-
Establish a stable baseline GABA-induced current by applying a known concentration of GABA.
-
-
Amoxicillin Application:
-
Perfuse the cells with varying concentrations of amoxicillin sodium while continuing to apply GABA.
-
Record the changes in the GABA-induced current in the presence of amoxicillin.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of amoxicillin.
-
Construct a dose-response curve to determine the IC50 of amoxicillin for GABA-A receptor inhibition.
-
Signaling Pathway
Caption: Proposed mechanism of amoxicillin-induced neurotoxicity.
Conclusion and Future Directions
The presented data underscore the potential of amoxicillin sodium for repurposing in non-infectious diseases, particularly in inflammatory conditions and as an adjunct in cancer therapy. However, the current body of evidence is still largely preclinical. Further research is warranted to:
-
Elucidate the precise molecular mechanisms and signaling pathways involved in amoxicillin's immunomodulatory and anti-neoplastic effects.
-
Conduct comprehensive dose-response studies in relevant disease models to establish optimal therapeutic windows.
-
Perform well-designed clinical trials to evaluate the efficacy and safety of amoxicillin for these novel indications in human patients.
-
Investigate potential biomarkers to identify patient populations most likely to benefit from amoxicillin-based therapies for non-infectious diseases.
By systematically addressing these research questions, the full therapeutic potential of this well-established antibiotic can be explored and potentially translated into new treatment strategies for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Immunomodulation as an Additional Mechanism of Action of Amoxicillin – Clavulanic Acid/Clavulanate - Europub [europub.co.uk]
- 4. Effects of amoxicillin on the expression of cytokines during experimental acute otitis media caused by non-typeable Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amoxicillin, a β-lactam antibiotic, enhances cisplatin sensitivity in cancer cells affecting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of amoxicillin on cytokine and osteocalcin expression in bone tissue during experimental acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Measurement of in vivo rectal mucosal cytokine and eicosanoid production in ulcerative colitis using filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the interaction of Amoxycillin sodium with novel bacterial targets
For Immediate Release
[City, State] – [Date] – Long-established as a frontline antibiotic, Amoxicillin Sodium is now the subject of innovative research exploring its interactions beyond traditional targets. These investigations are revealing novel mechanisms of action and paving the way for new therapeutic applications. This report details key findings, presents experimental data, and provides protocols for further research into the expanded potential of this cornerstone antibiotic.
Recent studies indicate that at sub-minimum inhibitory concentrations (sub-MICs), amoxicillin can modulate various bacterial processes beyond its primary function of inhibiting penicillin-binding proteins (PBPs) and cell wall synthesis. These effects include alterations in biofilm formation, virulence factor expression, and synergistic activities with other compounds, suggesting a more complex interaction with bacterial physiology than previously understood.
Key Application Notes
Modulation of Bacterial Biofilm Formation
At concentrations below those that kill bacteria, amoxicillin has been observed to paradoxically stimulate biofilm formation in some pathogenic bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA). This response is believed to be a mechanistic adaptation to cell wall stress, leading to an increase in extracellular DNA (eDNA) which is a key component of the biofilm matrix.[1][2][3] Understanding this phenomenon is critical for optimizing antibiotic dosing and developing strategies to counteract biofilm-associated infections.
Alteration of Virulence Factor Expression
Sub-inhibitory concentrations of amoxicillin have also been shown to impact the expression of virulence factors in various bacteria. For instance, in Streptococcus suis, a significant swine and emerging human pathogen, sub-MIC amoxicillin can down-regulate the expression of genes associated with its protective capsule, while paradoxically increasing the secretion of inflammatory cytokines by host immune cells.[4] Similarly, in commensal Escherichia coli, exposure to sub-MIC amoxicillin can lead to increased biofilm formation and enhanced adhesion to intestinal cells, potentially increasing its colonization capabilities.[5]
Synergistic Effects with Natural Compounds
A promising area of research is the synergistic effect of amoxicillin with natural compounds, which can enhance its efficacy against resistant strains. For example, combining amoxicillin with plant-derived extracts or purified compounds has been shown to lower the MIC of amoxicillin against MRSA and other multidrug-resistant bacteria.[6][7] This approach offers a potential strategy to overcome antibiotic resistance and extend the clinical utility of existing antibiotics.
Quantitative Data Summary
The following tables summarize key quantitative findings from recent studies on the novel interactions of amoxicillin.
Table 1: Effect of Sub-MIC Amoxicillin on Streptococcus suis Virulence Gene Expression
| Gene | Function | Fold Change in Expression (1/4 MIC Amoxicillin) | Reference |
| cps2J | Capsule synthesis | Significantly decreased | [4] |
| ef | Extracellular factor | Significantly decreased | [8] |
| fbps | Fibrinogen-binding protein | Significantly decreased | [8] |
| gapdh | Glyceraldehyde-3-phosphate dehydrogenase | Significantly decreased | [8] |
| gdh | Glutamate dehydrogenase | Significantly decreased | [8] |
| mrp | Muramidase-released protein | Significantly decreased | [8] |
| sly | Suilysin | Significantly decreased | [8] |
Table 2: Synergistic Activity of Amoxicillin with Natural Compounds against MRSA
| Natural Compound | MIC of Amoxicillin Alone (µg/mL) | MIC of Amoxicillin in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| Lemon Grass Essential Oil | 4.25 | 1.3 | Not explicitly calculated, but synergistic | Synergistic | [6] |
| Emodin | Not specified | Potentiated efficacy in clearing MRSA from infected macrophages | Not specified | Synergistic | |
| Ceftazidime (another β-lactam) | 1024 | 32 | 0.28 | Synergistic | [7] |
Experimental Protocols
Protocol 1: Quantification of Biofilm Formation using Crystal Violet Assay
This protocol is adapted for assessing the effect of sub-MIC amoxicillin on Staphylococcus aureus biofilm formation.
Materials:
-
Staphylococcus aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Amoxicillin sodium
-
96-well flat-bottom sterile polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader (570-600 nm)
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of S. aureus in TSB at 37°C. Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in TSB supplemented with 1% glucose.
-
Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Add 100 µL of TSB with varying sub-MIC concentrations of amoxicillin (e.g., 1/2, 1/4, 1/8 MIC) to the respective wells. Include control wells with bacteria and TSB only.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Gently remove the planktonic bacteria by washing the wells twice with sterile phosphate-buffered saline (PBS).
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile distilled water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-600 nm using a plate reader.
Protocol 2: Analysis of Bacterial Gene Expression by RT-qPCR
This protocol outlines the steps to quantify changes in virulence gene expression in bacteria treated with sub-MIC amoxicillin.
Materials:
-
Bacterial culture
-
Amoxicillin sodium
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Bacterial Culture and Treatment: Grow the bacterial culture to mid-logarithmic phase and expose it to a sub-MIC concentration of amoxicillin for a defined period. Include an untreated control.
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR instrument. The reaction mixture should contain cDNA template, gene-specific primers for the target and a validated reference gene, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression between the amoxicillin-treated and control samples.
Visualizations
The following diagrams illustrate key pathways and workflows related to the novel interactions of amoxicillin.
References
- 1. Effects of Low-Dose Amoxicillin on Staphylococcus aureus USA300 Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Low-Dose Amoxicillin on Staphylococcus aureus USA300 Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Sub-Inhibitory Concentrations of Amoxicillin on Streptococcus suis Capsule Gene Expression and Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of sub-inhibitory concentrations of amoxicillin on physiological responses and virulence determinants in a commensal strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bipublication.com [bipublication.com]
- 7. researchgate.net [researchgate.net]
- 8. Sub-Inhibitory Concentrations of Amoxicillin and Tylosin Affect the Biofilm Formation and Virulence of Streptococcus suis | MDPI [mdpi.com]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Amoxicillin (Sodium) in a Laboratory Setting
The proper disposal of amoxicillin (sodium), a widely used beta-lactam antibiotic, is a critical aspect of laboratory safety and environmental stewardship for researchers, scientists, and drug development professionals.[1][2] Improper disposal can contribute to the proliferation of antibiotic-resistant bacteria and environmental contamination.[1][3] Adherence to established protocols is essential to mitigate these risks and ensure a safe working environment.[1]
The primary method for rendering amoxicillin (sodium) biologically inactive before disposal is through chemical inactivation, specifically alkaline hydrolysis.[1] This process effectively breaks open the β-lactam ring, which is the active component responsible for its antibacterial properties, thus neutralizing its antibiotic activity.[1][4][5]
Experimental Protocol: Alkaline Hydrolysis of Amoxicillin (Sodium)
This protocol details the steps for the chemical inactivation of amoxicillin (sodium) waste in a laboratory setting.
Materials:
-
Amoxicillin (sodium) waste (solid or in solution)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Glass beaker or flask
-
Stirring equipment
Procedure:
-
Preparation: In a designated chemical fume hood, place the amoxicillin (sodium) waste into a suitable glass beaker or flask. If the waste is in solid form, dissolve it in a minimal amount of water.[1]
-
Hydrolysis: While continuously stirring the amoxicillin solution, slowly add an equal volume of 1 M sodium hydroxide (NaOH) solution.[1] For instance, for every 10 mL of amoxicillin solution, add 10 mL of 1 M NaOH.[1] This will create a final NaOH concentration of 0.5 M.[1] The alkaline conditions facilitate the rapid opening of the β-lactam ring.[4][5]
-
Reaction Time: Allow the mixture to stir at ambient temperature. Studies have shown that alkaline hydrolysis of amoxicillin is a relatively fast process.[4] A reaction time of at least 20 minutes is recommended to ensure complete degradation.[1]
-
Neutralization: After the inactivation period, neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) dropwise. Continuously monitor the pH using pH indicator strips or a pH meter. The target pH for the neutralized solution should be between 6.0 and 8.0.[1]
-
Final Disposal: Once neutralized, the solution is considered non-hazardous from a biological standpoint. It can then be disposed of in accordance with institutional and local regulations for non-hazardous chemical waste.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
Quantitative Data for Amoxicillin (Sodium) Inactivation
The following table summarizes key quantitative parameters for the alkaline hydrolysis of amoxicillin (sodium).
| Parameter | Value | Source(s) |
| Inactivating Agent | Sodium Hydroxide (NaOH) | [1][4][5] |
| Concentration of NaOH | 1 M solution added in equal volume | [1] |
| Final NaOH Concentration | 0.5 M | [1] |
| pH for Hydrolysis | pH of around 10.0 to 13.0 | [5] |
| Reaction Time | At least 20 minutes | [1] |
| Target pH for Neutralization | 6.0 - 8.0 | [1] |
Logical Workflow for Amoxicillin (Sodium) Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of amoxicillin (sodium) waste in a research environment.
Caption: Workflow for the proper disposal of amoxicillin (sodium) waste.
General Disposal Considerations
For surplus, non-recyclable, or expired amoxicillin (sodium), it is recommended to contact a licensed professional waste disposal service.[7] The material may be disposed of through controlled incineration with flue gas scrubbing.[8] It is imperative not to discharge amoxicillin (sodium) into sewer systems or contaminate water, foodstuffs, or feed.[8]
All disposal procedures must be in accordance with applicable federal, state, and local laws and regulations.[8][9] Any used or unused investigational medications should be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[2][6] Research institutions should have clear policies for the disposal of pharmaceutical waste, and all personnel handling such materials should be appropriately trained.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. toku-e.com [toku-e.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. abmole.com [abmole.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
